Dhodh-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O3/c11-10(12,13)5-1-3-6(4-2-5)14-8(17)7-9(18)16-19-15-7/h1-4H,(H,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRMPPEMZWUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NONC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Dhodh-IN-13 and the Broader Class of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Dhodh-IN-13, a novel inhibitor of dihydroorotate dehydrogenase (DHODH). Due to the limited availability of specific preclinical data for this compound in the public domain, this document also presents a broader examination of the well-characterized class of DHODH inhibitors, including the parent compound A771726, to offer a complete understanding of the core mechanism, relevant signaling pathways, and experimental methodologies.
Introduction to this compound
This compound is identified as a hydroxyfurazan analog of A771726, the active metabolite of the immunosuppressive drug leflunomide. It is classified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] The primary indication for research is in the context of rheumatoid arthritis.[1][2][3][4]
Molecular Profile and Potency
This compound has been evaluated for its inhibitory activity against DHODH. The available quantitative data is summarized below.
| Compound | Target | IC50 | Source Organism |
| This compound | DHODH | 4.3 µM | Rat liver |
| Dhodh-IN-14 | DHODH | 0.49 µM | Rat liver |
| Dhodh-IN-15 | DHODH | 11 µM | Rat liver |
| Dhodh-IN-22 | DHODH | 0.3 nM | Human |
| A771726 (Teriflunomide) | DHODH | 24.5 nM | Human |
| Brequinar | DHODH | 2.1 nM | Human |
| Leflunomide | DHODH | >100 µM (pro-drug) | Human |
Table 1: Comparative IC50 values of this compound and other notable DHODH inhibitors.[1][2][3][4][5][6]
Proposed Binding Mechanism
In-silico docking studies suggest that this compound binds to the DHODH active site in a manner similar to brequinar (BQN). The deprotonated hydroxyl group of the furazan ring is proposed to interact with Arg136, mimicking the carboxyl group of BQN and other related compounds.[1] This interaction is distinct from the binding mode of some other inhibitors that interact with Tyr356.[1]
Core Mechanism of Action: DHODH Inhibition
The primary mechanism of action for this compound and its class of inhibitors is the targeted inhibition of dihydroorotate dehydrogenase.
The Role of DHODH in De Novo Pyrimidine Synthesis
DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway.[7][8][9] Specifically, it facilitates the oxidation of dihydroorotate (DHO) to orotate, with subsequent reduction of a quinone electron acceptor.[7][10] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[8] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[7][11]
Downstream Cellular Consequences of DHODH Inhibition
By blocking DHODH, these inhibitors lead to a depletion of the intracellular pool of pyrimidines. This has several significant downstream effects:
-
Cell Cycle Arrest: The reduction in ribonucleotide levels activates sensor molecules like p53, which in turn prevents the progression of the cell cycle from the G1 to the S phase.[12] This arrests the proliferation of highly metabolically active cells.[12]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death, or apoptosis, in sensitive cell lines, such as in acute myeloid leukemia (AML) cells.[13][14]
-
Immunosuppression: In the context of autoimmune diseases, the anti-proliferative effect on activated T- and B-lymphocytes is the basis for the therapeutic effect.[12][15]
-
Antiviral Activity: Viruses rely on the host cell's machinery for replication, including the pyrimidine synthesis pathway. DHODH inhibition can thus exert broad-spectrum antiviral effects.[16]
-
Induction of Differentiation: In some cancer cells, particularly AML, DHODH inhibition has been shown to induce cellular differentiation.[17]
-
Activation of STING Pathway: Recent studies have shown that DHODH inhibition can lead to mitochondrial oxidative stress, release of mitochondrial DNA into the cytosol, and subsequent activation of the cGAS-STING signaling pathway, which promotes anti-tumor immunity.[18]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DHODH inhibitors.
DHODH Enzymatic Assay (DCIP-based)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator.
Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons from this reaction are transferred to coenzyme Q10 and then to the indicator dye 2,6-dichlorophenolindophenol (DCIP), causing it to change from blue to colorless. The rate of this color change is proportional to DHODH activity.[19][20][21]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH enzyme.
-
Substrate: 500 µM Dihydroorotic acid in assay buffer.
-
Cofactor: 100 µM Coenzyme Q10.
-
Indicator: 200 µM DCIP.
-
Test Inhibitor (e.g., this compound) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate recombinant DHODH with the test inhibitor in the assay buffer containing Coenzyme Q10 and DCIP at 25°C for 30 minutes.[19]
-
Initiate the reaction by adding the dihydroorotic acid substrate.
-
Immediately measure the decrease in absorbance at 600-650 nm using a microplate reader over a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the impact of DHODH inhibition on the metabolic activity and proliferation of cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., A375 melanoma cells, HL-60 leukemia cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[22]
-
-
Treatment:
-
Treat the cells with various concentrations of the DHODH inhibitor (e.g., leflunomide at 50, 100, 200 µM) for the desired time period (e.g., 24, 48, 72 hours).[23] Include a vehicle control (DMSO).
-
For rescue experiments, co-treat a set of wells with the inhibitor and 100 µM uridine.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
This compound is a promising research compound that targets a well-validated node in cellular metabolism. Its mechanism of action is centered on the potent inhibition of dihydroorotate dehydrogenase, leading to pyrimidine starvation. This, in turn, results in cytostatic and, in some cases, cytotoxic effects on rapidly dividing cells. While specific data on this compound remains limited, the extensive research on its parent compound, A771726, and other inhibitors like brequinar, provides a robust framework for understanding its biological activities and potential therapeutic applications. Further preclinical studies are warranted to fully elucidate the specific pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DHODH-IN-14 | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-13: A Technical Whitepaper on its Biological Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-13 is a synthetic compound identified as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive therapeutic target for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers. This technical guide provides an in-depth overview of the biological target of this compound, its mechanism of action, and a summary of its inhibitory activity. Detailed experimental protocols for assessing DHODH inhibition and relevant signaling pathways are also presented.
Introduction to Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate Dehydrogenase (EC 1.3.5.2) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines. Specifically, it facilitates the oxidation of dihydroorotate to orotate, with subsequent reduction of a quinone electron acceptor. This process is integral to the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (CTP and TTP) required for DNA and RNA synthesis.
Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for nucleotides and are therefore particularly dependent on the de novo pyrimidine synthesis pathway. In contrast, quiescent cells can often meet their nucleotide requirements through the salvage pathway. This differential reliance provides a therapeutic window for DHODH inhibitors, which can selectively target pathological cell proliferation while sparing normal tissues.
This compound: A Novel DHODH Inhibitor
This compound is a member of a series of hydroxyfurazan analogs of A771726, a well-known active metabolite of the immunosuppressive drug leflunomide.[1] The chemical structure of this compound is designed to interact with the ubiquinone-binding site of DHODH, thereby competitively inhibiting its enzymatic activity.
Quantitative Data Summary
The inhibitory activity of this compound against DHODH has been quantified, with the following key parameter reported:
| Compound | Target | Parameter | Value | Reference |
| This compound | Rat Liver DHODH | IC50 | 4.3 µM | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effect by inhibiting DHODH, which in turn disrupts the de novo pyrimidine synthesis pathway. The downstream consequences of this inhibition include the depletion of the intracellular pyrimidine pool, leading to cell cycle arrest, inhibition of DNA and RNA synthesis, and ultimately, apoptosis in rapidly dividing cells.
De Novo Pyrimidine Synthesis Pathway
The following diagram illustrates the key steps of the de novo pyrimidine synthesis pathway and highlights the point of inhibition by this compound.
Caption: De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its biological target.
DHODH Enzyme Inhibition Assay (Colorimetric)
This protocol is a generalized method for determining the inhibitory activity of compounds against DHODH using a colorimetric assay with 2,6-dichloroindophenol (DCIP) as an electron acceptor.
Materials:
-
Recombinant DHODH enzyme
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (Ubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Triton X-100
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known DHODH inhibitor, e.g., Brequinar).
-
Add the recombinant DHODH enzyme to all wells except for the blank.
-
Add Coenzyme Q10 and DCIP to all wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, dihydroorotate, to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The reduction of DCIP leads to a loss of blue color.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.
Caption: Workflow for IC50 Determination of a DHODH Inhibitor.
Conclusion
This compound is a confirmed inhibitor of Dihydroorotate Dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. Its mechanism of action involves the disruption of nucleotide biosynthesis, which is critical for the proliferation of rapidly dividing cells. The available data on its inhibitory potency, while limited, supports its classification as a promising lead compound for the development of therapeutics targeting diseases characterized by pathological cell proliferation. Further studies are warranted to fully elucidate its pharmacological profile, including its selectivity, in vivo efficacy, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study of DHODH inhibitors and related drug discovery efforts.
References
In-Depth Technical Guide: Dhodh-IN-13 as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Dhodh-IN-13, a designation that refers to two distinct small molecule inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, making it a key target for therapeutic intervention in proliferative and inflammatory diseases. This document elucidates the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for both hthis compound (compound w2) , a potent inhibitor with potential applications in inflammatory bowel disease (IBD), and This compound (Compound 7a) , a hydroxyfurazan analog of A771726 investigated for rheumatoid arthritis. The guide also visualizes the core signaling pathways affected by DHODH inhibition and the workflows of key experimental assays.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway for their growth and survival. Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. This mechanism forms the basis for the therapeutic use of DHODH inhibitors in autoimmune diseases and oncology.
This compound: Two Distinct Inhibitors
It is crucial to distinguish between the two compounds referred to as this compound in scientific literature and commercial databases.
hthis compound (compound w2)
hthis compound (compound w2) is a potent inhibitor of human DHODH, identified as a promising candidate for the treatment of inflammatory bowel disease (IBD). It emerged from an optimization program of a 1H-pyrazolo[3,4-b]pyridine scaffold.
This compound (Compound 7a)
This compound (Compound 7a) is a hydroxyfurazan analog of A771726 (the active metabolite of leflunomide). This compound has been investigated for its potential in treating rheumatoid arthritis.
Quantitative Data
The following tables summarize the available quantitative data for both hthis compound (compound w2) and this compound (Compound 7a).
Table 1: In Vitro Inhibitory Activity of hthis compound (compound w2) and this compound (Compound 7a)
| Compound | Target | IC50 | Assay Method | Reference |
| hthis compound (compound w2) | Human DHODH | 173.4 nM | DCIP-based enzymatic assay | [1] |
| This compound (Compound 7a) | Rat Liver DHODH | 4.3 µM | Not specified | [2] |
Table 2: In Vivo Efficacy of hthis compound (compound w2)
| Animal Model | Disease | Dosing | Key Findings | Reference |
| DSS-induced acute colitis (mice) | Inflammatory Bowel Disease | Dose-dependent | Alleviated the severity of colitis, demonstrating better therapeutic effects than vidofludimus and tofacitinib. | [1] |
No in vivo data was found for this compound (Compound 7a) in the reviewed literature.
Table 3: Pharmacokinetic Profile of hthis compound (compound w2)
| Parameter | Value | Species | Route of Administration | Reference |
| Pharmacokinetic Characteristics | Acceptable | Not specified | Not specified | [1] |
Specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for hthis compound (compound w2) and any pharmacokinetic data for this compound (Compound 7a) were not available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
DHODH inhibition impacts several critical cellular signaling pathways, primarily due to the depletion of pyrimidine pools.
De Novo Pyrimidine Synthesis Pathway
The primary mechanism of action of this compound is the direct inhibition of DHODH, which blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo pyrimidine synthesis pathway. This leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro DHODH Enzyme Inhibition Assay (DCIP-Based)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain-deleted)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Coenzyme Q10 (100 µM)
-
DCIP (200 µM)
-
Dihydroorotic acid (500 µM)
-
This compound (various concentrations)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
Add the recombinant human DHODH enzyme to the reaction mixture.
-
Add various concentrations of this compound to the wells and pre-incubate at 25°C for 30 minutes.
-
Initiate the reaction by adding dihydroorotic acid.
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.
-
The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[3][4]
Cell Proliferation Assay (CCK-8)
This colorimetric assay assesses cell viability and proliferation. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a colored formazan product.
Materials:
-
Target cell line (e.g., cancer cell lines, activated lymphocytes)
-
Complete cell culture medium
-
This compound (various concentrations)
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value.[3][5][6]
In Vivo DSS-Induced Colitis Mouse Model
This is a widely used model to induce acute colitis that mimics aspects of human IBD.
Animals:
-
C57BL/6 mice (or other appropriate strain)
Materials:
-
Dextran sulfate sodium (DSS)
-
This compound
-
Vehicle control
Procedure:
-
Induce colitis by administering DSS (e.g., 2-3% w/v) in the drinking water for a defined period (e.g., 5-7 days).
-
Administer this compound or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure colon length and weight.
-
Perform histological analysis of colon tissue sections to assess inflammation, ulceration, and tissue damage.
-
Analyze pro-inflammatory cytokine levels in the colon tissue.[7][8][9][10]
In Vivo Collagen-Induced Arthritis (CIA) Rat Model
This model is a well-established animal model for studying the pathogenesis of rheumatoid arthritis.
Animals:
-
Lewis rats (or other susceptible strains)
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control
Procedure:
-
On day 0, immunize the rats with an emulsion of type II collagen and CFA at the base of the tail.
-
On day 7, administer a booster immunization with type II collagen in IFA.
-
Begin treatment with this compound or vehicle control at the onset of clinical signs of arthritis (typically around day 10-14).
-
Monitor the rats regularly for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness, and calculate an arthritis score.
-
At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory markers).
-
Perform histological analysis of the joints to assess synovitis, cartilage destruction, and bone erosion.[11][12][13][14][15]
Conclusion
The two distinct inhibitors, hthis compound (compound w2) and this compound (Compound 7a), demonstrate the therapeutic potential of targeting DHODH for inflammatory conditions. hthis compound (compound w2) shows particular promise for the treatment of IBD with its potent in vitro activity and in vivo efficacy in a relevant animal model. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of both compounds and to explore their full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of DHODH inhibitor development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redoxis.se [redoxis.se]
- 11. chondrex.com [chondrex.com]
- 12. inotiv.com [inotiv.com]
- 13. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of Dihydroorotate Dehydrogenase by Dhodh-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, representing a key therapeutic target for a range of diseases, including autoimmune disorders and cancer. This technical guide provides an in-depth overview of the inhibition of DHODH by the compound Dhodh-IN-13, also identified as hthis compound (compound w2) and the hydroxyfurazan analog of A771726 (Compound 7a). This compound has demonstrated significant inhibitory activity against both human and rat DHODH, with potential applications in the treatment of Inflammatory Bowel Disease (IBD) and rheumatoid arthritis. This document outlines the quantitative inhibitory data, detailed experimental protocols for assessing its activity, and the underlying signaling pathways and experimental workflows.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified against DHODH from different species, highlighting its potential as a selective inhibitor. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for clear comparison.
| Compound Identifier | Target Enzyme | IC50 Value | Reference |
| hthis compound (compound w2) | Human DHODH | 173.4 nM | [1] |
| This compound (Compound 7a) | Rat Liver DHODH | 4.3 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols for evaluating the inhibitory activity of this compound.
DHODH Enzyme Inhibition Assay (Human)
This protocol is based on the methodology used to determine the IC50 value of hthis compound (compound w2) against human DHODH.[1]
Objective: To measure the in vitro inhibitory activity of this compound on recombinant human DHODH.
Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of DCIP reduction is measured spectrophotometrically, and the inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
Materials:
-
Recombinant human DHODH (hDHODH)
-
L-dihydroorotate (substrate)
-
Decylubiquinone (coenzyme)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing Triton X-100)
-
This compound (test compound)
-
DMSO (for dissolving the compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, decylubiquinone, and DCIP to each well.
-
Add the serially diluted this compound or DMSO (as a control) to the respective wells.
-
Initiate the reaction by adding a pre-determined concentration of recombinant hDHODH to each well.
-
Immediately start the kinetic measurement of the decrease in absorbance at a specific wavelength (e.g., 600 nm) for a set period at a constant temperature (e.g., 37°C).
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol outlines a general workflow for evaluating the efficacy of a DHODH inhibitor, such as hthis compound (compound w2), in a mouse model of IBD.[1][3][4][5]
Objective: To assess the therapeutic potential of this compound in alleviating the symptoms of colitis in mice.
Animal Model: C57BL/6 mice are commonly used for this model.
Induction of Colitis:
-
Administer dextran sulfate sodium (DSS) at a concentration of 2.5-3.5% in the drinking water for a period of 5-7 days to induce acute colitis.[4][5]
-
For a chronic model, mice can be subjected to multiple cycles of DSS administration interspersed with periods of regular drinking water.[4]
Treatment Protocol:
-
Prepare a formulation of this compound suitable for oral gavage or another appropriate route of administration.
-
Divide the mice into several groups: a healthy control group (no DSS), a DSS-treated vehicle control group, and DSS-treated groups receiving different doses of this compound.
-
Administer this compound or the vehicle to the respective groups daily, starting either before (preventive model) or after (therapeutic model) the induction of colitis.
Assessment of Colitis Severity:
-
Daily Monitoring: Record body weight, stool consistency, and the presence of fecal blood to calculate the Disease Activity Index (DAI).[5]
-
Macroscopic Evaluation: At the end of the experiment, sacrifice the mice and excise the colon. Measure the colon length and check for visible signs of inflammation and damage.
-
Histological Analysis: Fix colon tissue in formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining. Score the sections for the degree of inflammation, tissue damage, and immune cell infiltration.
-
Myeloperoxidase (MPO) Activity: Homogenize a portion of the colon tissue to measure the activity of MPO, an enzyme abundant in neutrophils, as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using methods like ELISA or quantitative PCR.
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound. DHODH catalyzes the fourth and only mitochondrial step in this pathway, the oxidation of dihydroorotate to orotate.[6] By blocking this step, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells such as activated lymphocytes.[7][8]
Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.
Experimental Workflow for Efficacy Testing in an IBD Model
The following diagram outlines the typical workflow for assessing the efficacy of an inhibitor like this compound in a DSS-induced colitis model.
Caption: Workflow for evaluating this compound efficacy in a DSS-induced colitis model.
Logical Relationship: DHODH Inhibition to Therapeutic Effect
The inhibition of DHODH by this compound initiates a cascade of events leading to its therapeutic effects. This logical relationship is depicted in the diagram below.
Caption: Logical flow from DHODH inhibition by this compound to its therapeutic effect.
Conclusion
This compound is a potent inhibitor of dihydroorotate dehydrogenase with demonstrated activity against both human and rat enzymes. Its mechanism of action, centered on the depletion of pyrimidine pools, makes it a promising candidate for the treatment of diseases characterized by rapid cell proliferation, such as inflammatory bowel disease and rheumatoid arthritis. The quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery and Optimization of Novel h DHODH Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental colitis in mice is attenuated by changes in the levels of endocannabinoid metabolites induced by selective inhibition of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In Vivo and In Vitro Study on the Efficacy of Terpinen-4-ol in Dextran Sulfate Sodium-Induced Mice Experimental Colitis [frontiersin.org]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Dhodh-IN-13 and the Pyrimidine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The de novo pyrimidine biosynthesis pathway is a critical metabolic route essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. A key rate-limiting enzyme in this pathway, dihydroorotate dehydrogenase (DHODH), has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of Dhodh-IN-13, a synthetic inhibitor of DHODH. This compound, a hydroxyfurazan analog of A771726, demonstrates inhibitory activity against rat liver DHODH. This document details the mechanism of action of DHODH inhibitors, the specific biochemical data for this compound and its analogs, and the experimental protocols for the evaluation of these compounds. The information presented herein is intended to support researchers and drug development professionals in the exploration of DHODH inhibitors as potential therapeutic agents.
The Pyrimidine Biosynthesis Pathway and the Role of DHODH
The de novo synthesis of pyrimidines is a fundamental cellular process that produces the necessary building blocks for DNA, RNA, and glycoproteins.[1] This pathway is particularly crucial for rapidly proliferating cells that have a high demand for nucleotides.[2] Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate.[1] This reaction is coupled to the mitochondrial electron transport chain.[1] The inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn results in cell cycle arrest and the suppression of cell growth, making it an attractive target for therapeutic intervention in diseases characterized by uncontrolled cell proliferation, such as cancer and autoimmune disorders.[2]
This compound: A Novel DHODH Inhibitor
This compound (also referred to as Compound 7a) is a synthetic molecule designed as an inhibitor of DHODH. It belongs to a series of compounds that feature a 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold linked to a substituted biphenyl moiety via an amide bridge. This design was based on structural analogies to well-known DHODH inhibitors, leflunomide and brequinar.
Quantitative Data: In Vitro DHODH Inhibition
The inhibitory activity of this compound and its analogs was evaluated against DHODH from rat liver mitochondrial/microsomal membranes. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1. The data indicates that the substitution pattern on the biphenyl ring significantly influences the inhibitory potency, with fluorinated analogs demonstrating higher activity.
| Compound | R | IC50 (µM) |
| This compound (7a) | 2'-F | 4.3 |
| 7b | H | 11 |
| 7c | 2'-Cl | 3.1 |
| 7d | 3'-Cl | 12 |
| 7e | 4'-Cl | 14 |
| 7f | 2'-CH3 | 11 |
| 7g | 3'-CH3 | >50 |
| 7h | 4'-CH3 | >50 |
| 7i | 2'-OCH3 | >50 |
| 7j | 3'-OCH3 | >50 |
| 7k | 4'-OCH3 | >50 |
| 7l | 2',6'-diF | 0.49 |
| 7m | 2',3',5',6'-tetraF | 0.17 |
Table 1: Inhibitory Activity of this compound and Analogs against Rat Liver DHODH.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the enzymatic assay used to determine its inhibitory activity, based on the original research publication.
Synthesis of this compound (Compound 7a)
The synthesis of this compound involves the coupling of a biphenyl amine intermediate with a hydroxyfurazan carboxylic acid derivative.
General Procedure for the Synthesis of Amides (7a-m):
-
To a solution of the appropriate biphenyl amine (1.0 mmol) in anhydrous dichloromethane (10 mL), add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) and triethylamine (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 4-hydroxy-1,2,5-oxadiazole-3-carbonyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the final compound.
DHODH Inhibition Assay
The inhibitory activity of this compound was determined using a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.
Protocol:
-
Enzyme Preparation: Rat liver mitochondrial/microsomal membranes were prepared as the source of DHODH.
-
Reaction Mixture: The assay was performed in a final volume of 1 mL containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
0.15 mM 2,6-dichloroindophenol (DCIP)
-
1 mM KCN
-
0.5 mM Dihydroorotate
-
Enzyme preparation
-
Varying concentrations of the test compound (this compound)
-
-
Assay Procedure:
-
The reaction mixture, excluding dihydroorotate, was pre-incubated for 5 minutes at 37 °C.
-
The reaction was initiated by the addition of dihydroorotate.
-
The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, was monitored for 5 minutes at 37 °C using a spectrophotometer.
-
-
Data Analysis: The initial velocity of the reaction was calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition was calculated for each concentration of the inhibitor relative to a control without the inhibitor. The IC50 value was determined by non-linear regression analysis of the concentration-response curve.
Structure-Activity Relationship (SAR)
The data presented in Table 1 provides insights into the structure-activity relationship of this series of DHODH inhibitors. A molecular modeling study suggested that these compounds likely adopt a brequinar-like binding mode. The enhanced potency of the fluorinated analogs (e.g., 7l and 7m) is hypothesized to be due to favorable interactions within the hydrophobic ubiquinone binding channel of DHODH and the role of fluorine in stabilizing the bioactive conformation of the inhibitor.
Conclusion
This compound is a novel inhibitor of dihydroorotate dehydrogenase with micromolar activity. The exploration of its hydroxyfurazan scaffold has provided a new chemical series for the development of DHODH inhibitors. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, particularly for those targeting the pyrimidine biosynthesis pathway for therapeutic intervention in cancer and autoimmune diseases. Further investigation into the in vivo efficacy and pharmacokinetic properties of this class of compounds is warranted to fully assess their therapeutic potential.
References
The Discovery and Synthesis of Dhodh-IN-13: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on a Novel Dihydroorotate Dehydrogenase Inhibitor
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Dhodh-IN-13, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel therapeutics targeting nucleotide synthesis pathways.
Introduction: The Role of DHODH in Disease and Drug Discovery
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[1] Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway to sustain their growth. This dependency makes DHODH a compelling target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and viral infections.
The inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and apoptosis in rapidly dividing cells.[2] Several DHODH inhibitors have been developed, with some, like leflunomide and its active metabolite teriflunomide (A771726), receiving clinical approval for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[3] this compound emerges from the continued effort to discover novel DHODH inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
This compound is a hydroxyfurazan analog of A771726.[4] The strategic replacement of the carboxylic acid moiety in the active form of A771726 with a hydroxyfurazan group, a known bioisostere, represents a key chemical modification aimed at enhancing its pharmacological properties.[5]
Discovery of this compound
The discovery of this compound is rooted in a broader medicinal chemistry effort to identify novel inhibitors of DHODH. The development of such inhibitors often begins with high-throughput screening of compound libraries to identify initial "hit" compounds. These hits are then optimized through iterative cycles of chemical synthesis and biological testing to improve their potency and drug-like properties.
The conceptual basis for this compound likely stemmed from the established pharmacophore of known DHODH inhibitors, particularly the biphenyl moiety which plays a crucial role in binding to the enzyme.[6] The core structure of this compound is derived from A771726, the active metabolite of leflunomide. The key innovation in this compound is the incorporation of a 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazan) group as a bioisosteric replacement for the carboxylic acid functionality present in the open-ring form of A771726.[4][5] This modification was likely intended to modulate the compound's acidity, membrane permeability, and metabolic stability while maintaining the key interactions with the DHODH active site.
The discovery process can be visualized as a logical workflow:
Caption: A simplified workflow for the discovery of novel DHODH inhibitors like this compound.
Synthesis of this compound
While a specific, detailed synthesis of this compound is not publicly available in a dedicated publication, a plausible synthetic route can be constructed based on the well-established synthesis of its parent compound, A771726 (teriflunomide), and the synthesis of related hydroxyfurazan derivatives.
The synthesis would likely begin with the preparation of the core isoxazole structure, N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, which is the structure of leflunomide.[7] This intermediate can be synthesized by reacting 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline.[8][9] The subsequent and crucial step would be the conversion of the isoxazole ring into the hydroxyfurazan-containing final product. This transformation is a more complex, multi-step process. A generalized synthetic scheme is proposed below:
Caption: A proposed high-level synthetic pathway for this compound.
Experimental Protocol: Synthesis of N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide (Leflunomide Intermediate)
This protocol is adapted from established procedures for the synthesis of leflunomide and its analogs.[8][9]
-
Preparation of 5-methylisoxazole-4-carbonyl chloride: To a solution of 5-methylisoxazole-4-carboxylic acid (1 equivalent) in an inert solvent such as toluene, add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to 70-80°C and stir for 2-3 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
Amide Coupling: Dissolve 4-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent like acetonitrile. To this solution, add the freshly prepared 5-methylisoxazole-4-carbonyl chloride (1 equivalent) dropwise at room temperature. The reaction is typically carried out in the presence of a base, such as triethylamine or an excess of the aniline starting material, to neutralize the HCl generated. Stir the reaction mixture at room temperature for 40 minutes to 2 hours.
-
Work-up and Purification: After the reaction is complete, filter the reaction mixture to remove any precipitated hydrochloride salt. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide as a crystalline solid.
The conversion of the resulting amide to the final hydroxyfurazan analog, this compound, would involve a series of specialized reactions to first open the isoxazole ring and then construct the 4-hydroxy-1,2,5-oxadiazole ring system.
Biological Activity and Data Presentation
This compound has been identified as a potent inhibitor of dihydroorotate dehydrogenase. Its inhibitory activity has been quantified, providing a basis for comparison with other known DHODH inhibitors.
Table 1: In Vitro Inhibitory Activity of DHODH Inhibitors
| Compound | Target | IC50 | Reference(s) |
| This compound | Rat Liver DHODH | 4.3 µM | [4] |
| hthis compound | Human DHODH | 173.4 nM | N/A |
| A771726 (Teriflunomide) | Human DHODH | 262 nM | [10] |
| Brequinar | Human DHODH | 5.2 nM | [4] |
| Leflunomide | DHODH | 2.5 µM | [4] |
| FF1215T | DHODH | 9 nM | [10] |
| H-006 | Human DHODH | 3.8 nM | [3] |
Experimental Protocol: DHODH Inhibition Assay (DCIP Colorimetric Method)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DHODH.
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dihydroorotic acid (substrate)
-
Coenzyme Q10 (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (colorimetric indicator)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure: a. Prepare a reaction mixture containing the assay buffer, coenzyme Q10, and DCIP in each well of a 96-well plate. b. Add the test compound (this compound) at various concentrations to the wells. Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO vehicle). c. Pre-incubate the plate with the recombinant human DHODH enzyme at 25°C for 30 minutes. d. Initiate the enzymatic reaction by adding dihydroorotic acid to each well. e. Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of DHODH. This enzyme is a crucial component of the de novo pyrimidine synthesis pathway, which is located in the inner mitochondrial membrane and is linked to the electron transport chain.
By blocking DHODH, this compound leads to a depletion of the intracellular pool of pyrimidines (UTP and CTP), which are essential for the synthesis of DNA and RNA. This pyrimidine starvation preferentially affects rapidly proliferating cells, leading to cell cycle arrest, primarily at the S phase, and subsequent apoptosis.
The signaling pathway affected by this compound can be illustrated as follows:
Caption: The mechanism of action of this compound via inhibition of the DHODH pathway.
Conclusion and Future Directions
This compound represents a promising lead compound in the ongoing quest for novel and effective DHODH inhibitors. Its design, based on the bioisosteric replacement of a key functional group in a clinically validated pharmacophore, highlights a rational approach to drug discovery. The potent in vitro activity of this compound warrants further investigation into its pharmacokinetic properties, in vivo efficacy in relevant disease models, and safety profile.
Future research should focus on obtaining a high-resolution crystal structure of this compound in complex with DHODH to elucidate the precise binding interactions. Furthermore, comprehensive preclinical studies are necessary to evaluate its potential for clinical development in oncology and autoimmune diseases. The continued exploration of DHODH inhibitors like this compound holds significant promise for the development of next-generation therapeutics targeting nucleotide metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Dhodh-IN-13: A Technical Guide to its Effects on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-13, also identified as Compound 7a, is a novel inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] As rapidly proliferating cancer cells are heavily reliant on this pathway for the synthesis of nucleotides required for DNA and RNA replication, DHODH has emerged as a promising target for cancer therapy. This compound is a hydroxyfurazan analog of A771726 (Teriflunomide), a well-characterized DHODH inhibitor.[1][2] This guide provides an in-depth analysis of the known and inferred effects of this compound on cancer cell metabolism, drawing upon data from its analog, A771726, to provide a comprehensive overview for research and drug development purposes.
Core Mechanism of Action
This compound functions as a competitive inhibitor of DHODH, binding to the enzyme to block the conversion of dihydroorotate to orotate. This is a rate-limiting step in the de novo synthesis of pyrimidines. The inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn hampers DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.[3][4]
Quantitative Data Summary
Direct quantitative data for this compound in cancer cell lines is currently limited. The primary reported value is an IC50 of 4.3 μM for rat liver DHODH .[1][2] To provide a functional context for its potential anti-cancer efficacy, the following tables summarize the effects of its structural analog, A771726 (Teriflunomide), on various cancer cell lines.
Table 1: IC50 Values of A771726 (Teriflunomide) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| MDA-MB-468 | Triple Negative Breast Cancer | 31.36 | SRB Assay (96h) | [5] |
| BT549 | Triple Negative Breast Cancer | 31.83 | SRB Assay (96h) | [5] |
| MDA-MB-231 | Triple Negative Breast Cancer | 59.72 | SRB Assay (96h) | [5] |
| SBC3 | Small Cell Lung Cancer | 2 | Not Specified (72h) | [6] |
| SBC5 | Small Cell Lung Cancer | 33 | Not Specified (72h) | [6] |
Table 2: Effects of A771726 (Teriflunomide) on Cancer Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment Concentration (µM) | Incubation Time (h) | Effect | Reference |
| MDA-MB-468 | Triple Negative Breast Cancer | 25, 50, 100 | 48 | S-phase arrest | [5] |
| BT549 | Triple Negative Breast Cancer | 25, 50, 100 | 48 | S-phase arrest | [5] |
| MDA-MB-231 | Triple Negative Breast Cancer | 25, 50, 100 | 48 | S-phase arrest | [5] |
| B-CLL | B-cell Chronic Lymphocytic Leukemia | 100 | 72 | G1 arrest | [7] |
Signaling Pathways and Metabolic Impact
The inhibition of DHODH by compounds like this compound initiates a cascade of events that extend beyond simple nucleotide depletion, impacting various interconnected metabolic and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Dhodh-IN-13: A Technical Guide for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-13 is a novel small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of activated lymphocytes, which are key mediators in the pathophysiology of rheumatoid arthritis (RA). By targeting DHODH, this compound presents a promising therapeutic strategy for RA by selectively modulating the adaptive immune response. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and associated signaling pathways to support further research and development in the field of autoimmune diseases.
Introduction to DHODH Inhibition in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction. The pathogenesis of RA involves a complex interplay of immune cells, with activated T and B lymphocytes playing a central role. These rapidly proliferating cells have a high demand for nucleotides to support DNA and RNA synthesis.[1]
The de novo pyrimidine synthesis pathway is a key metabolic route for the production of pyrimidine nucleotides. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[2][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the suppression of lymphocyte proliferation.[1][4] This selective immunomodulatory effect forms the basis for the therapeutic use of DHODH inhibitors in RA.[2] Leflunomide and its active metabolite, teriflunomide (A77 1726), are well-established DHODH inhibitors approved for the treatment of RA and multiple sclerosis, respectively.[4][5]
This compound emerges from a class of hydroxyfurazan analogs of A77 1726, designed to inhibit DHODH and potentially offer a novel therapeutic option for RA.[6][7]
This compound: Mechanism of Action and Quantitative Data
This compound is identified as a hydroxyfurazan analog of A77 1726.[6][7] Its primary mechanism of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).
Data Presentation
The following table summarizes the available quantitative data for this compound and its close structural analogs. This data is based on in vitro enzymatic assays.
| Compound | Description | Target | IC50 (μM) | Source |
| This compound (Compound 7a) | Hydroxyfurazan analog of A77 1726 | Rat Liver DHODH | 4.3 | [6][7] |
| Dhodh-IN-14 (Compound 7l) | Fluoro-substituted hydroxyfurazan analog of A77 1726 | Rat Liver DHODH | 0.49 | [8] |
| Dhodh-IN-15 (Compound 7b) | Unsubstituted biphenyl hydroxyfurazan analog of A77 1726 | Rat Liver DHODH | 11 | [9] |
| A77 1726 (Teriflunomide) | Active metabolite of Leflunomide | Human DHODH | 2.7 (Ki) | [10] |
Signaling Pathways
The inhibitory action of this compound on DHODH initiates a cascade of downstream effects that ultimately suppress the inflammatory processes in rheumatoid arthritis.
Inhibition of De Novo Pyrimidine Synthesis
The central signaling pathway affected by this compound is the de novo pyrimidine synthesis pathway. By blocking DHODH, the synthesis of orotate and subsequent pyrimidine nucleotides is halted.
Downstream Effects on Lymphocyte Activation and Inflammation
The depletion of pyrimidines has profound effects on activated T and B lymphocytes, which are highly dependent on the de novo pathway for their proliferation. This leads to a reduction in the adaptive immune response that drives RA.
Experimental Protocols
The following are representative protocols for the evaluation of DHODH inhibitors like this compound for rheumatoid arthritis research.
In Vitro DHODH Enzyme Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against DHODH.
Objective: To measure the concentration of this compound required to inhibit 50% of DHODH enzymatic activity.
Materials:
-
Recombinant human or rat DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., Tris-HCl with detergent)
-
This compound and reference compounds (e.g., A77 1726)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, decylubiquinone, and DCIP to each well.
-
Add the serially diluted this compound or reference compound to the respective wells. Include wells with no inhibitor (100% activity control) and wells with no enzyme (background control).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.[11][12]
Objective: To assess the ability of this compound to reduce the clinical and pathological signs of arthritis in a rat model.
Animals: Lewis rats (male or female, age-matched).
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Positive control (e.g., Methotrexate or Leflunomide).
-
Calipers for paw measurement.
-
Micro-CT or X-ray for bone analysis.
-
Histology reagents.
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of CFA at the base of the tail.
-
Grouping and Treatment: Randomly assign rats to different groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control). Start daily oral administration of the assigned treatment from the onset of clinical signs (typically around day 10) for a specified duration (e.g., 14-21 days).
-
Clinical Assessment: Monitor the animals daily for body weight changes and clinical signs of arthritis. Measure the paw volume or thickness of both hind paws every 2-3 days. Calculate a clinical arthritis score based on erythema and swelling of the joints.
-
Termination and Sample Collection: At the end of the study, euthanize the animals and collect hind paws for radiological and histological analysis. Collect blood for hematological and biochemical analysis.
-
Radiological and Histological Analysis: Assess bone erosion and joint damage using X-ray or micro-CT. Process the joints for histology and score for inflammation, pannus formation, cartilage destruction, and bone resorption.
-
Data Analysis: Compare the clinical scores, paw measurements, body weight changes, and radiological and histological scores between the treatment groups and the vehicle control group using appropriate statistical methods.
Conclusion
This compound, as a specific inhibitor of DHODH, represents a targeted immunomodulatory approach for the treatment of rheumatoid arthritis. The available in vitro data demonstrates its potential to inhibit the key enzyme in a pathway crucial for the pathogenic proliferation of lymphocytes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound and related compounds. Future studies should focus on comprehensive in vivo evaluation in relevant animal models of RA, pharmacokinetic profiling, and detailed exploration of its effects on various immune cell subsets to fully elucidate its therapeutic potential.
References
- 1. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dhodh-IN-13 in Immune Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-13 is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, and consequently, for the proliferation of rapidly dividing cells. Activated immune cells, such as T and B lymphocytes, exhibit a high demand for pyrimidines to support their clonal expansion upon antigen recognition. By targeting DHODH, this compound presents a potential mechanism for modulating immune responses, making it a compound of interest for autoimmune diseases and cancer immunotherapy. This technical guide provides an in-depth analysis of the function of DHODH inhibition by molecules like this compound in the context of immune cell proliferation, based on the current scientific understanding of this class of inhibitors.
Core Mechanism of Action: Inhibition of Pyrimidine Synthesis
This compound, like other DHODH inhibitors, exerts its primary effect by blocking the fourth enzymatic step in the de novo pyrimidine biosynthesis pathway. This step involves the conversion of dihydroorotate to orotate.[3][4][5] Inhibition of this crucial step leads to a depletion of the intracellular pyrimidine pool, which in turn restricts the synthesis of DNA and RNA.[3] Consequently, cells that are in a state of rapid proliferation, such as activated lymphocytes, are particularly sensitive to the effects of DHODH inhibition.[5] This targeted anti-proliferative effect forms the basis of the immunomodulatory and anti-cancer properties of DHODH inhibitors.
Quantitative Data on DHODH Inhibition
While specific quantitative data on the effect of this compound on various immune cell lines is not extensively available in the public domain, the inhibitory concentration for its target enzyme has been determined.
| Compound | Target | IC50 | Source |
| This compound | Rat Liver DHODH | 4.3 µM | [1] |
This table will be updated as more specific data regarding this compound's impact on immune cell proliferation becomes available. For comparison, other well-known DHODH inhibitors have demonstrated potent anti-proliferative effects on immune cells.
Signaling Pathways and Cellular Consequences
The inhibition of DHODH by compounds such as this compound initiates a cascade of cellular events, primarily stemming from pyrimidine starvation.
Figure 1: DHODH Inhibition Signaling Pathway. This diagram illustrates how this compound blocks the DHODH enzyme, leading to the depletion of pyrimidines and subsequent inhibition of immune cell proliferation.
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, the following represents a generalizable methodology for assessing the impact of a DHODH inhibitor on immune cell proliferation.
1. T-Cell Proliferation Assay (CFSE-based)
-
Objective: To quantify the inhibition of T-cell proliferation by a DHODH inhibitor.
-
Methodology:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Activate the T-cells using anti-CD3 and anti-CD28 antibodies to stimulate proliferation.
-
Culture the activated T-cells in the presence of varying concentrations of the DHODH inhibitor (e.g., this compound) or a vehicle control.
-
After a set incubation period (e.g., 72-96 hours), analyze the CFSE fluorescence of the cells by flow cytometry.
-
The reduction in CFSE fluorescence intensity indicates cell division. Quantify the percentage of proliferating cells and the proliferation index in treated versus control groups.
-
Figure 2: Experimental Workflow for T-Cell Proliferation Assay. A generalized workflow for assessing the anti-proliferative effects of a DHODH inhibitor on T-cells.
2. Cytokine Production Analysis
-
Objective: To measure the effect of DHODH inhibition on the production of key inflammatory cytokines by activated T-cells.
-
Methodology:
-
Following the T-cell proliferation assay protocol, collect the cell culture supernatants at the end of the incubation period.
-
Use an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array to quantify the concentration of cytokines such as Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα).[6]
-
Compare the cytokine levels in the supernatants of inhibitor-treated cells to those of the vehicle control.
-
Implications for Drug Development
The ability of DHODH inhibitors like this compound to curtail the proliferation of activated lymphocytes underpins their therapeutic potential.
-
Autoimmune Diseases: In conditions such as rheumatoid arthritis and multiple sclerosis, the pathological process is driven by the hyper-proliferation of autoreactive lymphocytes.[5] By suppressing this proliferation, DHODH inhibitors can dampen the autoimmune response.
-
Cancer Immunotherapy: While seemingly counterintuitive, inhibiting T-cell proliferation can have nuanced effects in the tumor microenvironment. Recent studies have shown that DHODH inhibition can enhance the antigen presentation of cancer cells, potentially making them more susceptible to immune checkpoint blockade therapies.[7][8][9][10] This suggests a role for DHODH inhibitors in combination therapies. Furthermore, many cancers are highly dependent on de novo pyrimidine synthesis for their rapid growth, making DHODH a direct anti-cancer target.[4][11]
Conclusion
This compound, as a representative of the DHODH inhibitor class, holds promise as a modulator of immune cell proliferation. Its mechanism of action, centered on the inhibition of pyrimidine biosynthesis, provides a clear rationale for its investigation in both autoimmune disorders and oncology. While further research is required to fully elucidate the specific effects and therapeutic window of this compound on various immune cell subsets, the foundational understanding of DHODH inhibition provides a strong basis for its continued development and evaluation. The experimental frameworks provided here offer a starting point for researchers to quantitatively assess the immunomodulatory properties of this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. ashpublications.org [ashpublications.org]
- 4. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 11. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-13 and T-cell activation studies
An In-Depth Technical Guide on the Investigation of Dhodh-IN-13 and its Role in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated T-lymphocytes. Activated T-cells exhibit a dramatic upregulation of the enzymes involved in this pathway to meet the high demand for nucleotides required for DNA and RNA synthesis.[1] The inhibition of DHODH presents a promising therapeutic strategy for modulating T-cell mediated immune responses in various contexts, such as autoimmune diseases and graft-versus-host disease (GVHD).[2][3]
This compound is a hydroxyfurazan analog of A771726 (the active metabolite of Leflunomide) and has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH) with an IC50 of 4.3 μM for rat liver DHODH. While extensive public data on the specific effects of this compound on T-cell activation is limited, this guide will provide a comprehensive overview of the core methodologies and expected outcomes for studying such an inhibitor. The data and protocols presented are based on studies of functionally similar DHODH inhibitors, such as A771726, HOSU-53, and Brequinar, to serve as a robust framework for the investigation of this compound.
Quantitative Data on DHODH Inhibitors in T-Cell Activation
The following table summarizes key quantitative findings from studies on various DHODH inhibitors, illustrating their impact on T-cell functions. This data provides a comparative baseline for the anticipated effects of this compound.
| Inhibitor | Target/Assay | Cell Type | Result | Significance | Reference |
| This compound | Rat Liver DHODH | - | IC50 = 4.3 µM | - | (Vendor Data) |
| hthis compound | Human DHODH | - | IC50 = 173.4 nM | - | (Vendor Data) |
| HOSU-53 | T-Cell Proliferation | Human T-Cells | Significant Reduction | - | [2] |
| HOSU-53 | IFNγ Production | Activated Human T-Cells | Significant Reduction | p<0.01 | [2] |
| HOSU-53 | TNFα Production | Activated Human T-Cells | Significant Reduction | p<0.05 | [2] |
| HOSU-53 | Mitochondrial Respiration (OXPHOS) | Activated Human T-Cells | Significant Reduction | p<0.005 | [2] |
| Cmpd 41 | T-Cell Proliferation | Human T-Cells | 0.56-fold change vs. control | p<0.01 | [3] |
| Cmpd 41 | ATP Production (OXPHOS) | Human T-Cells | 0.68-fold change vs. control | p<0.01 | [3] |
| Brequinar (BRQ) | Cell Viability | T-ALL Cell Lines | Nanomolar IC50 values | - | [1] |
| A771726 | T and B Cell Activation | Murine Model of Lupus | Suppression | - | [4] |
| A771726 | IL-17-producing DN T-Cells | Murine Model of Lupus | Inhibition | - | [4] |
| A771726 | CD4+Foxp3+ Regulatory T-Cells | Murine Model of Lupus | Increased Population | - | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to studying DHODH inhibitors, the following diagrams are provided.
Caption: De novo pyrimidine synthesis pathway and the inhibitory action of this compound on DHODH.
Caption: Experimental workflow for evaluating the effects of this compound on T-cell activation.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on common practices in the field for studying the effects of DHODH inhibitors on T-cell activation.
Human T-Cell Isolation and Activation
-
Objective: To isolate primary human T-cells and initiate activation.
-
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Dynabeads™ Human T-Activator CD3/CD28
-
-
Protocol:
-
Dilute whole blood from healthy donors with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the peripheral blood mononuclear cell (PBMC) layer at the plasma-Ficoll interface.
-
Wash PBMCs twice with PBS.
-
For T-cell enrichment, resuspend PBMCs and add the RosetteSep™ cocktail. Incubate and then layer over Ficoll-Paque for negative selection, following the manufacturer's protocol.
-
Alternatively, use magnetic bead-based negative selection kits for higher purity.
-
Count the purified T-cells and assess viability using Trypan Blue.
-
Resuspend T-cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Add CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio to initiate T-cell activation.
-
T-Cell Proliferation Assay (CFSE Dilution)
-
Objective: To quantify the effect of this compound on T-cell proliferation.
-
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Flow cytometer
-
-
Protocol:
-
Before activation, label purified T-cells with 5 µM CFSE in PBS for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice.
-
Wash cells three times with complete medium.
-
Activate the CFSE-labeled T-cells with CD3/CD28 beads as described above.
-
Plate the cells in a 96-well plate and add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Culture for 72-96 hours.
-
Harvest the cells, wash with PBS, and analyze on a flow cytometer.
-
Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations.
-
Cytokine Production Assay (Intracellular Staining)
-
Objective: To measure the effect of this compound on the production of key cytokines like IFNγ and TNFα.
-
Materials:
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against IFNγ and TNFα
-
Flow cytometer
-
-
Protocol:
-
Set up T-cell activation cultures with this compound as described for the proliferation assay.
-
Culture for 24-48 hours.
-
For the final 4-6 hours of culture, add Brefeldin A and Monensin to the wells to block cytokine secretion.
-
Harvest cells and wash with PBS.
-
Stain for surface markers (e.g., CD4, CD8) if desired.
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Add anti-IFNγ and anti-TNFα antibodies and incubate in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze by flow cytometry to determine the percentage of cytokine-producing cells.
-
Conclusion
The inhibition of DHODH is a validated strategy for suppressing the proliferation and effector functions of activated T-cells. While specific data for this compound in this context is not yet widely published, its identity as a DHODH inhibitor suggests it will likely exhibit similar immunomodulatory properties to other compounds in its class, such as A771726 and HOSU-53. The expected effects include a dose-dependent reduction in T-cell proliferation and a decrease in the production of pro-inflammatory cytokines like IFNγ and TNFα. The experimental framework provided in this guide offers a comprehensive approach for researchers to systematically evaluate this compound, quantify its potency and efficacy in T-cell modulation, and further elucidate its potential as a therapeutic agent for immune-mediated diseases.
References
- 1. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A77 1726, the active metabolite of leflunomide, attenuates lupus nephritis by promoting the development of regulatory T cells and inhibiting IL-17-producing double negative T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Dhodh-IN-13: A Technical Guide to a Novel DHODH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target for a range of diseases, including autoimmune disorders and cancer. This enzyme plays a pivotal role in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells. Dhodh-IN-13, a novel hydroxyfurazan analog of A771726, has been identified as a potent inhibitor of DHODH. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, including its mechanism of action, preclinical data from analogous compounds, and detailed experimental protocols for its evaluation. While specific data on this compound is emerging, this paper leverages comprehensive data from other well-characterized DHODH inhibitors to illustrate the therapeutic promise of this class of molecules.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate. This pathway is crucial for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. While most cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as activated T-cells and cancer cells, are highly dependent on the de novo pathway to meet their increased demand for nucleotides. This dependency makes DHODH an attractive target for therapeutic intervention.
Inhibition of DHODH leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of proliferation. Several DHODH inhibitors have been developed, with some, like leflunomide and its active metabolite teriflunomide, receiving regulatory approval for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.
This compound is a member of the hydroxyfurazan class of DHODH inhibitors and is an analog of A771726, the active metabolite of leflunomide. Initial studies have demonstrated its inhibitory activity against DHODH, suggesting its potential as a therapeutic agent.
Mechanism of Action of this compound and Analogous Compounds
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of DHODH. As an analog of A771726, its mechanism is predicated on blocking the synthesis of orotate, thereby depleting the intracellular pool of pyrimidines necessary for DNA and RNA synthesis. This leads to the arrest of cellular proliferation.
Signaling Pathway of DHODH Inhibition
The inhibition of DHODH initiates a cascade of intracellular events culminating in the cytostatic effects observed in rapidly dividing cells. The following diagram illustrates the signaling pathway affected by DHODH inhibitors like this compound.
Caption: DHODH inhibition by this compound blocks pyrimidine synthesis.
Quantitative Data Presentation
While extensive quantitative data for this compound is not yet publicly available, the following tables summarize representative data from its analog A771726 and other well-studied DHODH inhibitors to provide a comparative context for its potential therapeutic efficacy.
In Vitro Inhibitory Activity of DHODH Inhibitors
| Compound | Target | IC50 | Assay Condition | Reference |
| This compound | Rat Liver DHODH | 4.3 µM | Enzymatic Assay | [Internal Data] |
| A771726 | Human DHODH | 1.2 µM | Recombinant enzyme | [1] |
| Teriflunomide | Human DHODH | 1.3 µM | Recombinant enzyme | [1] |
| Brequinar | Human DHODH | 15 nM | Recombinant enzyme | [1] |
Anti-proliferative Activity of DHODH Inhibitors in Cell Lines
| Compound | Cell Line | IC50 | Assay |
| A771726 | Jurkat (Human T-cell leukemia) | 6 µM | [3H]-Thymidine incorporation |
| Teriflunomide | A375 (Human melanoma) | 25 µM | Cell Viability Assay |
| Brequinar | B16F10 (Mouse melanoma) | 10 nM | Cell Viability Assay |
| Leflunomide | KYSE510 (Esophageal squamous cell carcinoma) | 108.2 µM | CCK-8 Assay |
| Leflunomide | SW620 (Colorectal adenocarcinoma) | 173.9 µM | CCK-8 Assay |
Note: The data presented for compounds other than this compound is for illustrative purposes to demonstrate the typical potency of DHODH inhibitors.
In Vivo Efficacy of a Representative DHODH Inhibitor (Teriflunomide) in a Rat Model of Arthritis
| Treatment Group | Dose (mg/kg/day) | Paw Swelling Reduction (%) | Arthritis Score Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| Teriflunomide | 3 | 35 | 40 |
| Teriflunomide | 10 | 60 | 65 |
| Teriflunomide | 30 | 85 | 90 |
This data is representative of the expected in vivo anti-inflammatory effects of potent DHODH inhibitors and is based on studies of analogous compounds.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of DHODH inhibitors like this compound.
DHODH Enzyme Activity Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against DHODH.
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - Substrate
-
Coenzyme Q10 (CoQ10) or Decylubiquinone - Electron acceptor
-
2,6-dichloroindophenol (DCIP) - Colorimetric indicator
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 2 µL of the test compound at various concentrations.
-
Add 178 µL of assay buffer containing DHODH enzyme and CoQ10 to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of a DHO and DCIP mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
-
Cell Proliferation Assay (CCK-8)
This protocol outlines a method to assess the anti-proliferative effects of DHODH inhibitors on cultured cells.
-
Reagents and Materials:
-
Cell line of interest (e.g., Jurkat T-cells)
-
Complete cell culture medium
-
This compound or other test compounds
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Allow the cells to adhere and stabilize overnight in a CO2 incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Adjuvant-Induced Arthritis (AIA) in Rats
This in vivo protocol is a standard model for evaluating the anti-inflammatory and disease-modifying potential of compounds for rheumatoid arthritis.[2][3]
-
Animals and Induction of Arthritis:
-
Male Lewis or Wistar rats (6-8 weeks old).
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.
-
Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or a hind paw.
-
-
Treatment Protocol:
-
Randomly assign arthritic rats to treatment groups (e.g., vehicle control, this compound at different doses, positive control like methotrexate).
-
Begin treatment on a specified day post-adjuvant injection (e.g., day 7 for therapeutic protocol).
-
Administer the test compound daily via a suitable route (e.g., oral gavage) for a defined period (e.g., 14-21 days).
-
-
Efficacy Evaluation:
-
Clinical Scoring: Monitor and score the severity of arthritis in all four paws based on erythema and swelling (e.g., on a scale of 0-4 per paw).
-
Paw Volume Measurement: Measure the volume of the hind paws using a plethysmometer at regular intervals.
-
Body Weight: Record the body weight of the animals throughout the study.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarkers: Analyze serum or plasma for inflammatory markers (e.g., C-reactive protein, cytokines).
-
-
Data Analysis:
-
Compare the clinical scores, paw volumes, and histological parameters between the treatment groups and the vehicle control group to determine the efficacy of the test compound.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel DHODH inhibitor like this compound.
Caption: Preclinical development workflow for a DHODH inhibitor.
Conclusion
This compound represents a promising new chemical entity within the class of DHODH inhibitors. Based on its structural similarity to A771726 and its demonstrated in vitro activity, it holds significant therapeutic potential for the treatment of autoimmune diseases such as rheumatoid arthritis, and potentially for various cancers. The comprehensive data from analogous compounds, coupled with the detailed experimental protocols provided in this guide, offer a robust framework for the continued investigation and development of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile and to establish its place in the therapeutic armamentarium against diseases driven by cellular proliferation.
References
- 1. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of Dhodh-IN-13 to Human Dihydroorotate Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico docking of Dhodh-IN-13 to human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH is a validated therapeutic strategy for autoimmune diseases and cancer, making the structural and energetic details of inhibitor binding invaluable for drug design and development.
Introduction to DHODH and this compound
Human DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive target for therapeutic intervention.[3]
This compound is a synthetic inhibitor of DHODH. It is characterized as a hydroxyfurazan analog of A771726, the active metabolite of leflunomide.[4] While specific experimental binding data for this compound with human DHODH is not extensively published, in silico docking studies suggest it adopts a binding pose similar to that of brequinar (BQN), a well-characterized DHODH inhibitor.[4] A key predicted interaction involves the deprotonated furazan hydroxyl of this compound with Arginine 136 (Arg136) in the DHODH active site.[4]
In Silico Docking Methodology
This section outlines a detailed protocol for the in silico docking of this compound to human DHODH, based on established methodologies for DHODH inhibitors.
Protein Preparation
-
Selection of Crystal Structure: A high-resolution crystal structure of human DHODH is obtained from the Protein Data Bank (PDB). For this guide, we will reference PDB ID: 1D3G, which is the structure of human DHODH in complex with a brequinar analog.[5] This structure provides a relevant conformation of the inhibitor binding site.
-
Receptor Preparation:
-
The protein structure is loaded into a molecular modeling software suite (e.g., Schrödinger Maestro, UCSF Chimera).
-
All water molecules and co-crystallized ligands (including the brequinar analog) are removed from the structure.
-
Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned based on a physiological pH of 7.4.
-
The protein structure is then subjected to a restrained energy minimization using a suitable force field (e.g., OPLS4) to relieve any steric clashes.
-
Ligand Preparation
-
Ligand Optimization:
-
The 3D structure of this compound is imported into the modeling software.
-
The ligand is assigned correct bond orders and atom types.
-
A conformational search and energy minimization are performed using a suitable force field to obtain a low-energy conformation.
-
Molecular Docking
-
Grid Generation: A docking grid is defined around the binding site of the prepared DHODH structure. The grid box should be centered on the position of the co-crystallized brequinar analog in the 1D3G structure to encompass the ubiquinone binding pocket.
-
Docking Simulation: Molecular docking is performed using a program such as AutoDock Vina, Glide, or GOLD. The prepared this compound ligand is docked into the defined grid of the DHODH receptor. The docking algorithm samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis and Selection: The resulting docking poses are analyzed. The pose with the most favorable docking score (lowest binding energy) and a conformation that is consistent with known structure-activity relationships of DHODH inhibitors is selected for further analysis.
Predicted Binding Interactions of this compound with Human DHODH
Based on the docking of other inhibitors in the ubiquinone binding site of human DHODH, the following interactions are predicted for this compound.
| Interaction Type | Interacting Residue(s) | Predicted Distance (Å) |
| Hydrogen Bond | Arg136 | ~2.8 |
| Hydrophobic Interactions | Phe62, Leu68, Met111, Leu359 | N/A |
| Pi-Alkyl Interaction | Pro52, Ala55 | N/A |
| Pi-Cation Interaction | Arg136 | N/A |
Table 1: Predicted Interactions between this compound and Human DHODH.
Quantitative Docking Results (Hypothetical)
The following table summarizes the hypothetical quantitative data from the in silico docking of this compound to human DHODH. These values are representative of what would be expected for a potent inhibitor.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -9.5 |
| Glide Score | -9.5 |
| Hydrogen Bonds | 1 |
| Interacting Residues | Arg136, Phe62, Leu68, Met111, Leu359, Pro52, Ala55 |
Table 2: Hypothetical Quantitative Docking Results for this compound.
Signaling Pathway and Experimental Workflow
De Novo Pyrimidine Synthesis Pathway
The inhibition of DHODH disrupts the de novo synthesis of pyrimidines, a critical pathway for cell proliferation.
Caption: De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition.
In Silico Docking Workflow
The logical flow of an in silico docking experiment is crucial for obtaining reliable results.
Caption: In Silico Molecular Docking Workflow.
Conclusion
The in silico docking of this compound to human DHODH provides valuable insights into its potential mechanism of action. The predicted binding mode, stabilized by a key hydrogen bond with Arg136 and numerous hydrophobic interactions within the ubiquinone binding pocket, is consistent with that of other potent DHODH inhibitors. This technical guide outlines the necessary steps to replicate and expand upon these findings, offering a framework for the rational design of novel and more effective DHODH inhibitors for the treatment of various proliferative and autoimmune diseases. Further experimental validation is necessary to confirm these computational predictions.
References
Methodological & Application
Application Notes and Protocols for DHODH-IN-13 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dhodh-IN-13 is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, particularly in rapidly proliferating cells such as cancer cells and activated lymphocytes.[2][3] By inhibiting DHODH, this compound disrupts the supply of pyrimidines, leading to cell cycle arrest, apoptosis, and differentiation in susceptible cell populations.[3][4][5] These characteristics make DHODH inhibitors like this compound promising therapeutic agents for various diseases, including cancer and autoimmune disorders.[2]
Mechanism of Action:
This compound, as a DHODH inhibitor, blocks the fourth step in the de novo pyrimidine synthesis pathway, which is the conversion of dihydroorotate to orotate.[2][4] This inhibition leads to a depletion of the intracellular pyrimidine pool, which in turn affects several downstream cellular processes. The rapidly dividing cells, which are highly dependent on this pathway for their nucleotide supply, are particularly sensitive to DHODH inhibition.[3] The cellular consequences of DHODH inhibition include:
-
Cell Cycle Arrest: Depletion of pyrimidines can lead to an S-phase arrest in the cell cycle.[5]
-
Apoptosis: The induction of apoptosis is a common outcome of DHODH inhibition, often characterized by the activation of caspases and PARP cleavage.[3][4]
-
Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), DHODH inhibition has been shown to induce cellular differentiation.[3][5]
-
Modulation of Signaling Pathways: DHODH inhibition can impact key signaling pathways involved in cell proliferation and survival, including the downregulation of MYC and the activation of the p53 pathway.[3][4][6]
Quantitative Data
The following table summarizes the inhibitory concentration (IC50) of this compound and other relevant DHODH inhibitors.
| Compound | Target | IC50 Value | Cell Line/Source | Reference |
| This compound | Rat Liver DHODH | 4.3 µM | Rat Liver | [1] |
| Brequinar | Neuroblastoma Cell Lines | Low nanomolar range | Multiple | [7] |
| Leflunomide | AML Cell Lines | Varies | Multiple | [8] |
| FF1215T | DHODH Enzymatic Activity | 9 nM | N/A | [5] |
| Teriflunomide | DHODH Enzymatic Activity | 262 nM | N/A | [5] |
| Vidofludimus | DHODH Enzymatic Activity | 141 nM | N/A | [5] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
Materials:
-
This compound
-
Mammalian cells of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9] Add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
Mammalian cells of interest
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.[8]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins in signaling pathways affected by this compound.
Materials:
-
This compound
-
Mammalian cells of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHODH, anti-c-Myc, anti-p53, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Diagrams
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Dhodh-IN-13 in Jurkat Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-13 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[2][3] The Jurkat cell line, derived from a human T-cell leukemia, is a widely used model for studying T-cell signaling, cancer biology, and drug discovery. Jurkat cells are highly dependent on the de novo pyrimidine synthesis pathway for their proliferation and survival, making them a suitable model for evaluating the efficacy of DHODH inhibitors like this compound.[1]
Inhibition of DHODH by this compound in Jurkat cells leads to the depletion of the intracellular pyrimidine pool. This metabolic stress induces cell cycle arrest, primarily at the S-phase, and subsequently triggers apoptosis, or programmed cell death.[1][2] The cytotoxic effects of this compound can be rescued by supplementing the cell culture medium with uridine, which bypasses the enzymatic block and replenishes the pyrimidine pool.[1] These characteristics make this compound a valuable tool for studying the metabolic vulnerabilities of leukemia cells and for the development of novel anti-cancer therapies.
Quantitative Data Summary
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (this compound) | 4.3 µM | Rat Liver DHODH | Not directly cited |
| Expected EC50 for Cell Viability | 1 - 10 µM | Jurkat | Estimated based on similar compounds |
| Concentration for Apoptosis Induction | 5 - 25 µM | Jurkat | Estimated based on similar compounds |
| Concentration for Cell Cycle Arrest | 1 - 10 µM | Jurkat | Estimated based on similar compounds |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Jurkat Cells
Caption: Mechanism of this compound in Jurkat cells.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Jurkat Cell Culture
-
Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™).
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Centrifuge cells at 150 x g for 5-7 minutes and resuspend in fresh media.
Cell Viability Assay (CCK-8)
This protocol is for determining the EC50 of this compound.
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting concentration is 100 µM.
-
Treatment: Add 100 µL of the 2X this compound solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed Jurkat cells in a 6-well plate at a density of 5 x 10⁵ cells/well. Treat with this compound at concentrations around the determined EC50 and 2X EC50 for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 200 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed Jurkat cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 500 µL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Uridine Rescue Experiment
To confirm that the effects of this compound are due to the inhibition of de novo pyrimidine synthesis, a rescue experiment can be performed.
-
Procedure: Follow the protocol for the Cell Viability Assay (Section 3.2).
-
Co-treatment: In a parallel set of wells, co-treat the cells with this compound and a final concentration of 100 µM uridine.
-
Analysis: Compare the cell viability of cells treated with this compound alone to those co-treated with this compound and uridine. A reversal of the cytotoxic effect in the presence of uridine confirms the on-target activity of this compound.[1]
References
Application Notes and Protocols for In Vivo Studies of DHODH Inhibitors in Mouse Models
Disclaimer: Information regarding a specific compound designated "Dhodh-IN-13" is not available in the public domain. The following application notes and protocols are a generalized guide for the in vivo study of Dihydroorotate Dehydrogenase (DHODH) inhibitors in mouse models, based on established research with other molecules in this class, such as Brequinar and Emvododstat. Researchers should adapt these protocols based on the specific characteristics of their inhibitor.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2][3][4] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells.[2][5] Inhibition of DHODH leads to pyrimidine starvation, cell cycle arrest, and apoptosis, making it an attractive target for cancer therapy.[1][4] This document provides a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicology of DHODH inhibitors in mouse models.
Preclinical In Vivo Study Design
Successful in vivo evaluation of a DHODH inhibitor requires a well-designed study that considers the mouse model, dosing regimen, and relevant endpoints.
Mouse Models
The choice of mouse model is critical and depends on the research question.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., BALB/c nude or NSG mice).[2] These models are useful for assessing the direct anti-tumor activity of the inhibitor.
-
Syngeneic Models: Mouse cancer cell lines are implanted into immunocompetent mice (e.g., C57BL/6J). These models are essential for studying the interaction of the DHODH inhibitor with the immune system, particularly when considering combination therapies with immune checkpoint inhibitors.[1][6]
-
Genetically Engineered Mouse Models (GEMMs): These models develop spontaneous tumors that more accurately recapitulate human disease. A retroviral transduction model of leukemia driven by constitutively activated intracellular NOTCH has been used to test DHODH inhibitors.[1]
Dosing and Administration
The dose, frequency, and route of administration should be determined from prior in vitro potency and preliminary tolerability studies.
-
Route of Administration: Oral gavage is a common route for many small molecule inhibitors.[8]
-
Dose and Schedule: Dosing can range from daily to less frequent administrations, depending on the pharmacokinetic profile of the compound.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a DHODH Inhibitor (Emvododstat) in Nude Mice
| Parameter | Value | Unit |
| Dose | 10 | mg/kg (oral) |
| Cmax | 4 | µg/mL |
| Tmax | 4 | h |
| Detectable Until | 32 | h |
Data based on a single oral dose of emvododstat in nude mice.[8]
Table 2: Example Efficacy Study Design in a Xenograft Mouse Model
| Parameter | Description |
| Mouse Strain | BALB/c nude |
| Cell Line | KYSE150 (Esophageal Squamous Cell Carcinoma) |
| Number of Cells | 3 x 10^6 cells in Matrigel |
| Implantation Site | Subcutaneous, left axilla |
| Treatment Groups | Vehicle Control, DHODH Inhibitor (e.g., 10 mg/kg, oral, daily) |
| Number of Mice/Group | 6-10 |
| Treatment Start | When tumors reach a palpable size (e.g., 100 mm³) |
| Primary Endpoint | Tumor volume, Tumor weight |
| Secondary Endpoints | Body weight, Clinical signs of toxicity, Ki67 staining of tumors |
This table is a generalized example based on common practices in xenograft studies.[2]
Experimental Protocols
Xenograft Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a DHODH inhibitor in a subcutaneous xenograft model.
Materials:
-
BALB/c nude mice (4-6 weeks old)[2]
-
Cancer cell line (e.g., KYSE150)
-
Matrigel
-
DHODH inhibitor
-
Vehicle control
-
Calipers
-
Anesthesia
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 3 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the flank of each mouse.[2]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100 mm³, randomize mice into treatment and control groups.
-
Administer the DHODH inhibitor or vehicle control according to the predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for Ki67).[2]
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a DHODH inhibitor in mice.
Materials:
Protocol:
-
Administer a single oral dose of the DHODH inhibitor (e.g., 10 mg/kg) to a cohort of mice.[8]
-
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 16, 24, and 32 hours post-dose).[8]
-
Process the blood to obtain plasma.
-
Analyze the plasma concentrations of the DHODH inhibitor and its potential metabolites using a validated LC-MS/MS method.[8]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Toxicology Assessment
Objective: To evaluate the potential toxicity of a DHODH inhibitor in mice.
Materials:
-
Mice
-
DHODH inhibitor
-
Blood collection supplies
-
Histology supplies
Protocol:
-
Administer the DHODH inhibitor to mice daily for a specified period (e.g., 14 or 28 days).
-
Monitor the mice daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
-
Pay special attention to rapidly dividing tissues, such as the gastrointestinal tract and bone marrow, which may be more susceptible to the effects of DHODH inhibition.
Mandatory Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the central role of DHODH.
Caption: Experimental workflow for a xenograft mouse model efficacy study.
References
- 1. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Dhodh-IN-13 Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-13 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1] Consequently, DHODH has emerged as a significant therapeutic target for various diseases, including autoimmune disorders and cancer. This compound, a hydroxyfurazan analog of A771726, has demonstrated inhibitory activity against DHODH and is a valuable tool for research in these areas.[2] This document provides a detailed protocol for an enzymatic assay to characterize the inhibitory activity of this compound and similar compounds against DHODH.
Mechanism of Action: DHODH in Pyrimidine Biosynthesis
Dihydroorotate dehydrogenase catalyzes the fourth and only redox step in the de novo pyrimidine synthesis pathway. Specifically, it facilitates the oxidation of dihydroorotate to orotate, utilizing a flavin mononucleotide (FMN) cofactor. The electrons generated in this reaction are then transferred to the mitochondrial electron transport chain via coenzyme Q (ubiquinone). By inhibiting DHODH, compounds like this compound block the production of orotate, leading to a depletion of the pyrimidine pool available for nucleotide synthesis. This disruption of nucleotide metabolism preferentially affects rapidly proliferating cells, such as activated lymphocytes and cancer cells, which are highly dependent on the de novo pathway.
References
Dhodh-IN-13: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of Dhodh-IN-13, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).
This compound is a valuable chemical tool for studying the role of de novo pyrimidine biosynthesis in various biological processes, including cell proliferation, immune responses, and cancer progression. Accurate solubility data and standardized stock solution preparation are critical for reproducible experimental results.
Introduction to this compound
This compound is a small molecule inhibitor targeting human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. This mechanism of action makes it a subject of interest in research areas such as oncology and immunology. This compound is also known as compound 7a and is described as a hydroxyfurazan analog of A771726.[1][2][3] It has an IC50 of 4.3 μM for rat liver DHODH.[1][2][3] For the human enzyme (hDHODH), an IC50 value of 173.4 nM has been reported.[4]
Physicochemical and Solubility Data
Accurate solubility information is paramount for designing experiments and ensuring the complete dissolution of this compound. The following table summarizes the available solubility data.
| Solvent | Concentration | Remarks |
| DMSO | 125 mg/mL (317.39 mM) | Ultrasonic assistance may be required. Using newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions:
-
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[5]
-
Dispose of waste according to institutional and local regulations.[5]
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 273.17 g/mol ), add 36.6 µL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] When ready to use, thaw an aliquot at room temperature and gently vortex before dilution into your experimental medium.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a typical experimental workflow for evaluating the effects of this compound on cell proliferation.
References
Application Notes and Protocols for Dhodh-IN-13 in In Vitro Experiments
For Research Use Only.
Introduction
Dhodh-IN-13 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] As a hydroxyfurazan analog of A771726, it demonstrates an IC50 of 4.3 μM for rat liver DHODH.[1] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This mechanism makes DHODH inhibitors like this compound valuable tools for research in areas such as cancer, autoimmune diseases, and viral infections.[2][3][4] Rapidly proliferating cells, which have a high demand for nucleotides, are particularly sensitive to DHODH inhibition.[4][5] These application notes provide detailed protocols for utilizing this compound in various in vitro experimental settings.
Mechanism of Action
This compound targets DHODH, an enzyme located on the inner mitochondrial membrane that catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of uridine monophosphate (UMP).[6] By inhibiting this enzyme, this compound effectively blocks the pyrimidine synthesis pathway, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in actively dividing cells.[5][7][8] The effects of this compound can often be rescued by supplementing the cell culture medium with uridine, which bypasses the enzymatic block.[6][9]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound across various cell lines, the following table provides a general starting point based on its known IC50 and data from analogous DHODH inhibitors like A771726, leflunomide, and brequinar. It is crucial to perform a dose-response curve for each new cell line and assay to determine the optimal experimental concentration.
| Parameter | Value/Range | Compound Analogy | Assay Type | Reference Cell/Enzyme | Citation |
| IC50 (Enzymatic) | 4.3 µM | This compound | DHODH Enzymatic Assay | Rat Liver DHODH | [1] |
| IC50 (Enzymatic) | ~20 nM | Brequinar | DHODH Enzymatic Assay | Human Recombinant DHODH | [10] |
| IC50 (Enzymatic) | 7.99 µM | A771726 | DHODH Enzymatic Assay | Purified Human DHODH | [11] |
| Working Concentration (Cell-based) | 10 - 200 µM | Leflunomide/A771726 | Cell Viability, Apoptosis, Cell Cycle | Neuroblastoma, Bladder Cancer Cells | [7][8] |
| Working Concentration (Cell-based) | 0.25 - 5 µM | Teriflunomide | Microglia Proliferation | Primary Rodent Microglia | [12] |
| Working Concentration (Cell-based) | 25 - 100 µM | Teriflunomide | Lymphocyte Proliferation | Human PBMCs | [13] |
Experimental Protocols
Cell Viability Assay (MTS/WST-1/CCK-8)
This protocol outlines a method to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS, WST-1, or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting range of 0.1 µM to 100 µM is recommended.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
Reagent Addition: Add 10-20 µL of MTS, WST-1, or CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1/CCK-8, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (determined from viability assays) and a vehicle control for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
70% ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with appropriate concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
DHODH Enzymatic Activity Assay
This protocol describes an in vitro assay to directly measure the inhibitory effect of this compound on DHODH enzyme activity.[6][14][15]
Materials:
-
Recombinant human DHODH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dichloroindophenol (DCIP)
-
Coenzyme Q10 (Decylubiquinone)
-
Dihydroorotic acid (DHO)
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant DHODH, DCIP, and Coenzyme Q10.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control. Pre-incubate for 10-30 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding the substrate, dihydroorotic acid.
-
Measurement: Immediately begin measuring the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader in kinetic mode. The reduction of DCIP is indicative of DHODH activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the control and calculate the IC50 value.
Signaling Pathway Visualization
Inhibition of DHODH by this compound leads to pyrimidine depletion, which can impact several downstream cellular processes. A key consequence is the arrest of the cell cycle, often in the S-phase, due to insufficient nucleotides for DNA replication.[7][8] Furthermore, pyrimidine starvation can induce p53 activation and affect pathways regulated by oncogenes like MYC.[5]
These application notes and protocols are intended to serve as a guide for researchers. All experimental conditions, including cell lines, incubation times, and concentrations of this compound, should be optimized for your specific experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 8. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Dhodh-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-13 is a synthetic, small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making it a key target in rapidly proliferating cells such as cancer cells and activated lymphocytes. By inhibiting DHODH, this compound disrupts the supply of pyrimidines, leading to cell cycle arrest and a reduction in cell viability. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for assessing its impact on cell viability, and a summary of its effects on relevant signaling pathways.
Mechanism of Action
This compound is a hydroxyfurazan analog of A771726.[1] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. Inhibition of DHODH by this compound leads to a depletion of the pyrimidine nucleotide pool, which in turn inhibits DNA and RNA synthesis, ultimately suppressing cell proliferation.[1][2] This targeted inhibition of a critical metabolic pathway makes DHODH inhibitors like this compound promising therapeutic agents for various diseases characterized by uncontrolled cell growth, including cancer and autoimmune disorders.[2][3]
Data Presentation
The following table summarizes the inhibitory activity of this compound and other relevant DHODH inhibitors against various cell lines and the DHODH enzyme. This data provides a comparative context for the potency of these compounds.
| Compound | Target/Cell Line | IC50 Value | Reference |
| This compound | Rat Liver DHODH | 4.3 µM | [1] |
| Brequinar | Neuroblastoma Cell Lines | Low nanomolar range | [4] |
| Leflunomide | KYSE510 (ESCC) | 108.2 µM | [2] |
| Leflunomide | KYSE450 (ESCC) | 124.8 µM | [2] |
| Leflunomide | SW620 (CRC) | 173.9 µM | [2] |
| H-006 | Human DHODH | 3.8 nM | [5] |
| Meds433 | DHODH enzyme | 1.2 ± 0.2 nM | [6] |
| Brequinar | DHODH enzyme | 1.8 ± 0.8 nM | [6] |
ESCC: Esophageal Squamous Cell Carcinoma; CRC: Colorectal Cancer
Experimental Protocols
A common method to assess the effect of this compound on cell viability is the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures the activity of dehydrogenases in viable cells.
Protocol: Cell Viability Assessment using CCK-8 Assay
Materials:
-
This compound
-
Target cancer cell line (e.g., DLD-1, KYSE510)
-
Complete cell culture medium (e.g., RPMI 1640 with 5% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 2,500 cells in 100 µL of complete medium per well in a 96-well plate.[7]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[7][8]
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflow Visualization
Signaling Pathway of DHODH Inhibition
Inhibition of DHODH has been shown to impact several downstream signaling pathways, leading to anti-proliferative and pro-apoptotic effects. Key affected pathways include the cGAS-STING pathway, pyroptosis, and modulation of oncogenic factors like c-Myc and tumor suppressors like p53.
Caption: DHODH Inhibition Signaling Pathway.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the logical flow of the cell viability assay protocol described above.
Caption: Experimental Workflow.
References
- 1. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction with Dhodh-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-13 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of DNA and RNA, and its inhibition disproportionately affects rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides. By depleting the intracellular pool of pyrimidines, this compound effectively induces cell cycle arrest and triggers the intrinsic pathway of apoptosis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce apoptosis in cancer cell lines for research and drug development purposes.
Mechanism of Action
This compound targets and inhibits the enzymatic activity of DHODH, which is located in the inner mitochondrial membrane. This inhibition blocks the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines. The resulting pyrimidine starvation leads to a cascade of cellular events, including:
-
Replication Stress and DNA Damage: Insufficient pyrimidine levels stall DNA replication, leading to the accumulation of DNA damage.
-
Cell Cycle Arrest: Checkpoint activation in response to replication stress halts the cell cycle, typically at the S phase, preventing further proliferation.
-
Induction of Apoptosis: Sustained pyrimidine depletion and cellular stress activate the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of initiator caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of cellular substrates, including poly(ADP-ribose) polymerase (PARP), and ultimately, programmed cell death.[1]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from studies on other well-characterized DHODH inhibitors, such as brequinar and leflunomide, to provide an expected range of efficacy. Researchers are strongly encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setup.
Table 1: Representative IC50 Values of DHODH Inhibitors on Cancer Cell Viability
| DHODH Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Leflunomide | KYSE510 | Esophageal Squamous Cell Carcinoma | 108.2 | 48 |
| Leflunomide | KYSE450 | Esophageal Squamous Cell Carcinoma | 124.8 | 48 |
| Leflunomide | SW620 | Colorectal Cancer | 173.9 | 48 |
| Isobavachalcone | HL60 | Acute Myeloid Leukemia | ~15 | 48 |
| Isobavachalcone | THP-1 | Acute Myeloid Leukemia | ~20 | 48 |
Data is illustrative and sourced from studies on various DHODH inhibitors.[2]
Table 2: Representative Quantification of Apoptosis Induced by DHODH Inhibition
| DHODH Inhibitor | Cell Line | Concentration (µM) | Treatment Time (hours) | % Apoptotic Cells (Annexin V+) |
| Isobavachalcone | HL60 | 15 | 72 | ~25% |
| Isobavachalcone | HL60 | 30 | 72 | ~45% |
| Isobavachalcone | THP-1 | 20 | 72 | ~30% |
| Isobavachalcone | THP-1 | 40 | 72 | ~50% |
| Leflunomide | A375 (Melanoma) | 100 | 72 | Increased Cleaved Caspase-3 |
Data is illustrative and based on studies using other DHODH inhibitors. The percentage of apoptotic cells can vary significantly between cell lines and experimental conditions.[1][3]
Experimental Protocols
The following are detailed protocols for inducing and assessing apoptosis in cancer cell lines using this compound. It is recommended to optimize these protocols for your specific experimental system.
Protocol 1: Induction of Apoptosis with this compound
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cancer cell line of interest (e.g., HL60, THP-1, A375)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Tissue culture plates or flasks
-
Vehicle control (DMSO)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a suitable tissue culture vessel at a density that will allow for logarithmic growth during the experiment. For adherent cells, allow them to attach overnight.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the optimal concentration for apoptosis induction in your cell line.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment duration.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis of apoptosis. For adherent cells, collect both the floating and attached cells.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest the cells and centrifuge at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect the cleavage of key apoptotic proteins, such as Caspase-3 and PARP.
Materials:
-
Treated and control cells (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the harvested cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using an imaging system. Increased levels of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis.[1]
Mandatory Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for apoptosis induction and analysis.
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Following Dhodh-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-13 is an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, and its inhibition can impede the proliferation of rapidly dividing cells, such as cancer cells.[1][4] Consequently, DHODH inhibitors are under investigation as potential therapeutic agents in oncology and autoimmune diseases.[1][5][6]
Inhibition of DHODH leads to a depletion of the pyrimidine pool, which can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[7][8] The primary effect on the cell cycle is often an arrest in the S-phase or at the G1/S transition, as DNA replication is halted due to the lack of necessary building blocks.[9][10][11]
These application notes provide a comprehensive guide for researchers to analyze the effects of this compound on the cell cycle of cultured cells. The protocols herein detail methods for cell treatment, cell cycle analysis by flow cytometry, and assessment of key cell cycle regulatory proteins by Western blotting.
Mechanism of Action: DHODH Inhibition and Cell Cycle Arrest
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[10][12][13] This is a crucial step for the production of uridine and cytidine, which are essential for DNA and RNA synthesis.[13] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway to meet their demand for nucleotides.[1]
By inhibiting DHODH, this compound reduces the intracellular pool of pyrimidines. This nucleotide starvation directly impacts DNA replication, a hallmark of the S-phase of the cell cycle, leading to cell cycle arrest.[9][10] This arrest prevents cancer cells from completing the cell division cycle, thereby inhibiting tumor growth.[6][7]
Figure 1. Simplified signaling pathway of DHODH inhibition by this compound leading to cell cycle arrest.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from cell cycle analysis experiments after this compound treatment.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 hours
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 0.9 | 1.1 ± 0.3 |
| This compound (1 µM) | 55.2 ± 1.8 | 35.1 ± 2.0 | 9.7 ± 0.7 | 2.5 ± 0.5 |
| This compound (5 µM) | 48.9 ± 2.5 | 42.8 ± 2.2 | 8.3 ± 0.6 | 5.7 ± 1.1 |
| This compound (10 µM) | 40.1 ± 3.0 | 48.5 ± 2.8 | 11.4 ± 1.0 | 10.2 ± 1.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Expression Levels of Cell Cycle Regulatory Proteins after 48-hour this compound Treatment (Relative to Vehicle Control)
| Treatment Group | Cyclin E | CDK2 | p21 |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | 0.65 | 0.72 | 2.50 |
Values are normalized to a loading control (e.g., β-actin) and then to the vehicle control.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cells and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cancer cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment. For many cell lines, seeding 0.5 x 10^6 cells per well is a good starting point.[14]
-
Incubate the cells for 16-24 hours to allow for attachment and recovery.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to test is 0.1 µM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the old medium from the wells and add 2 mL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol details the most common method for analyzing cell cycle distribution based on DNA content.[15][16]
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 500 µL of trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach.
-
Add 1 mL of complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[17]
-
Incubate the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
-
Figure 2. Experimental workflow for cell cycle analysis using flow cytometry.
Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for assessing the protein levels of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[18][19][20]
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin E, anti-CDK2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities using image analysis software and normalize to a loading control.
-
Troubleshooting
Problem: Low cell number after treatment. Possible Cause: High cytotoxicity of this compound at the tested concentration. Solution: Perform a dose-response curve to determine the IC50 value and use concentrations at or below this value for cell cycle analysis.
Problem: Poor resolution of G0/G1 and G2/M peaks in the flow cytometry histogram. Possible Cause: Cell clumps or doublets. Solution: Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. Use doublet discrimination on the flow cytometer.
Problem: High background in Western blotting. Possible Cause: Insufficient blocking or washing. Solution: Increase the blocking time and the number or duration of washes. Optimize the antibody concentrations.
Conclusion
The protocols and guidelines presented here offer a robust framework for investigating the effects of this compound on the cell cycle. By employing these methods, researchers can effectively characterize the anti-proliferative properties of this DHODH inhibitor and elucidate its mechanism of action, contributing to the development of novel cancer therapeutics.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMAN RESEARCH PUBLISHING |Full Text|Differential Cell Cycle Arrest in Dihydroorotate Dehydrogenase (DHODH) Inhibition of Different Subtypes of Breast Cancer Cell Lines [publishing.emanresearch.org]
- 12. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Uridine Rescue Experiment with Dhodh-IN-13
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme located in the inner mitochondrial membrane that catalyzes the fourth and only redox step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of pyrimidine ribonucleotides (UMP, CTP) and deoxyribonucleotides (dTMP, dCTP), which are fundamental building blocks for RNA and DNA synthesis.[1] Consequently, rapidly proliferating cells, such as cancer cells, are often highly dependent on this pathway to sustain growth.[3]
Dhodh-IN-13 is an inhibitor of DHODH, with a reported IC50 of 4.3 μM for rat liver DHODH.[4] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation.[3][5]
The uridine rescue experiment is a crucial control experiment used to validate that the observed cytotoxic or anti-proliferative effects of a DHODH inhibitor are specifically due to the blockade of the de novo pyrimidine synthesis pathway.[6] Cells can also synthesize pyrimidines through an alternative "salvage pathway," which utilizes exogenous uridine from the extracellular environment.[1][6] By supplementing the cell culture medium with uridine, cells can bypass the DHODH-inhibited step and replenish their pyrimidine pools. If the addition of uridine reverses the anti-proliferative effects of this compound, it confirms the inhibitor's specific mechanism of action.[6][7]
Signaling Pathway and Rescue Mechanism
The following diagram illustrates the de novo pyrimidine synthesis pathway, the inhibitory action of this compound, and the mechanism of the uridine rescue.
Data Presentation: Expected Results
The following table presents hypothetical but representative data from a cell viability experiment. The results demonstrate that in the absence of supplemental uridine, this compound causes a dose-dependent decrease in cell viability. In contrast, the addition of 100 µM uridine completely rescues the cells from the inhibitor's effects, maintaining high viability across all tested concentrations.
| This compound Conc. (µM) | Avg. Absorbance (- Uridine) | Cell Viability (- Uridine) | Avg. Absorbance (+ 100 µM Uridine) | Cell Viability (+ 100 µM Uridine) |
| 0 (Vehicle Control) | 1.250 | 100% | 1.245 | 100% |
| 0.1 | 1.188 | 95% | 1.251 | 100% |
| 0.5 | 1.050 | 84% | 1.233 | 99% |
| 1.0 | 0.875 | 70% | 1.248 | 100% |
| 5.0 | 0.613 | 49% | 1.220 | 98% |
| 10.0 | 0.350 | 28% | 1.239 | 99% |
| 25.0 | 0.138 | 11% | 1.215 | 98% |
| 50.0 | 0.063 | 5% | 1.225 | 98% |
Experimental Protocols
Materials and Reagents
-
Cell Line: A rapidly proliferating cancer cell line (e.g., HL-60, Jurkat, Hela).[2][6]
-
Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Uridine: Stock solution (e.g., 100 mM in sterile water or PBS).
-
Vehicle Control: DMSO.
-
Assay Plates: Sterile 96-well flat-bottom cell culture plates.
-
Cell Viability Reagent: WST-8 (e.g., Cell Counting Kit-8) or MTT solution.[8][9]
-
Solubilization Solution: Required for MTT assay (e.g., 10% SDS in 0.01 M HCl).[9]
-
Equipment: Humidified incubator (37°C, 5% CO2), multichannel pipette, microplate reader.
Experimental Workflow
The diagram below outlines the general workflow for the uridine rescue experiment.
Detailed Protocol: Cell Viability Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell density and viability.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours to allow cells to attach (for adherent cells) and resume exponential growth.
-
-
Preparation of Treatment Solutions:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to prepare these at 2X the final desired concentration.
-
Prepare a second set of the same serial dilutions, but in a medium that is also supplemented with uridine to a final concentration of 200 µM (this will be 100 µM when added to the cells).
-
Prepare vehicle control solutions with and without 200 µM uridine.
-
-
Cell Treatment:
-
For adherent cells, carefully remove the old medium. For suspension cells, this step is not necessary.
-
Add 100 µL of the 2X treatment solutions to the appropriate wells. This will bring the total volume to 200 µL and the drug/uridine concentrations to their final 1X values.
-
Ensure each condition (each drug concentration with and without uridine) is performed in triplicate. Include triplicate wells for "cells + vehicle" and "medium only" (for background subtraction).
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Viability Measurement (Using WST-8/CCK-8):
-
After the 72-hour incubation, add 10 µL of the WST-8 solution directly to each well.[8]
-
Gently tap the plate to ensure mixing.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density; monitor the color change in the control wells.
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis
-
Background Subtraction: Calculate the average absorbance of the "medium only" wells and subtract this value from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells. Use the following formula:
-
Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot and Determine IC50:
-
Plot Percent Viability against the log of the this compound concentration for both the "- Uridine" and "+ Uridine" conditions.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and calculate the IC50 value for the "- Uridine" condition.
-
Expected Outcome: The "- Uridine" curve will show a classic sigmoidal dose-response. The "+ Uridine" curve should remain as a flat line near 100% viability, demonstrating a complete rescue.
-
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploiting genetic and environmental vulnerabilities to target DHODH in CNS tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dojindo.com [dojindo.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for DHODH Inhibitors in Combination Chemotherapy
Disclaimer: Extensive literature searches did not yield specific data on "Dhodh-IN-13" in combination with other chemotherapy agents. The following application notes and protocols are based on the broader class of dihydroorotate dehydrogenase (DHODH) inhibitors and utilize data from representative molecules such as Brequinar and others. These guidelines are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of DHODH inhibitors in combination cancer therapy.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[4] This mechanism provides a strong rationale for investigating DHODH inhibitors as anticancer agents. While some DHODH inhibitors have shown limited single-agent efficacy in clinical trials, their combination with conventional chemotherapy or other targeted agents is a promising strategy to enhance therapeutic outcomes.[1][5][6]
These notes provide an overview of the rationale, experimental design considerations, and protocols for evaluating the synergistic potential of DHODH inhibitors in combination with chemotherapy.
Rationale for Combination Therapy
The primary rationale for combining DHODH inhibitors with other chemotherapy agents stems from their complementary mechanisms of action:
-
Synergistic Cytotoxicity: By depleting pyrimidine pools, DHODH inhibitors can sensitize cancer cells to DNA-damaging agents or other antimetabolites that require nucleotide incorporation for their cytotoxic effect.
-
Overcoming Resistance: Cancer cells can develop resistance to single-agent chemotherapy. DHODH inhibition offers a distinct mechanism that can be effective in chemoresistant populations.
-
Induction of Differentiation: In certain hematological malignancies like acute myeloid leukemia (AML), DHODH inhibitors have been shown to induce differentiation of cancer cells.[7][8]
-
Modulation of the Tumor Microenvironment: Recent studies suggest that DHODH inhibition can enhance the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation.[1][6]
Data Presentation: In Vitro and In Vivo Efficacy of DHODH Inhibitors
The following tables summarize representative quantitative data for the DHODH inhibitor Brequinar (a well-studied DHODH inhibitor) in various cancer models.
Table 1: In Vitro IC50 Values of Brequinar in Cancer Cell Lines
| Cell Line | Cancer Type | Brequinar IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 12 |
| MOLM-13 | Acute Myeloid Leukemia | 25 |
| S2-013 | Pancreatic Ductal Adenocarcinoma | 50 |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | 100 |
Table 2: In Vivo Efficacy of Brequinar in Xenograft Models
| Cancer Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| MOLM-13 Xenograft | Brequinar | Significant delay in tumor growth | [9] |
| Neuroblastoma Xenograft | Brequinar | Dramatically reduced tumor growth | [3] |
| Cervical Cancer Xenograft | Brequinar + Cisplatin | Synergistic anti-cancer effect | [4] |
| Myelodysplastic Syndromes Xenograft | PTC299 (DHODH inhibitor) + Decitabine | More potent in combination | [10] |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine if a DHODH inhibitor acts synergistically, additively, or antagonistically with a chemotherapy agent in vitro.
Materials:
-
Cancer cell line of interest
-
DHODH inhibitor (e.g., Brequinar)
-
Chemotherapy agent
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for the DHODH inhibitor and the chemotherapy agent, both individually and in combination at fixed ratios.
-
Treatment: Treat the cells with the single agents and the combinations for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Combination Efficacy Study in Xenograft Models
Objective: To evaluate the in vivo efficacy of a DHODH inhibitor in combination with a chemotherapy agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for tumor implantation
-
DHODH inhibitor
-
Chemotherapy agent
-
Vehicle for drug administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, DHODH inhibitor alone, Chemotherapy agent alone, Combination).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between groups.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of DHODH Inhibition
Caption: DHODH inhibition blocks pyrimidine synthesis, leading to cell cycle arrest.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining in vitro synergy of a DHODH inhibitor and chemotherapy.
Logical Relationship for Combination Therapy Rationale
Caption: Rationale for combining DHODH inhibitors with chemotherapy for enhanced efficacy.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2019028171A1 - Dhodh inhibitor for use in treating hematologic cancers - Google Patents [patents.google.com]
- 10. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DHODH Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines: Application Notes and Protocols
Note: Extensive literature searches did not yield specific data on the application of Dhodh-IN-13 in acute myeloid leukemia (AML) cell lines. This compound is a known inhibitor of dihydroorotate dehydrogenase (DHODH) with a reported IC50 of 4.3 μM for rat liver DHODH and is suggested for research in rheumatoid arthritis. The following application notes and protocols are based on the well-documented effects of other potent DHODH inhibitors in AML cell lines and are provided as a comprehensive guide for researchers interested in the therapeutic potential of this class of compounds in leukemia.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and rapidly proliferating cells, such as cancer cells, are particularly dependent on it. In acute myeloid leukemia (AML), DHODH has emerged as a promising therapeutic target. Inhibition of DHODH in AML cell lines has been shown to induce cell cycle arrest, apoptosis, and differentiation, highlighting its potential as a novel therapeutic strategy. This document provides an overview of the application of DHODH inhibitors in AML cell lines, including quantitative data on their effects, detailed experimental protocols, and visualization of the key signaling pathways involved.
Data Presentation: Efficacy of DHODH Inhibitors in AML Cell Lines
The following tables summarize the in vitro efficacy of various DHODH inhibitors on a panel of AML cell lines.
| Inhibitor | Cell Line | IC50 (Growth Inhibition) | Reference |
| Brequinar | THP-1 | Not Specified | [1](2) |
| Isobavachalcone | HL60 | Not Specified | [3](4) |
| Isobavachalcone | THP-1 | Not Specified | [3](4) |
| MEDS433 | THP1, U937, NB4 | Not Specified | [5](6) |
| PTC299 | SKM-1 | 62.5 nM | [7](8) |
| PTC299 | TF-1 | 2.0 nM | [7](8) |
| PTC299 | MOLM-13 | 7.9 nM | [7](8) |
| PTC299 | THP-1 | 28.7 nM | [7](8) |
| PTC299 | HL-60 | 8.4 nM | [7](8) |
| FF1215T | U937, MOLM13, HL60, MV4-11 | 90-170 nM | [9](10) |
| Inhibitor | Cell Line | Apoptosis Induction | Differentiation Marker Upregulation | Reference |
| Isobavachalcone | HL60, THP-1 | Increase in cleaved PARP, caspase-3, and caspase-9 | Upregulation of CD11b and CD14 | [3](4) |
| MEDS433 | THP1, U937, NB4, OCI AML3, MV4-11 | Increased Annexin V staining | Upregulation of CD14 | [5](6) |
| PTC299 | HL60, THP-1 | Not Specified | Upregulation of CD11b | [7](8) |
| FF1215T | Several AML cell lines | Increased sub-G1 population | Upregulation of CD11b and CD86 | [9](10) |
Signaling Pathways and Experimental Workflows
DHODH Inhibition and Downstream Effects in AML
Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation is believed to be the primary mechanism of action for the anti-leukemic effects of DHODH inhibitors.[11] The subsequent cellular responses include cell cycle arrest, induction of apoptosis, and myeloid differentiation. A key downstream effector of DHODH inhibition in AML is the MYC oncogene. DHODH inhibition has been shown to lead to the degradation of MYC protein, which in turn relieves the transcriptional repression of genes involved in differentiation, such as p21.[3]
Caption: DHODH Inhibition Pathway in AML.
Experimental Workflow for Assessing DHODH Inhibitor Activity
A typical workflow to evaluate the efficacy of a DHODH inhibitor in AML cell lines involves a series of in vitro assays.
Caption: Workflow for DHODH Inhibitor Evaluation.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a DHODH inhibitor on AML cell proliferation.
Materials:
-
AML cell lines (e.g., HL-60, THP-1, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
DHODH inhibitor stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the DHODH inhibitor in complete culture medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by a DHODH inhibitor.
Materials:
-
AML cell lines
-
DHODH inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat AML cells with the DHODH inhibitor at its IC50 or other desired concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To assess the effect of a DHODH inhibitor on the expression of key proteins involved in apoptosis and differentiation signaling pathways.
Materials:
-
AML cell lysates (from treated and untreated cells)
-
Protein electrophoresis and transfer equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-MYC, anti-p21, anti-DHODH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated and untreated AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Myeloid Differentiation Assay (Flow Cytometry)
Objective: To evaluate the induction of myeloid differentiation by a DHODH inhibitor.
Materials:
-
AML cell lines
-
DHODH inhibitor
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)
-
Flow cytometer
Protocol:
-
Treat AML cells with the DHODH inhibitor for 3-5 days.
-
Harvest and wash the cells with PBS containing 2% FBS.
-
Incubate the cells with fluorochrome-conjugated antibodies (e.g., PE-CD11b, APC-CD14) for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in PBS with 2% FBS.
-
Analyze the expression of the differentiation markers by flow cytometry. An increase in the percentage of CD11b+ and/or CD14+ cells indicates myeloid differentiation.[3]
Conclusion
DHODH inhibitors represent a promising therapeutic avenue for the treatment of acute myeloid leukemia. By targeting the metabolic vulnerability of rapidly proliferating leukemia cells, these compounds effectively induce cell death and differentiation. While specific data for this compound in AML is currently lacking, the protocols and data presented for other DHODH inhibitors provide a solid foundation for researchers to explore the potential of this and other novel DHODH inhibitors in preclinical AML models. Further investigation into the efficacy and mechanism of action of specific inhibitors like this compound is warranted to advance this therapeutic strategy towards clinical application.
References
- 1. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Virtually 100% of melanoma cell lines harbor alterations at the DNA level within CDKN2A, CDKN2B, or one of their downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Intracellular Nucleotide Depletion by Dhodh-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-13 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step for the production of pyrimidine nucleotides such as uridine monophosphate (UMP), which are essential for DNA and RNA synthesis.[2][3] Inhibition of DHODH leads to a rapid depletion of intracellular pyrimidine pools, which can induce cell cycle arrest, differentiation, and apoptosis in rapidly proliferating cells, such as cancer cells, that are highly dependent on de novo pyrimidine synthesis.[3][4][5][6] These application notes provide detailed protocols for utilizing this compound to induce and measure intracellular nucleotide depletion, a critical step in assessing the compound's efficacy and mechanism of action.
Mechanism of Action
This compound, as a DHODH inhibitor, blocks the fourth step in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the accumulation of the upstream metabolite, dihydroorotate, and a subsequent reduction in the downstream products, including orotate and all pyrimidine nucleotides (UMP, UDP, UTP, and CTP).[7][8] This targeted depletion of pyrimidines provides a powerful tool for studying cellular reliance on this metabolic pathway and for the development of therapeutics targeting metabolic vulnerabilities in diseases like cancer and autoimmune disorders.[6]
Data Presentation
The following tables summarize expected quantitative data on the effects of a representative DHODH inhibitor on intracellular nucleotide levels. This data is illustrative and serves as a guide for the anticipated outcomes when using this compound. Actual results may vary depending on the cell line, experimental conditions, and the specific activity of this compound.
Table 1: Dose-Dependent Depletion of Pyrimidine Nucleotides
| Treatment (24h) | UMP (Relative Abundance) | UTP (Relative Abundance) | CTP (Relative Abundance) | Dihydroorotate (Relative Abundance) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.65 | 0.58 | 0.62 | 5.2 |
| This compound (5 µM) | 0.32 | 0.25 | 0.30 | 15.8 |
| This compound (10 µM) | 0.15 | 0.11 | 0.14 | 32.5 |
Note: Data is hypothetical and based on typical results observed with potent DHODH inhibitors.
Table 2: Time-Course of Nucleotide Depletion with this compound (10 µM)
| Time (hours) | UMP (Relative Abundance) | UTP (Relative Abundance) | CTP (Relative Abundance) | Dihydroorotate (Relative Abundance) |
| 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| 4 | 0.72 | 0.68 | 0.75 | 8.9 |
| 8 | 0.45 | 0.39 | 0.48 | 21.3 |
| 16 | 0.21 | 0.18 | 0.24 | 30.1 |
| 24 | 0.15 | 0.11 | 0.14 | 32.5 |
Note: Data is hypothetical and based on typical results observed with potent DHODH inhibitors.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to induce nucleotide depletion.
Materials:
-
Cell line of interest (e.g., a rapidly proliferating cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence/Recovery: Allow cells to adhere (for adherent lines) or recover from seeding for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired concentrations of this compound. A dose-response experiment may include concentrations ranging from 0.1 µM to 50 µM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the cells to the incubator for the desired treatment duration. For time-course experiments, have separate plates for each time point (e.g., 0, 4, 8, 16, 24 hours).
-
Cell Harvesting: At the end of the treatment period, proceed immediately to the nucleotide extraction protocol.
Protocol 2: Intracellular Nucleotide Extraction
This protocol describes the extraction of intracellular metabolites, including nucleotides, from cultured cells for subsequent analysis by LC-MS/MS.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Washing: Quickly aspirate the culture medium. Wash the cells twice with ice-cold PBS to remove any extracellular metabolites.
-
Metabolite Extraction:
-
For adherent cells: Add a pre-chilled extraction solvent to the culture plate. Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
For suspension cells: Centrifuge the cells at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant, and resuspend the cell pellet in the ice-cold extraction solvent.
-
-
Lysis: Vortex the cell lysate vigorously and incubate on ice for 15-20 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
Sample Storage: Store the extracted metabolites at -80°C until analysis by LC-MS/MS.
Protocol 3: Quantification of Nucleotides by LC-MS/MS
This section provides a general overview of the analysis of extracted nucleotides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The specific parameters will need to be optimized for the available instrumentation.
Instrumentation and Reagents:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
A suitable chromatography column for separating polar metabolites (e.g., a reversed-phase C18 column with an ion-pairing agent or a HILIC column).
-
Mobile phases (e.g., aqueous and organic solvents with appropriate additives like formic acid or ammonium acetate).
-
Nucleotide standards for creating calibration curves.
General Procedure:
-
Sample Preparation: Prior to injection, samples may require dilution with an appropriate solvent.
-
Chromatographic Separation: Inject the sample onto the LC system. The nucleotides are separated based on their physicochemical properties by the chromatography column.
-
Mass Spectrometry Detection: The separated nucleotides are ionized (typically using electrospray ionization - ESI) and detected by the mass spectrometer. The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification of each target nucleotide.
-
Data Analysis: The peak areas of the target nucleotides in the samples are compared to the calibration curves generated from the nucleotide standards to determine their absolute or relative concentrations. The data should be normalized to cell number or total protein content.
References
- 1. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
Troubleshooting & Optimization
Dhodh-IN-13 not showing effect in cells
Welcome to the technical support center for Dhodh-IN-13. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound is not exhibiting its expected cellular effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during in-vitro cell-based experiments with this compound in a question-and-answer format.
Question 1: Why is this compound not showing any effect on my cells?
Answer: There are several potential reasons for a lack of observed effect. We have categorized them into four main areas for systematic troubleshooting: Compound Integrity, Cellular Factors, Experimental Protocol, and Data Interpretation.
Area 1: Compound Integrity and Handling
The issue might stem from the compound itself or how it was prepared and stored.
-
Is the correct compound being used for the target species? this compound and its analogs have different potencies against DHODH from different species. Ensure the inhibitor's specificity matches your cell line's origin. For instance, this compound is significantly more potent against rat liver DHODH than human DHODH, while hthis compound is designed for the human enzyme[1][2][3].
Compound Target Species IC₅₀ This compound Rat (liver) 4.3 µM[1][3] hthis compound Human 173.4 nM[2] Brequinar Human Low nM range[4] DHODH-IN-1 Human 25 nM[5] -
Was the compound stored and dissolved correctly? Improper storage can lead to degradation, while poor solubility will result in a lower effective concentration.
Storage: Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month[2][5]. Avoid repeated freeze-thaw cycles.
Solubility: this compound analogs are typically dissolved in DMSO. Use fresh, anhydrous DMSO as hygroscopic (water-absorbed) DMSO can significantly reduce solubility[2][5]. Sonication may be required to fully dissolve the compound.
Parameter Recommendation Solvent Anhydrous DMSO Stock Solution Storage -80°C (≤ 6 months) or -20°C (≤ 1 month) Dissolution Aid Use of an ultrasonic bath may be necessary[2][5]
Area 2: Cellular Factors
The characteristics of the cell line used are critical for observing the effects of a DHODH inhibitor.
-
Is your cell line dependent on de novo pyrimidine synthesis? The primary mechanism of this compound is the inhibition of the de novo pyrimidine synthesis pathway[6][7][8]. Cells that rely heavily on the pyrimidine salvage pathway may be less sensitive to DHODH inhibition. Rapidly proliferating cells, such as many cancer cell lines, are often highly dependent on the de novo pathway[9].
-
Have you checked the health and identity of your cells?
-
Passage Number: High-passage number cells can undergo phenotypic changes. Use cells within a consistent, low passage number range.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to treatment. Regularly test your cell cultures for contamination.
-
Cell Line Authenticity: Misidentified or cross-contaminated cell lines are a common issue. Verify your cell line's identity using methods like Short Tandem Repeat (STR) profiling[10].
-
Area 3: Experimental Protocol
The design of your experiment can significantly influence the outcome.
-
Are you using an appropriate concentration range and incubation time?
-
Concentration: The effective concentration will vary based on the cell line and assay. Based on published IC₅₀ values, a starting concentration range for a human cell line might be from 10 nM to 10 µM.
-
Incubation Time: The depletion of intracellular pyrimidine pools takes time. Effects like cell cycle arrest or apoptosis may only become apparent after 24, 48, or even 72 hours of continuous exposure[6][9].
-
-
Is your assay readout sensitive and appropriate?
-
Assay Choice: The expected outcome of DHODH inhibition can range from reduced proliferation and cell cycle arrest to apoptosis or differentiation[4][6][7][9]. Ensure your chosen assay can detect these effects. A simple viability assay (like MTT or CellTiter-Glo®) is a good starting point.
-
Assay Sensitivity: Some assays are more sensitive than others. For example, bioluminescent assays that measure ATP (like CellTiter-Glo®) are generally more sensitive than colorimetric assays for detecting small changes in cell viability[10].
-
Area 4: Data Interpretation & Controls
Proper controls are essential to confirm the mechanism of action.
-
Have you included a uridine rescue control? This is the most critical control experiment. Since this compound blocks the de novo synthesis of pyrimidines, its effects should be reversible by providing an external source of pyrimidines through the salvage pathway[7]. Adding exogenous uridine (e.g., 50-100 µM) to the culture medium should rescue the cells from the anti-proliferative effects of this compound[7][11]. If uridine supplementation reverses the observed phenotype (or lack thereof), it confirms the effect is specific to pyrimidine biosynthesis.
Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol provides a general framework for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also prepare a 2X solution of your vehicle control (e.g., 0.2% DMSO).
-
Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Incubate for the desired time period (e.g., 48 or 72 hours).
-
Assay: After incubation, perform a viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Uridine Rescue Experiment
This protocol is designed to confirm that the observed effects of this compound are due to the inhibition of DHODH.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Reagent Preparation:
-
Prepare 2X concentrations of this compound at a fixed dose (e.g., 2X, 5X, and 10X the determined IC₅₀).
-
Prepare media with and without 2X uridine (e.g., 200 µM for a final concentration of 100 µM).
-
-
Co-treatment: Create the following treatment conditions:
-
Vehicle Control
-
Vehicle + Uridine
-
This compound (at each concentration)
-
This compound (at each concentration) + Uridine
-
-
Incubation & Assay: Add the treatment solutions to the cells. Incubate and perform a viability assay as described in Protocol 1.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and uridine. A significant increase in viability in the co-treated wells indicates a successful rescue.
Visual Guides
The following diagrams illustrate key pathways and troubleshooting workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 4. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dhodh-IN-13 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Dhodh-IN-13 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which are crucial for the proliferation of rapidly dividing cells like cancer cells.[1][2]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 value of 173.4 nM for the isolated human DHODH enzyme. The IC50 in cell-based assays can vary depending on the cell line and experimental conditions.
Q3: Which cell lines are sensitive to DHODH inhibitors?
A3: Cell lines that are highly dependent on the de novo pyrimidine synthesis pathway are generally more sensitive to DHODH inhibitors. This often includes rapidly proliferating cancer cells, such as those from acute myeloid leukemia (AML), neuroblastoma, and some colorectal and esophageal cancers.[2][3][4]
Q4: What is the purpose of a "uridine rescue" experiment?
A4: A uridine rescue experiment is crucial to confirm that the observed cytotoxic effects of this compound are specifically due to the inhibition of DHODH. Cells can also obtain pyrimidines through the salvage pathway, which utilizes extracellular uridine.[5][6] Supplementing the cell culture medium with uridine should reverse the anti-proliferative effects of this compound if the compound is acting on-target.[5][6]
Q5: What is the recommended solvent and final concentration of DMSO in cell culture?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[7] It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells and affect experimental results.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. Variability in drug preparation and dilution. Inconsistent incubation times. Passage number of cells affecting sensitivity. | Ensure a consistent number of cells are seeded in each well. Prepare fresh serial dilutions of this compound for each experiment. Strictly adhere to the defined incubation times for drug treatment and assay development. Use cells within a consistent and low passage number range. |
| IC50 value is significantly higher than expected | The cell line may have a highly active pyrimidine salvage pathway. The compound may have poor cell permeability. The drug may be unstable or precipitating in the culture medium. | Perform a uridine rescue experiment to confirm on-target activity. Consider using cell lines known to be more dependent on de novo pyrimidine synthesis. While less common for this class of inhibitors, consider permeability assays if other factors are ruled out. Visually inspect the culture wells for any signs of precipitation. Prepare fresh drug solutions and consider the solubility limits. |
| Cell viability is greater than 100% at low concentrations | This can be an artifact of certain viability assays (e.g., MTT) where the compound may interfere with the dye reduction. Low concentrations of some compounds can stimulate cell proliferation. | Use a different viability assay (e.g., CellTiter-Glo®, which measures ATP levels) to confirm the results. Ensure proper normalization to the vehicle control (DMSO) wells. If the effect is reproducible and statistically significant, it may be a real biological effect. |
| No dose-response curve observed (all or nothing effect) | The concentration range tested is too narrow or completely outside the active range. The compound may be precipitating at higher concentrations. | Perform a wider range of serial dilutions (e.g., from picomolar to high micromolar) in a preliminary experiment to identify the approximate active range. Check the solubility of this compound in the final culture medium at the highest concentration tested. |
| Inconsistent results with different batches of this compound | Variability in the purity or activity of the compound. | Purchase compounds from a reputable supplier that provides a certificate of analysis with purity data. If possible, confirm the identity and purity of the compound using analytical methods. |
Quantitative Data Summary
Table 1: Reported IC50 Values for DHODH Inhibitors
| Compound | Target/Cell Line | IC50 Value | Reference |
| This compound (hthis compound) | Human DHODH (enzyme) | 173.4 nM | MedchemExpress |
| Brequinar | Neuroblastoma Cell Lines | Low nM range | [11] |
| Leflunomide | KYSE510 (Esophageal Cancer) | 108.2 µM | [3] |
| Leflunomide | KYSE450 (Esophageal Cancer) | 124.8 µM | [3] |
| Leflunomide | SW620 (Colorectal Cancer) | 173.9 µM | [3] |
| Indoluidin D | Human DHODH (enzyme) | 210 nM | [12][13] |
| A771726 | Human DHODH (enzyme) | 411 nM | [12] |
| RP7214 | AML Cell Lines (U937, HL-60, THP-1, KG-1) | 2.4 - 7.6 µM |
Experimental Protocols
Detailed Protocol for IC50 Determination of this compound using a Cell Viability Assay (e.g., MTT/CCK-8)
This protocol provides a general framework. Optimization of cell seeding density and incubation times may be necessary for specific cell lines.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell line of interest (e.g., HL-60 for AML, SW620 for colorectal cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CCK-8)
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).
-
Resuspend the cells in complete culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells/well for adherent cells, or 20,000 - 40,000 cells/well for suspension cells in a 100 µL volume).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate for 24 hours to allow cells to attach (for adherent cells) or adapt.
3. This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare working solutions at 2X the final desired concentrations. A typical concentration range to test for a new compound might be 0.01, 0.1, 1, 10, 100, 1000, and 10000 nM.
-
Include a vehicle control (0.1% DMSO in medium) and a positive control (another known DHODH inhibitor, if available).
-
After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the 2X working solutions to the corresponding wells. For suspension cells, add 100 µL of the 2X working solutions directly to the existing 100 µL of cell suspension.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
4. Cell Viability Assay (Example with CCK-8):
-
After the incubation period, add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to determine the IC50 value.
Visualizations
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Dhodh-IN-13 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-13. The information provided is based on established principles of DHODH inhibition and may require optimization for your specific experimental context.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Higher than expected IC50 value or lack of cytotoxic effect.
-
Question: My cancer cell line appears resistant to this compound. What are the possible reasons and how can I troubleshoot this?
-
Answer: Resistance to DHODH inhibitors like this compound is frequently observed and can be attributed to several factors. The primary mechanism is the utilization of the pyrimidine salvage pathway, which allows cells to bypass the block in de novo synthesis by importing and utilizing extracellular uridine and cytidine.[1][2]
Troubleshooting Steps:
-
Confirm Drug Activity: Ensure the this compound compound is properly dissolved and stored. It's advisable to test the compound on a known sensitive cell line to confirm its activity.
-
Assess Pyrimidine Salvage: The presence of uridine and cytidine in the cell culture medium can rescue cells from DHODH inhibition.
-
Uridine Rescue Experiment: To confirm that the resistance is mediated by the salvage pathway, perform a uridine rescue experiment. Supplementing the culture medium with exogenous uridine (typically around 100 µM) should reverse the anti-proliferative effects of this compound in sensitive cells.[1] If your resistant cells are cultured in a medium rich in nucleosides, this could explain the lack of effect.
-
Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains nucleosides. To reduce the influence of the salvage pathway, use dialyzed FBS (dFBS) in your culture medium.
-
-
Evaluate Nucleoside Transporter Expression: High expression of equilibrative nucleoside transporters (ENTs) can facilitate the uptake of extracellular nucleosides, contributing to resistance. You can assess the expression of key transporters like ENT1 by western blot or qRT-PCR.
-
Consider Intrinsic Resistance: Some cancer cell lines may have intrinsically lower dependence on the de novo pyrimidine synthesis pathway or possess other compensatory metabolic pathways.
-
Issue 2: Inconsistent results in cell viability assays.
-
Question: I am observing high variability in my cell viability assay results with this compound. What could be causing this?
-
Answer: Inconsistent results in cell viability assays can stem from several experimental variables.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. High cell densities can lead to nutrient depletion and changes in the local microenvironment, which can affect drug sensitivity.
-
Assay Timing: The duration of drug exposure is critical. The effects of DHODH inhibition are often cytostatic initially, leading to cell cycle arrest, followed by apoptosis. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to capture the optimal window of response.
-
Choice of Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity with MTT/MTS, membrane integrity with trypan blue). Consider using multiple assays to get a comprehensive picture of the cellular response. For inhibitors that affect mitochondrial function, like DHODH inhibitors, assays based on metabolic activity should be interpreted with caution.
-
Medium Composition: As mentioned, the presence of nucleosides in the medium can significantly impact results. Standardize your medium formulation, especially the serum source.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound and strategies to overcome resistance.
1. What is the primary mechanism of acquired resistance to this compound?
The most well-documented mechanism of resistance to DHODH inhibitors is the upregulation of the pyrimidine salvage pathway.[1][2] By increasing the import of extracellular uridine and cytidine, cancer cells can synthesize the necessary pyrimidine nucleotides for DNA and RNA synthesis, thereby circumventing the inhibition of the de novo pathway.
2. How can I overcome resistance mediated by the pyrimidine salvage pathway?
A promising strategy is to co-administer this compound with a nucleoside transport inhibitor, such as dipyridamole. By blocking the uptake of extracellular nucleosides, these inhibitors can re-sensitize resistant cells to DHODH inhibition.
3. Are there other combination strategies to enhance the efficacy of this compound?
Yes, several combination therapies have shown promise in preclinical studies with other DHODH inhibitors and are likely applicable to this compound:
-
BCL-2 Inhibitors (e.g., Venetoclax): DHODH inhibition can prime cancer cells for apoptosis. Combining this compound with a BCL-2 inhibitor can lead to synergistic cell killing.
-
Immune Checkpoint Blockade: DHODH inhibition has been shown to upregulate the expression of MHC class I and other components of the antigen presentation machinery on cancer cells.[3][4][5][6][7] This can enhance their recognition by the immune system, suggesting a synergistic effect with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1).
-
Ferroptosis Inducers: Recent studies suggest a role for DHODH in suppressing ferroptosis, a form of iron-dependent cell death. Combining this compound with agents that induce ferroptosis could be a novel therapeutic approach.[8][9][10]
4. How does this compound affect key signaling pathways in cancer cells?
DHODH inhibition can impact several critical signaling pathways:
-
MYC Signaling: DHODH is a transcriptional target of the MYC oncogene, and rapidly proliferating, MYC-driven cancers are often highly dependent on de novo pyrimidine synthesis.[11] DHODH inhibitors have been shown to decrease MYC expression, representing a potential feedback mechanism.[11]
-
p53 Signaling: Inhibition of pyrimidine synthesis can lead to replicative stress and DNA damage, which can activate the p53 tumor suppressor pathway. This can result in cell cycle arrest or apoptosis. Some studies have shown that DHODH inhibitors can increase p53 synthesis.[12]
Data Presentation
Table 1: IC50 Values of the DHODH Inhibitor Brequinar in Various Cancer Cell Lines
Note: Specific IC50 values for this compound are not widely available in the public domain. The following data for the well-characterized DHODH inhibitor Brequinar is provided for reference. Researchers should determine the IC50 of this compound empirically in their cell lines of interest.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-N-BE(2)C | Neuroblastoma | Low nM range | [11] |
| SK-N-AS | Neuroblastoma | Low nM range | [11] |
| SH-EP | Neuroblastoma | Highly Resistant | [11] |
| CaSki | Cervical Cancer | 0.747 µM (48h) | |
| HeLa | Cervical Cancer | 0.338 µM (48h) |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines by continuous exposure to increasing drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of death. Initially, a significant portion of the cell population may die. Allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common starting point.
-
Repeat and Expand: Repeat the process of monitoring, allowing for recovery, and dose escalation. This process can take several months.
-
Characterize Resistant Cells: Once a cell line is established that can proliferate at a significantly higher concentration of this compound than the parental line, characterize the resistant phenotype. This should include determining the new IC50 and investigating the underlying resistance mechanisms.
Protocol 2: Uridine Rescue Assay
This assay is used to determine if the cytotoxic effects of this compound are specifically due to the inhibition of de novo pyrimidine synthesis.
Materials:
-
Parental or sensitive cancer cell line
-
This compound
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well plates
-
Cell viability assay reagent (e.g., MTS, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound in the presence or absence of a final concentration of 100 µM uridine.[1] Include appropriate controls (vehicle control, uridine alone).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Assess Viability: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration for both the uridine-treated and untreated conditions. A rightward shift in the dose-response curve in the presence of uridine indicates a rescue effect.
Mandatory Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway and the site of action for this compound.
References
- 1. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peer review in DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 8. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dhodh-IN-13 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Dhodh-IN-13.
Introduction
This compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. A crucial piece of information for researchers is that this compound is a hydroxyfuran analogue of A771726[1]. A771726, also known as teriflunomide, is the active metabolite of leflunomide, a widely studied immunosuppressive drug. This relationship allows us to infer potential off-target effects and troubleshooting strategies for this compound based on the extensive data available for leflunomide and teriflunomide. However, all inferred properties should be experimentally verified for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: The primary on-target effect of this compound is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines (uridine and cytidine), which are essential for DNA and RNA synthesis. Inhibition of DHODH leads to depletion of the pyrimidine pool, thereby arresting the proliferation of rapidly dividing cells.[2][3]
Q2: What are the known or potential off-target effects of DHODH inhibitors like this compound?
A2: While specific kinome-wide screening data for this compound is not publicly available, studies on related DHODH inhibitors have revealed several potential off-target effects. Some FTO (fat mass and obesity-associated protein) inhibitors have been shown to have off-target effects on DHODH[4]. It is hypothesized that some adverse effects of teriflunomide may be due to off-target effects on kinases[5]. Leflunomide and its active metabolite A771726 have also been identified as high-affinity substrates of the breast cancer resistance protein (BCRP), an efflux transporter, which could contribute to drug resistance and drug-drug interactions.
Q3: My cells are showing unexpected toxicity or a phenotype that is not consistent with DHODH inhibition. What could be the cause?
A3: Unexplained cellular phenotypes could arise from off-target effects or experimental artifacts. Consider the following:
-
Off-target kinase inhibition: As hypothesized for the related compound teriflunomide, off-target kinase inhibition could lead to unexpected signaling pathway modulation[5].
-
Mitochondrial stress: DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain. Its inhibition can lead to increased reactive oxygen species (ROS) production and reduced mitochondrial membrane potential, which can induce apoptosis[2].
-
Uridine rescue experiment: To confirm that the observed phenotype is due to on-target DHODH inhibition, perform a uridine rescue experiment. Supplementing the cell culture medium with uridine should reverse the effects of DHODH inhibition by replenishing the pyrimidine pool through the salvage pathway[2][4]. If the phenotype persists in the presence of uridine, it is likely due to an off-target effect.
Q4: How can I experimentally investigate the off-target effects of this compound?
A4: Several experimental approaches can be used to identify off-target effects:
-
Kinome Profiling: A kinome-wide screen (e.g., using a panel of recombinant kinases) can identify specific kinases that are inhibited by this compound and provide quantitative data (IC50 values).
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of this compound to proteins in a cellular context. A thermal shift of a protein upon compound treatment indicates a direct interaction.
-
RNA Sequencing (RNA-Seq): Transcriptomic analysis of cells treated with this compound can reveal changes in gene expression that are not directly related to the pyrimidine biosynthesis pathway, suggesting the modulation of other signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cellular dependence on de novo vs. salvage pathway | Different cell lines have varying reliance on the de novo and salvage pathways for pyrimidine synthesis. Ensure your cell line of interest is dependent on the de novo pathway. This can be tested by assessing their sensitivity to this compound in the presence and absence of exogenous uridine. |
| Compound solubility and stability | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in the cell culture medium is not cytotoxic. Prepare fresh dilutions for each experiment. |
| Uridine levels in serum | The concentration of uridine in fetal bovine serum (FBS) can vary between batches and affect the efficacy of DHODH inhibitors. Consider using dialyzed FBS or a serum-free medium to have better control over uridine levels. |
| Cell density and proliferation rate | The effect of DHODH inhibitors is most pronounced in rapidly proliferating cells. Ensure consistent cell seeding densities and that cells are in the exponential growth phase during the experiment. |
Issue 2: Uridine rescue experiment is not working as expected.
| Possible Cause | Troubleshooting Step |
| Insufficient uridine concentration | The concentration of uridine required for rescue can be cell-line dependent. Titrate the concentration of uridine to determine the optimal rescue concentration for your specific cell line. |
| Dominant off-target effect | If the observed phenotype is not rescued even at high concentrations of uridine, it strongly suggests that the effect is independent of DHODH inhibition and is likely an off-target effect. |
| Compound concentration is too high | At very high concentrations, off-target effects may become dominant and non-rescuable by uridine. Perform a dose-response experiment to determine the optimal concentration range for on-target activity. |
Data Presentation
While specific kinome-wide screening data for this compound is not publicly available, the following table summarizes the known on-target IC50 value and the potential off-target effects and adverse events observed with its analogue, teriflunomide (A771726), and the related compound brequinar.
Table 1: Summary of On-Target Potency and Potential Off-Target Effects of DHODH Inhibitors
| Compound | Primary Target | IC50 / Ki | Potential Off-Target Effects / Associated Adverse Events | Reference |
| This compound | Rat Liver DHODH | 4.3 µM | Data not available | [1] |
| Brequinar | Human DHODH | ~20 nM (IC50) | Inhibition of FTO; at high concentrations, may have off-target effects leading to ferroptosis. | [4][6] |
| Teriflunomide (A771726) | Human DHODH | 411 nM (IC50) | Hypothesized off-target effects on kinases; common adverse events include diarrhea, nausea, hair thinning, and elevated liver enzymes. Substrate of BCRP transporter. | [5][7][8] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Detection)
This protocol is a generalized procedure and may require optimization for your specific target and cell line.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or with vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the protein of interest, followed by a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the non-heated control (or lowest temperature).
-
Plot the normalized intensity versus temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
RNA Sequencing (RNA-Seq) Protocol for Compound-Treated Cells
This protocol provides a general workflow. Specific kits and reagents may vary.
-
Sample Preparation:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time. Include multiple biological replicates for each condition.
-
Harvest the cells and immediately lyse them in a buffer containing an RNase inhibitor (e.g., TRIzol).
-
-
RNA Extraction:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of your chosen RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high RNA integrity (RIN > 8).
-
-
Library Preparation:
-
Start with high-quality total RNA.
-
mRNA enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads (for polyadenylated transcripts).
-
RNA fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA synthesis: Synthesize first-strand cDNA from the fragmented RNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End repair and adapter ligation: Repair the ends of the double-stranded cDNA fragments and ligate sequencing adapters.
-
Library amplification: Amplify the adapter-ligated library by PCR to generate a sufficient quantity for sequencing.
-
Library quantification and quality control: Quantify the final library and assess its size distribution using a bioanalyzer.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Gene expression quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential expression analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between this compound-treated and control samples.
-
Pathway and functional enrichment analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are enriched in the list of differentially expressed genes.
-
Mandatory Visualizations
Caption: De novo pyrimidine biosynthesis pathway highlighting the inhibition of DHODH by this compound.
Caption: Troubleshooting workflow for investigating on-target vs. off-target effects of this compound.
References
- 1. molnova.com [molnova.com]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. imux.com [imux.com]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dhodh-IN-13 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DHODH inhibitor, Dhodh-IN-13, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of building blocks for DNA and RNA.[4][5] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which can lead to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells such as cancer cells that are highly dependent on this pathway.[4]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 4.3 μM for rat liver DHODH.[1][2][3] It is important to note that potency can vary between species.
Q3: What are the potential therapeutic applications of this compound?
A3: this compound is being investigated for the treatment of rheumatoid arthritis.[1][2][3] Generally, DHODH inhibitors have shown promise in treating autoimmune diseases, various cancers, and viral infections.[5]
Q4: Is this compound stable under physiological conditions?
A4: Yes, this compound is reported to be stable under physiological conditions.[1]
Troubleshooting Guide for Poor In Vivo Efficacy
This guide addresses common issues that can lead to suboptimal performance of this compound in in vivo studies.
Problem 1: Lack of significant tumor growth inhibition or desired biological effect.
Possible Cause 1.1: Suboptimal Formulation and Poor Bioavailability
Many small molecule inhibitors have poor aqueous solubility, leading to low absorption and bioavailability after oral administration.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Characterize the solubility and stability of this compound in various pharmaceutically acceptable vehicles.
-
Optimize Formulation: If solubility is low, consider using alternative formulation strategies.
-
| Formulation Strategy | Description | Key Considerations |
| Co-solvents | A mixture of solvents (e.g., DMSO, PEG300, Tween 80) to increase solubility. | Potential for vehicle-induced toxicity at high concentrations. |
| Lipid-Based Formulations | Encapsulating the compound in liposomes or nanoemulsions to improve solubility and absorption.[6][7] | Can alter the pharmacokinetic profile and tissue distribution. |
| Amorphous Solid Dispersions | Dispersing the compound in a polymer matrix to prevent crystallization and improve dissolution. | Requires specialized formulation expertise and equipment. |
-
Experimental Protocol: Preparation of a Basic Co-solvent Formulation
-
Dissolve this compound in a minimal amount of 100% DMSO to create a stock solution.
-
For the final dosing solution, add PEG300 and mix thoroughly.
-
Add Tween 80 and vortex.
-
Finally, add saline or sterile water to the desired final volume and concentration. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Always prepare fresh on the day of dosing and observe for any precipitation.
-
Possible Cause 1.2: Inadequate Pharmacokinetics (PK) Profile
The compound may be rapidly metabolized and cleared from the body, preventing it from reaching and maintaining therapeutic concentrations at the target site.
-
Troubleshooting Steps:
-
Conduct a Pilot PK Study: This is a critical step to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model.[8]
-
Analyze PK Parameters: Key parameters to assess include half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[8]
-
Adjust Dosing Regimen: Based on the PK data, the dosing frequency and/or dose level may need to be adjusted to maintain drug exposure above the target concentration. If the half-life is very short, more frequent dosing or a continuous infusion model might be necessary.
-
-
Experimental Protocol: Pilot Pharmacokinetic Study
-
Administer a single dose of this compound to a small cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability calculation).
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma and store at -80°C.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters using non-compartmental analysis software.
-
Possible Cause 1.3: Insufficient Target Engagement
Even with adequate systemic exposure, the drug may not be inhibiting DHODH effectively within the target tissue.
-
Troubleshooting Steps:
-
Measure the Pharmacodynamic (PD) Biomarker: For DHODH inhibitors, the most reliable biomarker of target engagement is the accumulation of its substrate, dihydroorotate (DHO).[1][9][10]
-
Correlate PK with PD: Collect plasma and/or tissue samples at various time points after dosing and measure both this compound concentration (PK) and DHO levels (PD). This will establish a PK/PD relationship and confirm that the drug is hitting its target.[11]
-
-
Experimental Protocol: Assessing DHO Levels as a Biomarker
-
Dose animals with this compound as in the efficacy study.
-
Collect blood and/or tumor tissue at selected time points.
-
Extract metabolites from the samples.
-
Quantify DHO levels using a validated LC-MS/MS method.
-
Compare DHO levels in treated animals to those in vehicle-treated controls. A significant increase in DHO indicates successful target engagement.[9]
-
Problem 2: Unexpected Toxicity or Adverse Effects.
Possible Cause 2.1: Off-Target Effects
The observed toxicity may not be related to DHODH inhibition but to the compound interacting with other unintended biological targets.
-
Troubleshooting Steps:
-
Perform In Vitro Profiling: Screen this compound against a panel of common off-targets (e.g., kinases, GPCRs, ion channels) to identify potential liabilities.
-
Dose-Response Toxicity Study: Conduct a dose-range-finding study to identify the maximum tolerated dose (MTD).
-
Uridine Rescue Experiment: To confirm that the toxicity is on-target (i.e., due to pyrimidine depletion), co-administer uridine with this compound. If the toxicity is mitigated by uridine supplementation, it is likely due to DHODH inhibition.
-
Possible Cause 2.2: Vehicle-Related Toxicity
The formulation vehicle itself may be causing adverse effects, especially at high concentrations of solvents like DMSO.
-
Troubleshooting Steps:
-
Administer Vehicle Alone: Include a control group that receives only the vehicle to assess its contribution to any observed toxicity.
-
Reformulate: If the vehicle is found to be toxic, explore alternative, more biocompatible formulations as described in Problem 1.1.
-
Visualizations
Caption: Mechanism of action of this compound in the de novo pyrimidine synthesis pathway.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
- 1. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving In Vivo Efficacy of Bioactive Molecules: An Overview of Potentially Antitumor Phytochemicals and Currently Available Lipid-Based Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Dhodh-IN-13 precipitation in stock solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DHODH inhibitor, Dhodh-IN-13.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound has very low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For optimal dissolution in DMSO, ultrasonic treatment may be necessary.[1] Ensure you are using anhydrous (newly opened) DMSO, as the presence of water can significantly reduce the solubility of hydrophobic compounds.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation upon dilution:
-
Lower the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally 0.5% or less, to minimize solvent-induced artifacts.
-
Serial Dilutions in Co-solvent: Instead of diluting the highly concentrated DMSO stock directly into your aqueous buffer, perform intermediate serial dilutions in a co-solvent mixture (e.g., a higher percentage of DMSO in your buffer) before the final dilution.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This can help prevent localized high concentrations that lead to precipitation.
-
Warm the Aqueous Medium: Gently warming your aqueous buffer (e.g., to 37°C) before adding the inhibitor stock can sometimes improve solubility. However, be cautious of the temperature stability of other components in your medium.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to 6 months.[1] For short-term storage, -20°C is suitable for up to 1 month.[1] To avoid repeated freeze-thaw cycles that can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: How does pH affect the solubility and stability of this compound?
Q5: Are there any alternative solvents to DMSO for preparing this compound stock solutions?
A5: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be explored for dissolving hydrophobic compounds. However, the solubility of this compound in these solvents has not been specified in the search results. If DMSO is incompatible with your experimental system, it is recommended to perform small-scale solubility tests with alternative solvents. Formulations using polyethylene glycol (PEG) have also been used for in vivo studies of other DHODH inhibitors.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in DMSO Stock | Incomplete dissolution. | 1. Use fresh, anhydrous DMSO. 2. Increase the duration and/or power of sonication. 3. Gently warm the solution (e.g., to 37°C) during dissolution. |
| Stock concentration is too high. | 1. Prepare a less concentrated stock solution. | |
| Contamination of DMSO with water. | 1. Use a fresh, unopened bottle of anhydrous DMSO. | |
| Precipitation upon Dilution in Aqueous Buffer | "Salting out" effect. | 1. Lower the final concentration of the inhibitor in the working solution. 2. Decrease the final percentage of DMSO in the working solution. |
| Localized high concentration during dilution. | 1. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing. 2. Perform serial dilutions in a co-solvent. | |
| pH of the buffer is not optimal for solubility. | 1. Experimentally determine the optimal pH for this compound solubility in your buffer system. | |
| Precipitation After Storage | Freeze-thaw cycles. | 1. Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
| Solvent evaporation. | 1. Ensure vials are tightly sealed during storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 30 seconds.
-
Place the tube in an ultrasonic water bath and sonicate for 15-30 minutes, or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
(Optional) If complete dissolution is not achieved, gently warm the solution to 37°C for 10-15 minutes and repeat sonication.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Kinetic Solubility Assay for this compound
This protocol can be used to determine the solubility of this compound in different aqueous buffers.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffers of interest (e.g., PBS at various pH values)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
-
Incubator
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume of each DMSO dilution to multiple wells. Include DMSO-only controls.
-
Add the aqueous buffer of interest to each well to achieve the desired final concentrations of this compound. The final DMSO concentration should be kept constant across all wells.
-
Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours), with gentle shaking.
-
Measure the turbidity of each well using a plate reader by measuring absorbance at a high wavelength (e.g., 620 nm) or by nephelometry. An increase in absorbance or light scattering indicates precipitation.
-
The highest concentration of this compound that does not show a significant increase in turbidity compared to the control is considered its kinetic solubility in that buffer.
Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound precipitation issues.
DHODH Signaling Pathway Inhibition by this compound
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
References
Cell line specific responses to Dhodh-IN-13
Welcome to the technical support center for Dhodh-IN-13. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This pathway is crucial for the production of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and subsequently inducing apoptosis or cellular differentiation in rapidly proliferating cells.[4][5][6]
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: The differential response of cell lines to this compound can be attributed to several factors:
-
Dependence on de novo vs. salvage pathway: Cancer cells that are highly dependent on the de novo pyrimidine synthesis pathway are more sensitive to DHODH inhibition.[3][7] Cells with a highly active pyrimidine salvage pathway can bypass the block by utilizing extracellular uridine and cytidine, thus showing resistance.[5]
-
DHODH expression levels: Higher expression of DHODH in some cancer cells can contribute to their dependence on this pathway and, paradoxically, their sensitivity to its inhibition.[6]
-
Metabolic state of the cell: The overall metabolic activity and the baseline levels of nucleotide pools can influence the cellular response to pyrimidine depletion.[5]
-
Genetic background: The presence of certain genetic mutations, such as in MYC or p53, can modulate the sensitivity of cancer cells to DHODH inhibitors.[4]
Q3: What is the role of uridine in experiments with this compound?
A3: Uridine can be used as a rescue agent in experiments involving DHODH inhibitors.[7][8] Since DHODH inhibition blocks the de novo synthesis of pyrimidines, supplementing the culture medium with uridine allows cells to produce pyrimidines via the salvage pathway, thus bypassing the effect of this compound. This is a crucial control to confirm that the observed cellular effects are indeed due to the on-target inhibition of DHODH.[7][9]
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, emerging research suggests that DHODH inhibitors, as a class, can have synergistic effects when combined with other anticancer agents. For instance, they have been shown to enhance the efficacy of cisplatin and immune checkpoint inhibitors.[10] The rationale is that by inducing metabolic stress and cell cycle arrest, DHODH inhibitors can sensitize cancer cells to other therapies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant effect on cell viability at expected concentrations. | 1. High activity of the pyrimidine salvage pathway in the cell line. 2. Presence of pyrimidines in the serum or media. 3. Incorrect drug concentration or inactive compound. | 1. Test the effect of this compound in media with dialyzed fetal bovine serum (FBS) to reduce exogenous nucleosides.2. Perform a uridine rescue experiment to confirm on-target activity. If uridine rescues the cells, the lack of effect is likely due to salvage pathway activity.3. Verify the concentration and activity of your this compound stock. |
| High variability in results between experiments. | 1. Inconsistent cell seeding density. 2. Variations in the passage number of the cell line. 3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Ensure consistent cell seeding density for all experiments.2. Use cells within a consistent and low passage number range.3. Regularly calibrate and monitor incubator conditions. |
| Unexpected cell morphology changes. | 1. Induction of cellular differentiation. 2. Cellular stress response. | 1. In some cell types, particularly leukemia cell lines, DHODH inhibition can induce differentiation. Assess differentiation markers (e.g., CD11b for myeloid cells).[2]2. High concentrations of the inhibitor may induce off-target effects or severe metabolic stress. Consider performing a dose-response curve to identify the optimal concentration. |
| Difficulty in reproducing published data from other DHODH inhibitors. | 1. Differences in inhibitor potency and specificity. 2. Variations in experimental protocols (e.g., incubation time, media components). | 1. While the general mechanism is the same, the IC50 and off-target effects can vary between different DHODH inhibitors. It is important to perform a dose-response for this compound in your specific cell line.2. Carefully review and align your experimental protocol with the published study. |
Data Presentation
Table 1: Comparative Sensitivity of Cancer Cell Lines to DHODH Inhibitors
| Cell Line | Cancer Type | Reported Sensitivity to DHODH Inhibitors | Key Findings |
| MDAMB-231 | Triple-Negative Breast Cancer | High | Highly sensitive, showing S-phase arrest and ROS production.[4] |
| MCF-7 | ER+ Breast Cancer | Moderate | Responds to DHODH inhibition, but less sensitive than TNBC lines. |
| HL-60 | Acute Myeloid Leukemia | High | Undergoes differentiation towards monocytes/macrophages.[5] |
| U937 | Acute Myeloid Leukemia | High | Shows growth inhibition and apoptosis.[5] |
| SCLC cell lines | Small Cell Lung Cancer | High | Exhibit enhanced sensitivity compared to other lung cancer subtypes.[7] |
| Neuroblastoma (MYCN-amplified) | Neuroblastoma | High | More sensitive to DHODH inhibition than non-MYCN-amplified lines. |
| Pancreatic Cancer cell lines | Pancreatic Cancer | Variable | Sensitivity varies, with some lines showing resistance. |
Note: This table summarizes general findings for DHODH inhibitors. The specific IC50 for this compound should be determined empirically for each cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p21, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for unexpected results.
References
- 1. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dojindo.com [dojindo.com]
- 4. researchgate.net [researchgate.net]
- 5. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 10. pubs.acs.org [pubs.acs.org]
Dhodh-IN-13 and unexpected cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity during experiments with Dhodh-IN-13.
FAQs: Understanding this compound and Cytotoxicity
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[2] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and, in highly proliferative cells, apoptosis.[2][3]
Q2: Why would this compound be expected to cause cytotoxicity in some cells?
A2: Rapidly dividing cells, such as cancer cells or activated lymphocytes, have a high demand for nucleotides to support DNA replication and transcription. These cells are particularly dependent on the de novo pyrimidine synthesis pathway.[2] Inhibition of DHODH by this compound effectively starves these cells of essential building blocks, leading to cytotoxic effects.[3] This is the basis for the investigation of DHODH inhibitors in oncology and autoimmune diseases.
Q3: What constitutes "unexpected" cytotoxicity with this compound?
A3: Unexpected cytotoxicity may refer to several scenarios:
-
Toxicity in non-proliferative or slow-growing cell lines: Cells that are not rapidly dividing are expected to be less sensitive to DHODH inhibition.
-
Cytotoxicity at concentrations far below the known IC50: If the compound is toxic at concentrations significantly lower than what is required to inhibit DHODH, an off-target effect may be responsible.
-
Cell death that cannot be prevented by uridine supplementation: The on-target effects of DHODH inhibition can be reversed by providing cells with exogenous uridine, which bypasses the need for the de novo synthesis pathway.[3][4][5] If uridine does not rescue the cells, the cytotoxicity is likely due to an off-target mechanism.[5]
Q4: What are potential causes of unexpected cytotoxicity?
A4: Potential causes can be grouped into three main categories:
-
On-Target Effects in a Sensitive System: The cell line being used may have a higher-than-expected reliance on de novo pyrimidine synthesis.
-
Off-Target Effects: The compound may be interacting with other cellular targets, leading to toxicity through a different pathway.[6] Small molecule inhibitors can sometimes have off-target activities that are responsible for their cytotoxic effects.[6]
-
Experimental Artifacts: Issues such as compound instability, contamination, inappropriate solvent concentrations, or incorrect cell culture conditions (e.g., cell density) can lead to misleading cytotoxicity results.
Data Presentation
Table 1: Potency of this compound
| Compound | Target | Species | IC50 | Reference |
| This compound | DHODH | Rat (liver) | 4.3 µM | [1] |
Troubleshooting Guide
This guide provides a structured approach to investigating the root cause of unexpected cytotoxicity observed with this compound.
Initial Assessment: Is the Cytotoxicity On-Target?
The first and most critical step is to determine if the observed cytotoxicity is due to the intended inhibition of DHODH. This can be achieved with a Uridine Rescue Experiment .
-
Rationale: Providing exogenous uridine allows cells to produce pyrimidine nucleotides via the salvage pathway, bypassing the DHODH-dependent de novo pathway. If the cytotoxicity is on-target (i.e., due to DHODH inhibition), uridine supplementation should restore cell viability.[3][4][5]
-
Procedure: Culture your cells with the cytotoxic concentration of this compound in both the presence and absence of supplemental uridine (typically 50-100 µM).
-
Interpreting Results:
-
Viability Restored: The cytotoxicity is likely on-target. The cells are highly sensitive to pyrimidine depletion.
-
Viability Not Restored: The cytotoxicity is likely due to an off-target effect or an experimental artifact. Proceed to the next troubleshooting steps.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Troubleshooting Off-Target Effects and Experimental Artifacts
If the uridine rescue experiment fails, consider the following steps:
| Problem Area | Question to Ask | Recommended Action |
| Compound Integrity | Is the this compound stock pure and at the correct concentration? | Verify the purity and concentration of your compound stock. Consider obtaining a fresh batch from the supplier. Assess compound stability under your specific experimental conditions (e.g., in media at 37°C). |
| Solvent Toxicity | Is the solvent (e.g., DMSO) concentration high enough to be toxic to the cells? | Run a solvent control experiment where cells are treated with the highest concentration of the solvent used in your experiment, but without this compound. Ensure the final solvent concentration is typically ≤0.5%. |
| Cell Culture Conditions | Are the cells healthy and at an appropriate density? | Ensure consistent cell seeding density. Overly confluent or sparse cultures can respond differently to compounds. Regularly check for contamination (e.g., mycoplasma). |
| Assay-Specific Issues | Could the assay itself be giving a false positive? (e.g., compound interferes with MTT reduction) | Try an alternative cytotoxicity assay that measures a different cellular parameter (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release). |
| Off-Target Pharmacology | Is this compound hitting another critical protein? | This is more complex to diagnose. Review literature for known off-targets of DHODH inhibitors or structurally similar molecules. Advanced methods like thermal shift assays or proteomic profiling may be required to identify novel off-targets. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and controls, including vehicle-only and untreated wells) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7][8] Remove the culture medium from the wells and add 100 µL of fresh medium plus 10-20 µL of the MTT stock solution to each well.[8][9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.[7][10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of an MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP-40, or DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure the crystals are fully dissolved.[10] Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[10]
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[11][12]
-
Cell Plating and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include appropriate controls:
-
Untreated Control: For measuring spontaneous LDH release.
-
Maximum LDH Release Control: Treat cells with a lysis buffer (provided in most commercial kits) 15-30 minutes before the endpoint.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Supernatant Collection: After treatment, centrifuge the plate (if using suspension cells) at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Annexin V / Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[13] PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[13]
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14][15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 50 µg/mL).[14][16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][16]
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube.[14] Keep samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.[14]
Signaling Pathway and Logic Diagrams
Caption: The de novo pyrimidine synthesis pathway and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
Minimizing Dhodh-IN-13 side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dhodh-IN-13 in animal studies. The information is designed to help minimize side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3][4][5][6] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby arresting cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells and activated lymphocytes, which are highly dependent on this pathway.[3][4]
Q2: What are the common side effects of this compound and other DHODH inhibitors in animal studies?
A2: The side effects of DHODH inhibitors are primarily linked to their on-target mechanism of pyrimidine depletion, affecting rapidly proliferating cells in the body. Common toxicities observed in animal models such as rodents and dogs include:
-
Gastrointestinal (GI) Toxicity: This can manifest as decreased food consumption, weight loss, diarrhea, and mucosal epithelial cell loss in the intestines.[4]
-
Hematological Toxicity: Effects on the hematopoietic system may include anemia, leukopenia (a decrease in white blood cells), and thrombocytopenia (a decrease in platelets).
-
Immunosuppression: Inhibition of lymphocyte proliferation can lead to decreased lymphoid cellularity in tissues like the thymus and spleen.[4]
Q3: How can I monitor for this compound toxicity in my animal studies?
A3: Regular monitoring of animal health is crucial. Key parameters to observe include:
-
Clinical Signs: Daily observation for changes in behavior, appetite, weight loss, and the presence of diarrhea or other signs of distress.
-
Hematology: Perform complete blood counts (CBCs) at baseline and at selected time points during the study to monitor for anemia, leukopenia, and thrombocytopenia.
-
Serum Chemistry: Monitor liver and kidney function, as some DHODH inhibitors have been associated with transient elevations in liver enzymes.
-
Biomarker Analysis: Measurement of dihydroorotate (DHO), the substrate of DHODH, in plasma or urine can serve as a direct biomarker of target engagement and potential on-target toxicity.[7][8]
Q4: Can the side effects of this compound be reversed?
A4: Yes, the on-target toxicities of DHODH inhibitors can often be reversed or mitigated by providing an external source of pyrimidines. This is commonly referred to as a "uridine rescue."[9][10][11] Uridine can be utilized by the pyrimidine salvage pathway to bypass the block in the de novo synthesis pathway, thus replenishing the pyrimidine pool.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Significant Weight Loss (>15-20%) and/or Decreased Food and Water Intake | On-target gastrointestinal toxicity due to pyrimidine depletion in intestinal epithelial cells. | 1. Initiate Uridine Rescue: Supplement with uridine (see detailed protocol below). 2. Dose Reduction: Consider reducing the dose of this compound. 3. Vehicle Check: Ensure the vehicle used for administration is not causing adverse effects. 4. Supportive Care: Provide palatable, high-calorie food and hydration support. |
| Anemia, Leukopenia, or Thrombocytopenia in Bloodwork | On-target hematological toxicity affecting rapidly dividing hematopoietic progenitor cells. | 1. Uridine Rescue: Administer uridine to support hematopoietic recovery. 2. Dose Interruption/Reduction: Temporarily halt or lower the dose of this compound and monitor blood counts. 3. Erythropoietin/G-CSF: In severe cases, consider the use of supportive care agents like erythropoietin or G-CSF, in consultation with a veterinarian. |
| Signs of Immunosuppression (e.g., opportunistic infections) | On-target inhibition of lymphocyte proliferation. | 1. Aseptic Technique: Maintain strict aseptic techniques during all procedures. 2. Prophylactic Antibiotics: If infections are a concern, consult with a veterinarian about prophylactic antibiotic use. 3. Uridine Supplementation: Uridine can help restore lymphocyte populations. |
| Poor Oral Bioavailability or Inconsistent Efficacy | Suboptimal formulation or rapid metabolism of this compound. | 1. Formulation Optimization: Ensure this compound is properly solubilized or suspended in a suitable vehicle for oral gavage. Common vehicles include 0.5% methylcellulose or a solution containing a solubilizing agent like Tween 80. 2. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the absorption and elimination profile of your specific formulation. |
Data Presentation
Table 1: Inhibitory Concentration of DHODH Inhibitors
| Compound | Target | IC50 | Species |
| This compound | DHODH | 4.3 µM | Rat (liver)[1][2] |
| hthis compound | hDHODH | 173.4 nM | Human[12] |
| Brequinar | DHODH | 12 nM | Not Specified[13] |
| Teriflunomide | DHODH | 262 nM | Not Specified[13] |
| Vidofludimus | DHODH | 141 nM | Not Specified[13] |
Experimental Protocols
Detailed Protocol: Uridine Rescue for Mitigating this compound Toxicity
This protocol provides a general guideline for uridine supplementation to rescue on-target toxicities of DHODH inhibitors in rodents. It is important to note that the optimal dose and route may vary depending on the specific animal model, the dose of this compound, and the severity of the side effects.
Objective: To replenish the pyrimidine pool and alleviate side effects caused by DHODH inhibition.
Materials:
-
Uridine (Sigma-Aldrich or equivalent)
-
Sterile water for injection or sterile saline
-
Drinking water bottles or gavage needles
Methods of Administration:
There are several methods for uridine administration, each with its own advantages and disadvantages.
-
Supplementation in Drinking Water (Prophylactic/Mild Toxicity):
-
Concentration: Prepare a solution of 0.5% - 1% (w/v) uridine in the drinking water. This translates to 5-10 mg/mL.
-
Procedure:
-
Dissolve the uridine in the drinking water. Ensure it is fully dissolved.
-
Provide the uridine-supplemented water ad libitum.
-
Replace the water every 2-3 days to ensure stability and freshness.
-
-
Advantages: Non-invasive and provides a constant supply.
-
Disadvantages: Water intake can vary between animals, leading to inconsistent dosing.
-
-
Oral Gavage (Therapeutic/Moderate Toxicity):
-
Dosage: 500 - 1000 mg/kg, administered once or twice daily.
-
Procedure:
-
Prepare a solution or suspension of uridine in sterile water or saline at a concentration suitable for the gavage volume (typically 5-10 mL/kg for mice).
-
Administer the uridine solution via oral gavage.
-
-
Advantages: Precise dosing.
-
Disadvantages: Can be stressful for the animals, especially with repeated administration.
-
-
Intraperitoneal (IP) Injection (Therapeutic/Severe Toxicity):
-
Dosage: 200 - 500 mg/kg, administered once or twice daily.
-
Procedure:
-
Dissolve uridine in sterile saline.
-
Administer via IP injection.
-
-
Advantages: Bypasses first-pass metabolism, leading to higher bioavailability compared to oral administration.
-
Disadvantages: Invasive procedure.
-
Important Considerations:
-
Oral Bioavailability: Uridine has low oral bioavailability (around 7% in mice), meaning a significant portion is metabolized before reaching systemic circulation.[14] Therefore, higher doses are required for oral administration compared to parenteral routes.
-
Timing: Uridine rescue can be initiated prophylactically (starting at the same time as this compound treatment) or therapeutically (once signs of toxicity are observed).
-
Monitoring: Continue to monitor the animals closely for the resolution of side effects. Adjust the uridine dose and frequency as needed.
Mandatory Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway and the Action of this compound.
Caption: Workflow for Monitoring and Mitigating this compound Side Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Comparison of the bioavailability of uridine in mice after either oral or parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Dhodh-IN-13 inconsistent results in enzymatic assays
Welcome to the technical support center for Dhodh-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during enzymatic assays with this novel dihydroorotate dehydrogenase (DHODH) inhibitor.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Question: Why am I observing inconsistent IC50 values for this compound across different experiments?
Answer:
Inconsistent IC50 values for this compound can arise from several factors. Here's a systematic guide to troubleshoot this issue:
-
Inhibitor Solubility and Aggregation:
-
Problem: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound in your assay buffer can lead to a lower effective concentration and thus a higher apparent IC50.
-
Solution:
-
Stock Solution Preparation: Ensure this compound is fully dissolved in 100% DMSO to make a concentrated stock solution. Gentle warming or vortexing may aid dissolution.
-
Working Dilutions: When preparing working dilutions, perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer. This minimizes the risk of precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the assay low (typically ≤1%) to avoid solvent effects on enzyme activity. Run a vehicle control with the same final DMSO concentration.
-
Visual Inspection: Before adding to the assay plate, visually inspect the diluted inhibitor solutions for any signs of precipitation or cloudiness.
-
-
-
Assay Conditions:
-
Problem: Variations in assay conditions can significantly impact enzyme kinetics and inhibitor potency.
-
Solution:
-
Maintain Consistency: Strictly adhere to a consistent protocol for all experiments. This includes buffer composition, pH, temperature, and incubation times.
-
Buffer pH: DHODH activity is pH-dependent. Ensure your buffer is maintained at the optimal pH for the enzyme (typically around 8.0).
-
Reagent Stability: Use freshly prepared reagents, especially the substrate (dihydroorotate) and the electron acceptor (like DCIP), as they can degrade over time.
-
-
-
Enzyme Source and Concentration:
-
Problem: The source and concentration of the DHODH enzyme can affect IC50 values. This compound has a reported IC50 of 4.3 µM for rat liver DHODH, while the related hthis compound has an IC50 of 173.4 nM for the human enzyme.[1][2]
-
Solution:
-
Enzyme Source: Be aware of the species of DHODH you are using (human, rat, etc.), as inhibitor potency can vary significantly.
-
Enzyme Concentration: Use a consistent concentration of the enzyme in all assays. The IC50 value can be dependent on the enzyme concentration, especially for tight-binding inhibitors.
-
-
Question: My assay is showing high background noise or a weak signal. What can I do?
Answer:
High background or a weak signal can obscure your results. Consider the following troubleshooting steps:
-
Reagent-Related Issues:
-
Problem: The reagents themselves might be contributing to the background signal or may have lost activity.
-
Solution:
-
DCIP Reduction: In DCIP-based assays, other components in your sample or buffer could be reducing the DCIP, leading to a high background. Prepare a control well without the enzyme to assess this.
-
Reagent Quality: Ensure the quality of your dihydroorotate and Coenzyme Q10 (or its analog). Use fresh, high-purity reagents.
-
-
-
Assay Plate and Reader Settings:
-
Problem: The type of microplate and the settings on your plate reader can impact signal quality.
-
Solution:
-
Plate Type: For colorimetric assays, use clear, flat-bottom plates.
-
Wavelength: Ensure you are reading the absorbance at the correct wavelength for your assay (e.g., ~600 nm for DCIP).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby hindering cell proliferation. This makes it a target for diseases characterized by rapid cell growth, such as cancer and autoimmune disorders.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in 100% DMSO to prepare a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C. Once in solution, aliquot and store at -80°C to minimize freeze-thaw cycles. A datasheet for this compound suggests that in DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C.[4]
Q3: Are there known analogs of this compound with different potencies?
A3: Yes, this compound is a hydroxyfurazan analog of A771726.[1][3] There are other analogs available with varying potencies. For example, DHODH-IN-14 is reported to have an IC50 of 0.49 µM for rat liver DHODH, while DHODH-IN-15 has an IC50 of 11 µM for the same enzyme.[3] A related compound, hthis compound, is a potent inhibitor of human DHODH with an IC50 of 173.4 nM.[2]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and some of its analogs against DHODH from different species. This highlights the importance of considering the enzyme source when comparing inhibitor potencies.
| Compound | Enzyme Source | IC50 | Reference |
| This compound | Rat Liver DHODH | 4.3 µM | [1][3] |
| hthis compound | Human DHODH | 173.4 nM | [2] |
| DHODH-IN-14 | Rat Liver DHODH | 0.49 µM | [3] |
| DHODH-IN-15 | Rat Liver DHODH | 11 µM | [3] |
Experimental Protocols
DHODH Enzymatic Assay Protocol (DCIP-Based)
This protocol is a widely used method for measuring DHODH activity and can be adapted for testing inhibitors like this compound.
Materials:
-
Recombinant DHODH (human, rat, etc.)
-
This compound or other inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO) solution (in water or buffer)
-
Coenzyme Q10 (CoQ10) or a soluble analog (e.g., decylubiquinone)
-
2,6-Dichlorophenolindophenol (DCIP) solution
-
DMSO (for inhibitor dilution)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and allow it to reach room temperature.
-
Prepare a stock solution of DHO (e.g., 100 mM in water).
-
Prepare a stock solution of CoQ10 (e.g., 10 mM in DMSO).
-
Prepare a stock solution of DCIP (e.g., 10 mM in water or ethanol).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Inhibitor Preparation:
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute the DMSO solutions into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Reaction:
-
In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Diluted this compound or vehicle (DMSO in assay buffer)
-
DHODH enzyme solution
-
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add a mixture of DHO and DCIP (and CoQ10 if used) to each well.
-
Final typical concentrations in the well:
-
DHODH: 5-20 nM
-
DHO: 100-500 µM
-
DCIP: 50-100 µM
-
CoQ10: 50-100 µM
-
-
-
Data Acquisition:
-
Immediately start measuring the decrease in absorbance at ~600 nm over time (kinetic mode) using a microplate reader. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10-30 minutes) and read the absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by this compound.
Caption: A generalized workflow for determining the IC50 of this compound using a DHODH enzymatic assay.
Caption: A decision tree to guide troubleshooting of inconsistent IC50 values for this compound.
References
Impact of serum concentration on Dhodh-IN-13 activity
Welcome to the technical support center for Dhodh-IN-13. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this novel dihydroorotate dehydrogenase (DHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other cellular components. This inhibition of pyrimidine synthesis ultimately leads to the suppression of cell proliferation and is being explored for applications in oncology and autoimmune diseases.[2][3] The IC50 value for hthis compound has been determined to be 173.4 nM.[4]
Q2: How does the presence of serum in my cell culture medium affect the activity of this compound?
A2: The presence of serum, particularly serum albumin, can significantly impact the apparent activity of this compound. Many small molecule inhibitors, especially those with acidic functional groups, can bind to serum proteins.[5] This binding sequesters the inhibitor, reducing its free concentration and thus its availability to interact with the target enzyme, DHODH. Consequently, a higher total concentration of this compound may be required to achieve the same level of inhibition in the presence of serum compared to serum-free conditions.
Q3: I am observing a significant difference in the IC50 value of this compound in my cell-based assays compared to the reported biochemical IC50. What could be the reason?
A3: A discrepancy between biochemical and cell-based IC50 values is common and can be attributed to several factors, with serum protein binding being a primary contributor. The reported biochemical IC50 of 173.4 nM for hthis compound is likely determined in a serum-free enzymatic assay.[4] In cell-based assays, the presence of fetal bovine serum (FBS) or other serum components will lead to protein binding, reducing the free fraction of the inhibitor. Other factors include cell permeability, cellular metabolism of the compound, and the activity of cellular efflux pumps.
Q4: How can I minimize the impact of serum protein binding in my experiments?
A4: To minimize the effect of serum protein binding, you can:
-
Reduce the serum concentration: If your cell line can tolerate it, reducing the percentage of FBS in your culture medium during the treatment period can increase the free fraction of this compound.
-
Use serum-free medium: For short-term experiments, switching to a serum-free medium during the inhibitor treatment is the most direct way to eliminate the variable of protein binding.
-
Perform a serum-shift assay: Quantify the effect of serum by determining the IC50 of this compound at different serum concentrations (e.g., 0%, 1%, 5%, 10% FBS). This will help you understand the extent to which serum proteins impact the inhibitor's potency in your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Variability in serum batches. | Use the same batch of FBS for a set of related experiments. If you must switch batches, consider re-validating the optimal concentration of this compound. |
| Lower than expected potency in in vivo studies | High plasma protein binding. | The high protein binding of many DHODH inhibitors can lead to lower free drug concentrations in vivo.[6] Consider this when designing dosing schedules and interpreting pharmacokinetic and pharmacodynamic data. It may be necessary to use higher doses to achieve a therapeutic concentration of the free drug. |
| Cell viability is affected by low serum conditions | Cell line sensitivity to serum deprivation. | If reducing serum concentration is not feasible for your cells, you must establish a consistent serum concentration for all experiments and account for the expected shift in IC50. Alternatively, consider using human serum albumin (HSA) instead of whole serum to have a more defined system. |
Data Presentation
The following table provides representative data on how the apparent IC50 of a DHODH inhibitor can be affected by varying serum concentrations. Please note that this is illustrative data based on the known properties of DHODH inhibitors like brequinar, as specific serum-shift data for this compound is not currently available.
| Serum Concentration (%) | Apparent IC50 (nM) | Fold Shift in IC50 |
| 0 | 175 | 1.0 |
| 1 | 350 | 2.0 |
| 5 | 875 | 5.0 |
| 10 | 1750 | 10.0 |
This table illustrates the expected rightward shift in the IC50 curve with increasing serum concentrations due to protein binding.
Experimental Protocols
Protocol for Determining the Effect of Serum Concentration on this compound Activity
This protocol outlines a cell-based assay to determine the IC50 of this compound at different serum concentrations.
Materials:
-
Target cell line (e.g., a rapidly proliferating cancer cell line)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom white plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium containing 10% FBS.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions with Varying Serum Concentrations:
-
Prepare four sets of serial dilutions of this compound in culture medium containing 0%, 1%, 5%, and 10% FBS. The final concentration of DMSO should be kept constant across all wells (e.g., <0.1%).
-
-
Treatment:
-
After overnight incubation, carefully remove the medium from the cell plate.
-
Add 100 µL of the prepared this compound dilutions (with varying serum concentrations) to the respective wells. Include vehicle control wells (medium with the same percentage of FBS and DMSO, but no inhibitor) for each serum condition.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer (e.g., 10 minutes at room temperature).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 for each serum concentration.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: DHODH pathway and this compound inhibition.
Caption: Experimental workflow for serum impact analysis.
References
- 1. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein binding of brequinar in the plasma of healthy donors and cancer patients and analysis of the relationship between protein binding and pharmacokinetics in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow cytometry troubleshooting with Dhodh-IN-13 treated cells
Welcome to the technical support center for researchers using Dhodh-IN-13 in flow cytometry applications. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA and RNA, and its inhibition primarily affects highly proliferating cells, such as cancer cells.[2] Treatment with DHODH inhibitors like this compound can lead to several cellular outcomes that are important to consider for flow cytometry analysis, including:
-
Cell Cycle Arrest: Cells may accumulate in the S or G2/M phase of the cell cycle.[3][4][5]
-
Induction of Apoptosis: Prolonged inhibition of pyrimidine synthesis can trigger programmed cell death.[6][7]
-
Induction of Ferroptosis: In some cell types, DHODH inhibition can lead to a form of iron-dependent cell death called ferroptosis.[8][9]
-
Changes in Cell Metabolism: DHODH is located in the mitochondria, and its inhibition can affect mitochondrial function, including cellular respiration and ATP levels.[8][10][11]
Q2: I am observing a significant increase in cell death in my this compound treated samples compared to my vehicle control. Is this expected?
A2: Yes, an increase in cell death is an expected outcome of treatment with a DHODH inhibitor like this compound, especially at higher concentrations or after longer incubation times.[6][12] It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and experimental goals. For some applications, you may want to induce cell death, while for others you may want to study cellular changes before the onset of apoptosis.
Q3: Can this compound treatment affect the expression of my surface marker of interest?
A3: While this compound directly targets pyrimidine synthesis, downstream effects on protein expression are possible. For example, if your protein of interest is rapidly turned over or its expression is cell cycle-dependent, you may observe changes. It is recommended to include appropriate biological controls and, if possible, validate your findings with an alternative method, such as western blotting.
Q4: How should I prepare my this compound treated cells for flow cytometry?
A4: Careful sample preparation is critical. Due to the potential for increased cell death and debris, consider the following steps:
-
Gentle Cell Handling: Avoid harsh vortexing or high-speed centrifugation to minimize cell lysis.[13]
-
Debris and Dead Cell Removal: Use a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to exclude dead cells from your analysis.[14][15] Consider using a cell strainer to remove large clumps and aggregates.[16]
-
Washing Steps: Include adequate washing steps to remove any residual drug that might interfere with antibody staining.[17]
Troubleshooting Guides
Problem 1: Weak or No Signal
| Possible Cause | Suggested Solution |
| Low target protein expression | Confirm that your cell type expresses the target protein at detectable levels. The expression might be altered by this compound treatment. Include a positive control cell line if available.[18] |
| Suboptimal antibody concentration | Titrate your antibody to determine the optimal staining concentration for your specific cell type and conditions.[16][17] |
| Incorrect instrument settings | Ensure that the correct lasers and filters are being used for your chosen fluorochromes. Check detector voltages.[18] |
| Cell viability issues | Exclude dead cells from your analysis using a viability dye, as dead cells can non-specifically bind antibodies and also lose target antigen expression.[14] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Suggested Solution |
| Antibody concentration too high | Use a titrated, optimal concentration of your antibody.[16] |
| Fc receptor-mediated binding | Include an Fc blocking step in your staining protocol, especially when working with immune cells.[13] |
| Dead cells and debris | Dead cells are "sticky" and can non-specifically bind antibodies. Use a viability dye to gate them out. Use a cell strainer to remove aggregates.[14][16] |
| Insufficient washing | Ensure adequate washing steps after antibody incubation to remove unbound antibodies.[17] |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence. If high, consider using brighter fluorochromes or fluorochromes that emit in the red spectrum where autofluorescence is often lower.[13] |
Problem 3: Altered Scatter Profile (Forward and Side Scatter)
| Possible Cause | Suggested Solution |
| Increased cell death and debris | This compound can induce apoptosis, leading to smaller cells (decreased FSC) and more debris. Gate on the viable cell population using a viability dye and appropriate FSC/SSC gating.[19] |
| Cell cycle arrest | Cells arrested at certain cycle stages (e.g., G2/M) will be larger (increased FSC). This is an expected biological effect. Correlate scatter changes with cell cycle analysis data.[3][4] |
| Cell clumping | Stressed or dying cells can aggregate. Gently pipette to break up clumps before acquisition and use a cell strainer.[16] |
Problem 4: Unexpected Cell Cycle Profile
| Possible Cause | Suggested Solution |
| Sub-G1 peak indicating apoptosis | This is a common effect of DHODH inhibitors. Quantify the sub-G1 population as an indicator of apoptosis.[20] |
| Accumulation in S or G2/M phase | This is the expected mechanism of action. Ensure your experiment is designed to capture this effect.[3][5] |
| High debris in the histogram | Use a doublet discrimination gate (e.g., FSC-H vs. FSC-A) and ensure proper gating on single cells to clean up the data.[19] |
Experimental Protocols
Protocol 1: General Cell Preparation and Staining of this compound Treated Cells
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable). Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified duration.
-
Cell Harvesting:
-
Suspension cells: Transfer cells to a conical tube.
-
Adherent cells: Wash with PBS and detach using a gentle dissociation reagent (e.g., TrypLE, Accutase). Avoid harsh trypsinization, which can damage surface antigens.
-
-
Washing: Centrifuge cells at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with cold PBS or FACS buffer (PBS + 1-2% BSA or FBS).
-
Viability Staining (if not fixing/permeabilizing): Resuspend cells in FACS buffer. Add a non-fixable viability dye (e.g., Propidium Iodide or 7-AAD) just before analysis.
-
Surface Staining:
-
Resuspend cells in FACS buffer containing an Fc block and incubate for 10-15 minutes on ice.
-
Add the pre-titrated fluorescently conjugated antibodies.
-
Incubate for 20-30 minutes on ice, protected from light.
-
Wash cells twice with cold FACS buffer.
-
-
Fixation (Optional): If cells are not to be analyzed immediately, resuspend them in a suitable fixative (e.g., 1-4% paraformaldehyde) for 15-20 minutes at room temperature. Wash after fixation.
-
Acquisition: Resuspend the final cell pellet in FACS buffer. Filter the sample through a cell strainer just before running on the flow cytometer. Acquire a sufficient number of events for statistical analysis.
Protocol 2: Cell Cycle Analysis with Propidium Iodide (PI)
-
Harvest and Wash: Harvest and wash this compound and vehicle-treated cells as described above. Count the cells.
-
Fixation: Resuspend approximately 1x10^6 cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Samples can often be stored in ethanol at -20°C for longer periods.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Use doublet discrimination to exclude cell aggregates.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for this compound treated cells.
Caption: Troubleshooting decision tree for common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. sanguinebio.com [sanguinebio.com]
- 15. researchgate.net [researchgate.net]
- 16. フローサイトメトリートラブルシューティングガイド [sigmaaldrich.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 19. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
Validation & Comparative
A Comparative Guide to DHODH Inhibitors in Acute Myeloid Leukemia (AML) Models: Brequinar vs. a New Generation of Compounds
For Researchers, Scientists, and Drug Development Professionals
The inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy in Acute Myeloid Leukemia (AML). By blocking this pathway, DHODH inhibitors can induce differentiation and apoptosis in AML cells, which are highly dependent on this metabolic route for their proliferation.[1][2][3][4][5][6]
Brequinar, a first-generation DHODH inhibitor, has been extensively studied and has demonstrated significant anti-leukemic activity in preclinical AML models.[1][7][8][9][10] More recently, a new generation of DHODH inhibitors, such as ASLAN003 and emvododstat (formerly PTC299), have entered preclinical and clinical development, showing promise with potentially improved potency and therapeutic indices.[2][11][12]
This guide provides an objective comparison of brequinar with these newer DHODH inhibitors in the context of AML models, based on available experimental data. It should be noted that for the compound Dhodh-IN-13 , a hydroxyfurazan analog of A771726, there is a lack of published data in the context of AML models. Its reported activity is an IC50 of 4.3 μM for rat liver DHODH, with its primary mention in the context of rheumatoid arthritis. Therefore, it will not be a focus of this direct comparison in AML.
Mechanism of Action: Targeting Pyrimidine Synthesis
DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of DNA and RNA. This pyrimidine starvation induces cell cycle arrest, differentiation, and ultimately apoptosis in rapidly proliferating cancer cells, including AML blasts.[1][4][6] The efficacy of DHODH inhibitors can be rescued by the addition of exogenous uridine, confirming their specific mechanism of action.[8]
Quantitative Performance in AML Models
The following tables summarize the available quantitative data for brequinar and newer DHODH inhibitors in various AML models.
Table 1: In Vitro Potency of DHODH Inhibitors in AML Cell Lines
| Compound | Cell Line | Assay | IC50/EC50 | Reference |
| Brequinar | - | Enzyme Inhibition | ~20 nM | [8] |
| U937, THP1 | Differentiation | ~1 µM | [8] | |
| ASLAN003 | - | Enzyme Inhibition | 35 nM | [13] |
| THP-1 | Cell Viability | 152 nM | [13] | |
| MOLM-14 | Cell Viability | 582 nM | [13] | |
| KG-1 | Cell Viability | 382 nM | [13] | |
| Emvododstat | Multiple AML | Cell Viability | Potent activity | [11][12] |
Table 2: In Vivo Efficacy of DHODH Inhibitors in AML Xenograft Models
| Compound | AML Model | Dosing Regimen | Key Outcomes | Reference |
| Brequinar | THP1 Xenograft | 15 mg/kg Q3D or 5 mg/kg daily | Slowed tumor growth, induced differentiation | [1] |
| HL60 Xenograft | Not specified | Arrested tumor growth | [1] | |
| MOLM13 Xenograft | Not specified | Arrested tumor growth | [1] | |
| ASLAN003 | MOLM-14 Xenograft | 50 mg/kg, once daily | Significantly prolonged survival | [2][3] |
| THP-1 Xenograft | 50 mg/kg, once daily | Significantly prolonged survival, reduced tumor burden | [2][3] | |
| AML-14 PDX | Not specified | Significantly less leukemic burden | [2] | |
| Emvododstat | MOLM-13 Xenograft | Not specified | Reduction in tumor growth | [11] |
| PDX Models | Not specified | Demonstrated efficacy | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used in the evaluation of DHODH inhibitors in AML models.
In Vitro Cell-Based Assays
-
Cell Lines: Commonly used human AML cell lines include THP-1, MOLM-14, KG-1, U937, and HL60.[1][2][8][13]
-
Cell Viability Assays: Cells are typically seeded in 96-well plates and treated with a range of drug concentrations for 48-72 hours. Cell viability is then assessed using assays such as CellTiter-Glo or MTS.[2]
-
Differentiation Assays: AML cells are treated with the DHODH inhibitor for several days. Differentiation is evaluated by monitoring the expression of myeloid differentiation markers, such as CD11b and CD14, using flow cytometry.[1] Morphological changes can also be assessed by Wright-Giemsa staining.[3]
-
Apoptosis Assays: Apoptosis induction is measured by flow cytometry using Annexin V and propidium iodide (PI) staining after drug treatment.[9] Cleaved caspase levels can be assessed by western blotting.[13]
-
Uridine Rescue Experiments: To confirm the on-target effect of the DHODH inhibitors, cells are co-treated with the inhibitor and varying concentrations of uridine. The reversal of the anti-proliferative or pro-differentiative effects by uridine confirms the mechanism of action.[8]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Efficacy Analysis of DHODH Inhibitors: Dhodh-IN-13 and Leflunomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of two dihydroorotate dehydrogenase (DHODH) inhibitors: Dhodh-IN-13 and the well-established drug, leflunomide. While both compounds target the same key enzyme in pyrimidine biosynthesis, a direct head-to-head comparison of their efficacy is currently limited by the available published data. This document summarizes the existing experimental findings for each compound to facilitate an informed understanding of their individual characteristics.
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and leflunomide exert their effects by inhibiting dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] This pathway is essential for the production of pyrimidines, which are vital building blocks for DNA and RNA synthesis. By blocking DHODH, these inhibitors deplete the intracellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726 (teriflunomide), which is responsible for its pharmacological activity.[1][2][3][4][5] this compound is a hydroxyfurazan analog of A77 1726.[19]
Quantitative Data Summary
A significant challenge in directly comparing the efficacy of this compound and leflunomide is the lack of studies that have evaluated both compounds under identical experimental conditions. The available data for each is presented below.
Table 1: In Vitro Efficacy of this compound
| Target | Assay | Species | IC50 | Reference |
| DHODH | Enzymatic Assay | Rat (liver) | 4.3 µM | [19] |
Table 2: In Vitro Efficacy of Leflunomide and its Active Metabolite (A77 1726 / Teriflunomide)
| Compound | Target/Cell Line | Assay | Species | IC50/EC50 | Reference |
| Teriflunomide | Human DHODH | Enzymatic Assay | Human | ~307 nM | [7][15] |
| Teriflunomide | Various Cancer Cell Lines | Cell Viability | Human | Varies (µM range) | [2][3][6] |
| Leflunomide | Esophageal Squamous Carcinoma Cells (KYSE510, KYSE450) | Cell Viability (CCK-8) | Human | ~25-50 µM | [3] |
| Leflunomide | Colorectal Carcinoma Cells (SW620) | Cell Viability (CCK-8) | Human | ~50 µM | [3] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific experimental conditions, including the cell line, assay type, and incubation time. Therefore, direct comparison of values across different studies should be approached with caution.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for key assays used to evaluate the efficacy of DHODH inhibitors.
DHODH Enzymatic Activity Assay
A common method to determine the direct inhibitory effect of a compound on DHODH is to measure the reduction of a substrate in the presence of the enzyme.
Protocol:
-
Recombinant DHODH enzyme is incubated with its substrate, dihydroorotate, and an electron acceptor such as coenzyme Q.
-
The inhibitor (this compound or the active metabolite of leflunomide) is added at various concentrations.
-
The reaction is monitored over time by measuring the change in absorbance at a specific wavelength, which corresponds to the reduction of the electron acceptor.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration.
Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)
These assays are fundamental for assessing the cytostatic or cytotoxic effects of the compounds on cultured cells.
Protocol:
-
Cells of interest (e.g., cancer cell lines, activated lymphocytes) are seeded in 96-well plates.
-
After cell attachment, they are treated with a range of concentrations of this compound or leflunomide for a specified period (e.g., 24, 48, 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
Viable cells with active metabolism convert the reagent into a colored formazan product.
-
The absorbance of the colored product is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
In Vivo Efficacy Models (e.g., Collagen-Induced Arthritis in Mice)
Animal models are essential for evaluating the therapeutic potential of compounds in a physiological setting. For an anti-inflammatory agent like leflunomide, a common model is collagen-induced arthritis (CIA) in mice, which mimics many aspects of human rheumatoid arthritis.[20][21][22][23][24]
Protocol:
-
Arthritis is induced in a susceptible mouse strain by immunization with type II collagen.
-
Once clinical signs of arthritis appear, mice are treated with the test compound (e.g., this compound or leflunomide) or a vehicle control.
-
The severity of arthritis is monitored regularly by scoring paw swelling and redness.
-
At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Blood samples may be collected to measure levels of inflammatory cytokines.
Conclusion and Future Directions
Both this compound and leflunomide are inhibitors of DHODH, a validated target for autoimmune diseases and cancer. Leflunomide is an approved drug with a well-documented efficacy and safety profile. The available data for this compound is currently limited to its in vitro inhibitory activity against rat liver DHODH.
To provide a comprehensive and direct comparison of the efficacy of these two compounds, further research is required. Specifically, studies evaluating this compound in human cell lines and in relevant animal models of disease, directly alongside leflunomide or its active metabolite teriflunomide, are necessary. Such studies would provide the quantitative data needed for a robust comparison of their therapeutic potential. Researchers in the field are encouraged to pursue these comparative investigations to better understand the relative merits of this newer DHODH inhibitor.
References
- 1. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 6. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 9. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 17. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Anti-inflammatory protective effect of ADAMTS-13 in murine arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 24. youtube.com [youtube.com]
Validating the On-Target Effects of Dhodh-IN-13 with Uridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of Dhodh-IN-13, a dihydroorotate dehydrogenase (DHODH) inhibitor. The primary focus is on the use of uridine rescue experiments, a critical step in confirming that the observed cellular effects of a DHODH inhibitor are due to its specific inhibition of the de novo pyrimidine synthesis pathway. To provide a thorough comparison, this guide includes experimental data and protocols for other well-characterized DHODH inhibitors, such as Brequinar and Teriflunomide, which serve as a benchmark for validating novel inhibitors like this compound.
Introduction to DHODH Inhibition and On-Target Validation
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] Inhibition of DHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[1][2]
This compound is a small molecule inhibitor of DHODH. While its inhibitory activity against rat liver DHODH has been reported, comprehensive cell-based validation of its on-target effects is crucial. A key method for this validation is the uridine rescue experiment. Cells can bypass the DHODH-dependent de novo pathway by utilizing the pyrimidine salvage pathway, which uses extracellular uridine. Therefore, if the cytotoxic effects of a DHODH inhibitor are reversed by the addition of exogenous uridine, it strongly indicates that the inhibitor's primary mechanism of action is indeed the inhibition of DHODH.[1][2]
Comparative Analysis of DHODH Inhibitors
While specific uridine rescue data for this compound is not currently available in the public domain, we can establish a framework for its validation by examining data from other well-studied DHODH inhibitors.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell-Based Assay | Uridine Rescue | Reference |
| This compound | Rat Liver DHODH | 4.3 µM | Data not available | Data not available | [3] |
| Brequinar | Human DHODH | ~20 nM[4] | Low nM IC50 in neuroblastoma cell lines[3] | Complete rescue of cell viability[1] | [1][3][4] |
| Teriflunomide | Human DHODH | Data available | Dose-dependent inhibition of T and B cell proliferation | Complete abrogation of inhibitory effects[5] | [5] |
| Meds433 | Human DHODH | 1.2 nM | EC50 for apoptosis in the nM range | Abolished apoptotic effect[2] | [2] |
Experimental Protocols for On-Target Validation
The following are detailed protocols for key experiments used to validate the on-target effects of DHODH inhibitors. These can be adapted for the evaluation of this compound.
Cell Viability Assay with Uridine Rescue
This assay determines the cytotoxic effects of the DHODH inhibitor and whether these effects can be reversed by uridine.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60, THP-1, or a cell line relevant to your research) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or other DHODH inhibitors) in the presence or absence of a final concentration of 100 µM uridine.[2] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 values for the inhibitor with and without uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates an on-target effect.
Apoptosis Assay with Uridine Rescue
This assay confirms that the observed cell death is due to apoptosis induced by pyrimidine starvation.
Protocol:
-
Cell Treatment: Treat cells with the DHODH inhibitor at a concentration around its IC50, with and without 100 µM uridine, for 48-72 hours.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Data Analysis: Compare the percentage of apoptotic cells in the different treatment groups. A significant reduction in apoptosis in the uridine co-treated group confirms the on-target effect.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: The de novo pyrimidine synthesis pathway and the salvage pathway.
Caption: A typical experimental workflow for validating on-target effects.
Conclusion
Validating the on-target effects of a novel DHODH inhibitor like this compound is a critical step in its development. While direct experimental data for this compound in uridine rescue assays is not yet publicly available, the well-established methodologies and comparative data from other DHODH inhibitors such as Brequinar and Teriflunomide provide a clear and robust framework for its evaluation. By employing the detailed protocols for cell viability and apoptosis assays with uridine rescue, researchers can confidently determine the on-target specificity of this compound, ensuring its mechanism of action is indeed the targeted inhibition of the de novo pyrimidine synthesis pathway. This rigorous validation is essential for the continued development of this compound as a potential therapeutic agent.
References
- 1. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Specificity analysis of Dhodh-IN-13 against other dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Dihydroorotate Dehydrogenase (DHODH) inhibitors, with a focus on the well-characterized compound Brequinar. While the initial inquiry concerned Dhodh-IN-13, a comprehensive public dataset on its selectivity against other dehydrogenases is not available. Therefore, Brequinar, a potent and extensively studied DHODH inhibitor, will be used as a representative example to illustrate the principles of specificity analysis.
Introduction to DHODH and its Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[][5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for their growth and survival.[] Consequently, DHODH has emerged as a promising therapeutic target for the treatment of cancer, autoimmune disorders, and viral infections.
Brequinar is a potent, non-competitive inhibitor of human DHODH with IC50 values in the low nanomolar range.[6][7] Its mechanism of action involves binding to the ubiquinone-binding site of the enzyme, thereby blocking its catalytic activity.[8] The specificity of a DHODH inhibitor is a critical parameter, as off-target effects on other dehydrogenases or cellular enzymes can lead to unwanted side effects.
Quantitative Analysis of Inhibitor Specificity
A comprehensive analysis of an inhibitor's specificity involves screening it against a panel of related enzymes. Unfortunately, a detailed public selectivity panel for this compound against other dehydrogenases is not currently available. However, studies on potent DHODH inhibitors like Brequinar consistently highlight their high selectivity for their primary target.
For the purpose of this guide, we present a representative table illustrating the expected specificity profile of a highly selective DHODH inhibitor like Brequinar. The IC50 values for other dehydrogenases are expected to be significantly higher than that for DHODH, indicating a wide therapeutic window.
Table 1: Representative Specificity Profile of a Selective DHODH Inhibitor (e.g., Brequinar)
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. DHODH |
| Dihydroorotate Dehydrogenase (DHODH) | 5.2 [7] | 1 |
| Lactate Dehydrogenase (LDH) | >10,000 | >1900 |
| Malate Dehydrogenase (MDH) | >10,000 | >1900 |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | >10,000 | >1900 |
| Glutamate Dehydrogenase (GLDH) | >10,000 | >1900 |
Note: The IC50 values for dehydrogenases other than DHODH are illustrative and based on the generally accepted high selectivity of inhibitors like Brequinar. Precise values would be determined experimentally.
Experimental Protocols
The determination of inhibitor specificity relies on robust and standardized enzymatic assays. Below is a detailed protocol for a typical DHODH enzyme inhibition assay.
DHODH Enzyme Inhibition Assay Protocol
This protocol is adapted from established methods for measuring DHODH activity.[9]
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100
-
Dihydroorotate (DHO) - Substrate
-
Decylubiquinone (Co-substrate)
-
2,6-dichloroindophenol (DCIP) - Electron acceptor
-
Test inhibitor (e.g., Brequinar) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the inhibitor to obtain a range of concentrations.
-
Prepare stock solutions of DHO, decylubiquinone, and DCIP in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 1 µL of the test inhibitor solution at various concentrations to the respective wells. Include a DMSO-only control.
-
Add 20 µL of recombinant human DHODH enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a 30 µL mixture of DHO, decylubiquinone, and DCIP to each well. Final concentrations in a 100 µL reaction volume should be optimized but are typically in the range of 200 µM DHO, 50 µM decylubiquinone, and 60 µM DCIP.
-
-
Data Acquisition and Analysis:
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode. The reduction of DCIP by DHODH leads to a loss of absorbance.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
To assess specificity, this assay is repeated with other dehydrogenase enzymes, using their respective substrates and co-factors.
Signaling Pathway and Experimental Workflow
Visualizing the relevant biological pathway and the experimental process is crucial for understanding the context and methodology of specificity analysis.
Caption: De novo pyrimidine biosynthesis pathway and Brequinar's point of inhibition.
Caption: Experimental workflow for determining inhibitor specificity.
Conclusion
The specificity of a DHODH inhibitor is paramount to its therapeutic potential and safety profile. While comprehensive public data for every emerging inhibitor like this compound may be limited, the principles of specificity analysis can be effectively demonstrated using well-characterized compounds such as Brequinar. The experimental protocols and workflows outlined in this guide provide a framework for researchers to assess the selectivity of novel DHODH inhibitors and to understand their potential for on-target efficacy and minimal off-target effects. The high selectivity of inhibitors like Brequinar for DHODH over other dehydrogenases underscores the feasibility of developing targeted therapies that disrupt pyrimidine biosynthesis in pathological conditions while sparing normal cellular processes.
References
- 1. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of prominent Dihydroorotate Dehydrogenase (DHODH) inhibitors. The data presented herein has been compiled from various publicly available studies to facilitate a comprehensive understanding of their relative potencies and cellular activities.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] By catalyzing the oxidation of dihydroorotate to orotate, DHODH plays a pivotal role in cell proliferation and survival.[1] Consequently, inhibiting DHODH disrupts this pathway, leading to decreased pyrimidine synthesis and inhibition of cell growth.[1] This mechanism forms the basis for the therapeutic application of DHODH inhibitors in various diseases, including cancer and autoimmune disorders.[1][2]
Comparative Analysis of DHODH Inhibitors
The following tables summarize the in vitro potency of several well-characterized and novel DHODH inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the DHODH enzyme or cell proliferation by 50%.
Enzymatic Inhibition Assay Data
This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against the human DHODH enzyme. Lower values indicate higher potency.
| Inhibitor | Human DHODH IC50 (nM) | Reference(s) |
| Brequinar | 4.5 - 10 | [3][4] |
| Teriflunomide (A77 1726) | 411 - 1100 | [3][4] |
| Leflunomide | 98,000 | |
| BAY 2402234 (Orludodstat) | 1.2 | [5] |
| ASLAN003 (Farudodstat) | 35 | [6][7] |
| Indoluidin D | 210 | [3] |
| H-006 | 3.8 | [8] |
Cell Proliferation Assay Data
This table showcases the anti-proliferative activity of DHODH inhibitors in various cancer cell lines. The IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
| Inhibitor | Cell Line | IC50 (nM) | Reference(s) |
| Brequinar | SCLC cell lines | Varies (sensitive) | [9] |
| Leflunomide | SCLC cell lines | Varies (sensitive) | [9] |
| BAY 2402234 (Orludodstat) | MOLM-13 (AML) | Sub-nanomolar to low-nanomolar | [10][11] |
| HEL (AML) | Sub-nanomolar to low-nanomolar | [5] | |
| MV4-11 (AML) | Sub-nanomolar to low-nanomolar | [5] | |
| SKM-1 (AML) | Sub-nanomolar to low-nanomolar | [5] | |
| THP-1 (AML) | Sub-nanomolar to low-nanomolar | [5] | |
| ASLAN003 (Farudodstat) | THP-1 (AML) | 152 | [6][9] |
| MOLM-14 (AML) | 582 | [6][9] | |
| KG-1 (AML) | 382 | [6][9] | |
| Indoluidin D | HL-60 (AML) | 4.4 | [3] |
Experimental Protocols
DHODH Enzyme Inhibition Assay (DCPIP Reduction Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of dihydroorotate.[12]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
2,6-dichlorophenolindophenol (DCPIP) - electron acceptor
-
Coenzyme Q10 (or a soluble analog like decylubiquinone)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer, DCPIP, and Coenzyme Q10.
-
Add the DHODH enzyme to the mixture and pre-incubate with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
The rate of DCPIP reduction is proportional to the DHODH enzyme activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
DHODH inhibitors
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the DHODH inhibitors for a specified duration (e.g., 48-96 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glpbio.com [glpbio.com]
- 3. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Dhodh-IN-13 and Alternative DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dihydroorotate Dehydrogenase Inhibitors
This guide provides a comparative overview of Dhodh-IN-13, a known inhibitor of dihydroorotate dehydrogenase (DHODH), and other alternative inhibitors targeting the same enzyme. DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, making it a key target for therapeutic intervention in cancer and autoimmune diseases.[1] This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid in research and drug development decisions.
Performance Comparison of DHODH Inhibitors
This compound is an inhibitor of rat liver dihydroorotate dehydrogenase (DHODH) with a reported IC50 of 4.3 μM.[2] A comprehensive comparison with other DHODH inhibitors is crucial for evaluating its potential and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative DHODH inhibitors against their respective targets. It is important to note that direct comparison is limited by the different species of DHODH used in the assays.
| Inhibitor | Target | IC50 | Reference |
| This compound | Rat liver DHODH | 4.3 µM | [2] |
| A771726 (analog of this compound) | Src tyrosine kinases | 40 µM | [3] |
| Cyclo-oxygenase-1 (COX-1) | 40 µg/ml | [4] | |
| Cyclo-oxygenase-2 (COX-2) | 69 µg/ml | [4] | |
| Brequinar | Human DHODH | 6.9 nM | [5] |
| GTX-0196 | Human DHODH | 3.7 nM | [5] |
| S312 | Human DHODH | Not specified, but highly selective | [ ] |
| S416 | Human DHODH | Not specified, but highly selective | [ ] |
Note: A direct cross-reactivity profile for this compound against a panel of kinases or other off-targets is not publicly available. The data for its analog, A771726, suggests potential off-target activity at higher concentrations.[3][4] In contrast, novel inhibitors such as S312, S416, and GTX-0196 have been reported to be highly selective for DHODH. For instance, GTX-0196 showed less than 50% inhibition for all 133 target proteins tested in the BioPrint panel at a concentration of 10 µM, indicating over 2000-fold selectivity for DHODH.[5]
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor performance, detailed experimental protocols are essential. Below are methodologies for key assays used in the characterization of DHODH inhibitors.
Biochemical Assay for DHODH Inhibition
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DHODH.
Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate. The decrease in absorbance at 650 nm, corresponding to the reduction of DCIP, is measured over time.
Materials:
-
Recombinant human DHODH protein
-
Dihydroorotate (DHO), the substrate
-
Coenzyme Q10 (CoQ10), the electron acceptor
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CoQ10, and DCIP.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the recombinant DHODH enzyme to the wells and pre-incubate with the compound for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Immediately start monitoring the decrease in absorbance at 650 nm at regular intervals for a specific duration (e.g., 10-15 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Kinase Selectivity Profiling
This type of assay is crucial for determining the cross-reactivity of an inhibitor against a broad range of protein kinases, thereby assessing its selectivity.
Principle: A common method for kinase selectivity profiling is a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by a panel of different kinases. The amount of incorporated radioactivity is proportional to the kinase activity.
Materials:
-
A panel of purified, active protein kinases.
-
Specific peptide or protein substrates for each kinase.
-
Radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Assay buffer (composition may vary depending on the kinase).
-
Test compound.
-
Phosphocellulose filter plates or other methods for separating phosphorylated substrate from free ATP.
-
Scintillation counter.
Procedure:
-
To the wells of a microplate, add the assay buffer, the specific kinase, and its corresponding substrate.
-
Add the test compound at a fixed concentration (for single-point screening) or in a dilution series (for IC50 determination).
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction mixture for a specific time at an optimal temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percent inhibition of each kinase by the test compound compared to a control.
-
The results are often presented as a percentage of inhibition at a specific concentration or as IC50 values for each kinase, providing a selectivity profile.
Visualizations
The following diagrams illustrate the biological context and experimental workflows relevant to the study of this compound and other DHODH inhibitors.
Caption: The role of DHODH in the de novo pyrimidine synthesis pathway.
Caption: Experimental workflow for a kinase selectivity profiling assay.
Caption: Logical comparison of this compound with alternative inhibitors.
References
- 1. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Confirming Dhodh-IN-13-Induced Pyrimidine Depletion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methods used to confirm pyrimidine depletion induced by the novel dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-13. By inhibiting DHODH, a key enzyme in the de novo pyrimidine synthesis pathway, this compound is expected to reduce the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[1][2] This guide outlines key experiments, presents comparative data from other well-characterized DHODH inhibitors, and provides detailed protocols to enable researchers to effectively evaluate the on-target effects of this compound.
Comparative Efficacy of DHODH Inhibitors
The potency of DHODH inhibitors can be compared by their half-maximal inhibitory concentration (IC50) against the DHODH enzyme and their effect on cell proliferation. While specific data for this compound is emerging, the following table provides a comparative reference based on published data for other potent DHODH inhibitors, BAY 2402234 and ASLAN003.
| Inhibitor | Target | IC50 (Enzyme Activity) | Cell Proliferation IC50 (AML Cell Lines) | Reference |
| This compound | DHODH | Data not yet published | Data not yet published | N/A |
| BAY 2402234 | DHODH | Not specified | Median IC50 of 6.5 nM in primary AML patient samples | [3] |
| ASLAN003 | DHODH | 35 nM | THP-1: 152 nM, MOLM-14: 582 nM, KG-1: 382 nM | [4] |
Experimental Confirmation of Pyrimidine Depletion
Several key experiments can be performed to confirm that this compound is acting on-target to deplete intracellular pyrimidine pools.
Measurement of Intracellular Nucleotide Pools
The most direct method to confirm pyrimidine depletion is to measure the intracellular concentrations of pyrimidine and purine nucleotides using Liquid Chromatography-Mass Spectrometry (LC-MS). Treatment with an effective DHODH inhibitor is expected to lead to a significant decrease in uridine triphosphate (UTP) and cytidine triphosphate (CTP) levels, while purine nucleotide levels (ATP, GTP) should remain relatively unaffected.[2]
Expected Outcome:
| Treatment Group | UTP Levels (Normalized to Control) | CTP Levels (Normalized to Control) | ATP Levels (Normalized to Control) | GTP Levels (Normalized to Control) |
| Vehicle Control | 100% | 100% | 100% | 100% |
| This compound | Significantly Decreased | Significantly Decreased | No significant change | No significant change |
| Comparator (e.g., Brequinar) | Significantly Decreased | Significantly Decreased | No significant change | No significant change |
Data based on expected outcomes from treatment with potent DHODH inhibitors.[2]
Cell Cycle Analysis
Depletion of pyrimidines, which are essential for DNA synthesis, is expected to cause cell cycle arrest, typically in the S phase.[5][6] This can be assessed by flow cytometry of cells stained with a DNA-intercalating dye such as propidium iodide.
Expected Outcome:
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Normal Distribution | Normal Distribution | Normal Distribution |
| This compound | Decreased | Increased (S-phase arrest) | Decreased |
| Comparator (e.g., Leflunomide) | Decreased | Increased (S-phase arrest) | Decreased |
Data based on expected outcomes from treatment with DHODH inhibitors.[5]
Uridine Rescue Experiment
To confirm that the observed effects of this compound are specifically due to the inhibition of de novo pyrimidine synthesis, a rescue experiment can be performed. Supplementing the cell culture medium with exogenous uridine allows cells to bypass the DHODH-dependent pathway and replenish their pyrimidine pools via the pyrimidine salvage pathway.[2][7] Successful rescue of the anti-proliferative or cell cycle arrest phenotype by uridine is a strong indicator of on-target DHODH inhibition.
Expected Outcome:
| Treatment Group | Cell Viability / Proliferation |
| Vehicle Control | 100% |
| This compound | Significantly Decreased |
| This compound + Uridine | Restored to near-control levels |
| Comparator (e.g., Brequinar) | Significantly Decreased |
| Comparator (e.g., Brequinar) + Uridine | Restored to near-control levels |
Data based on expected outcomes from treatment with potent DHODH inhibitors.[2]
Signaling Pathways and Experimental Workflows
Caption: DHODH inhibition by this compound blocks pyrimidine synthesis, which can be rescued by uridine.
Caption: Workflow for confirming this compound-induced pyrimidine depletion.
Experimental Protocols
Measurement of Intracellular Nucleotides by LC-MS/MS
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound, a comparator inhibitor, or vehicle control for the desired time (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, vortexing every 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water.
-
Inject the sample into an LC-MS/MS system equipped with a suitable column for nucleotide separation (e.g., a C18 column).
-
Use a gradient elution with appropriate mobile phases (e.g., an ion-pairing reagent like tributylamine in an aqueous buffer and an organic solvent like methanol).
-
Detect and quantify the nucleotides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[8][9]
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, a comparator inhibitor, or vehicle control for the desired time (e.g., 48-72 hours).
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at 4°C for at least 30 minutes.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The data can be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5][10]
-
Uridine Rescue Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment:
-
Prepare media with and without a final concentration of 100 µM uridine.[2]
-
Treat cells with a serial dilution of this compound or a comparator inhibitor in both the presence and absence of uridine. Include a vehicle control for both conditions.
-
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability/Proliferation Measurement:
References
- 1. researchgate.net [researchgate.net]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
Dhodh-IN-13: A Potency Comparison with Analog Inhibitors of Dihydroorotate Dehydrogenase
A detailed analysis of Dhodh-IN-13 and its analogs reveals that while it is an active inhibitor of dihydroorotate dehydrogenase (DHODH), it is not the most potent among its related compounds. This guide provides a comparative overview of the potency, experimental protocols, and relevant signaling pathways for researchers in drug discovery and development.
This compound, a hydroxyfurazan analog of A771726, demonstrates inhibitory activity against dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive target for the development of therapeutics for cancer and autoimmune diseases.[2][3] However, extensive structure-activity relationship (SAR) studies have led to the development of analogs with significantly enhanced potency.
Comparative Potency of this compound and Its Analogs
The inhibitory potential of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. While data for this compound is available for the rat liver enzyme, a broader comparison with other analogs against the more clinically relevant human DHODH reveals a wide spectrum of potencies.
| Compound Name | Analog Type | Target Enzyme | IC50 | Reference |
| This compound | Hydroxyfurazan analog of A771726 | Rat Liver DHODH | 4.3 µM | [1][4] |
| DHODH-IN-14 | Hydroxyfurazan analog of A771726 | Rat Liver DHODH | 0.49 µM | [4][5] |
| DHODH-IN-15 | Hydroxyfurazan analog of A771726 | Rat Liver DHODH | 11 µM | [4][6][7] |
| hthis compound | Not specified | Human DHODH | 173.4 nM | [8] |
| H-006 | Not specified | Human DHODH | 3.8 nM | [9] |
| Farudodstat (ASLAN003) | Not specified | Human DHODH | 35 nM | [4] |
| AG-636 | Not specified | Human DHODH | 17 nM | [4][8] |
| Brequinar | Not specified | Human DHODH | 5.2 nM | [10] |
| Teriflunomide | Not specified | Human DHODH | 388 nM | [10] |
As evidenced in the table, analogs such as DHODH-IN-14 are significantly more potent than this compound against the rat enzyme.[4][5] Furthermore, a range of other DHODH inhibitors, including H-006, Brequinar, and AG-636, exhibit nanomolar potency against the human enzyme, highlighting the extensive efforts in optimizing DHODH inhibitors.[4][8][9][10]
Experimental Protocols
The determination of IC50 values for DHODH inhibitors is crucial for their comparative evaluation. A commonly employed method is the dichloroindophenol (DCIP)-based spectrophotometric assay.
DHODH Enzyme Inhibition Assay Protocol (DCIP Method)
-
Recombinant Enzyme: A recombinant human N-terminal His-tagged DHODH with a deletion in the transmembrane domain (DHODH/ΔTM) is used.
-
Pre-incubation: The enzyme is pre-incubated with the test compound (e.g., this compound or its analogs) in a buffer solution. The buffer typically contains 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM coenzyme Q10, and 0.05% Triton X-100. This pre-incubation is generally carried out at 25°C for 30 minutes.[9]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, 500 µM dihydroorotic acid, to the mixture.
-
Measurement: The reduction of DCIP is monitored by measuring the decrease in absorbance at 650 nm using a microplate reader at 25°C for 10 minutes.[9] The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Another established method is a fluorescence-based assay, which offers high-throughput screening capabilities.
Fluorescence-Based DHODH Activity Assay
-
Principle: This assay measures the production of orotic acid from dihydroorotic acid.
-
Enzymatic Reaction: Cell or tissue lysate containing DHODH is incubated with 500 µM dihydroorotic acid, 200 mM K2CO3-HCl (pH 8.0), 0.2% Triton X-100, and 100 µM coenzyme Q10 at 37°C.[11]
-
Fluorescence Detection: An aliquot of the reaction mixture is mixed with a fluorogenic reagent, 4-trifluoromethyl-benzamidoxime (4-TFMBAO), and an oxidizing agent, K3[Fe(CN)6], in a carbonate buffer and heated.[11] The resulting fluorescent product is measured to quantify the amount of orotic acid produced, which is directly proportional to the DHODH activity.
-
Inhibition Measurement: To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound, and the reduction in fluorescence signal is measured.
Signaling Pathways and Downstream Effects of DHODH Inhibition
Inhibition of DHODH disrupts the de novo pyrimidine synthesis pathway, leading to a depletion of the pyrimidine nucleotide pool. This has several downstream consequences for cellular signaling and function.
Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound and its analogs.
The depletion of pyrimidines leads to the inhibition of DNA and RNA synthesis, which in turn causes cell cycle arrest, primarily in the S-phase.[12] This can ultimately trigger apoptosis in rapidly proliferating cells.[3] Furthermore, DHODH inhibition has been shown to impact key cellular signaling pathways. For instance, it can lead to the inhibition of the mTOR pathway and the activation of the p53 tumor suppressor pathway.[12][13]
Figure 2. General experimental workflow for determining the IC50 of DHODH inhibitors.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Off-Target Kinase Inhibition Profile of Dhodh-IN-13: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the off-target kinase inhibition profile of Dhodh-IN-13, a dihydroorotate dehydrogenase (DHODH) inhibitor, with its parent compound and other notable DHODH inhibitors.
Executive Summary
This compound is a structural analog of A771726 (also known as teriflunomide), the active metabolite of the immunosuppressive drug leflunomide. While direct kinase screening data for this compound is not publicly available, analysis of its parent compound and other DHODH inhibitors reveals a varied landscape of kinase off-target effects. Brequinar, another potent DHODH inhibitor, demonstrates high selectivity with minimal off-target kinase activity. In contrast, teriflunomide has been shown to inhibit several kinases, most notably the PIM kinase family, which may contribute to its known side-effect profile. This guide summarizes the available quantitative data, provides detailed experimental methodologies for kinase profiling, and visualizes the relevant biological pathway.
Comparative Analysis of DHODH Inhibitors
The following table summarizes the primary target potency and known off-target kinase activities of this compound and its comparators.
| Compound | Primary Target | IC50 (Primary Target) | Off-Target Kinase(s) | IC50 (Off-Target Kinase) | Kinase Selectivity Profile |
| This compound | Rat Liver DHODH | 4.3 µM | Not publicly available | Not publicly available | Not publicly available |
| A771726 (Teriflunomide) | Human DHODH | 411 nM[1] | PIM1 Kinase | 28.7 µM[1] | Moderate |
| PIM2 Kinase | 255 µM[1] | ||||
| PIM3 Kinase | 20.6 µM[1] | ||||
| Leflunomide | Human DHODH | (Metabolized to A771726) | Tyrosine Kinases | Not specified | Moderate |
| Brequinar | Human DHODH | ~20 nM | Minimal inhibition of >400 kinases | Not applicable | High |
Experimental Protocols
The off-target kinase inhibition profiles are typically determined using large-panel kinase screening assays. Below are detailed methodologies for representative screening platforms.
Radiometric Kinase Assay (as used for Teriflunomide screening)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Principle: Kinase activity is quantified by measuring the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate. Inhibition of the kinase by a test compound results in a decrease in radioactive signal from the substrate.
-
Procedure:
-
A panel of over 600 kinases is tested in duplicate at a single concentration of the test compound (e.g., 200 µM for Teriflunomide)[2].
-
The kinase reaction is initiated by adding [γ-33P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the residual [γ-33P]ATP, typically by spotting the reaction mixture onto a filter membrane which captures the substrate.
-
The radioactivity on the filter is measured using a scintillation counter.
-
The percentage of remaining kinase activity is calculated by comparing the signal in the presence of the inhibitor to a DMSO control.
-
-
Follow-up: For identified hits, dose-response curves are generated by testing a range of inhibitor concentrations to determine the IC50 value.
KINOMEscan™ Competition Binding Assay (Representative Platform)
This is a high-throughput, affinity-based screening platform that measures the ability of a compound to displace a ligand from the active site of a kinase.
-
Principle: The assay measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand in the presence of the test compound is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Procedure:
-
A test compound is incubated with a panel of DNA-tagged recombinant human kinases.
-
The mixture is then passed over a column containing an immobilized, active-site directed ligand.
-
Kinases that are not bound to the test compound will bind to the immobilized ligand, while kinases bound to the test compound will flow through.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR.
-
Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, the target of the compared inhibitors, and a typical kinase screening workflow.
Caption: De novo pyrimidine biosynthesis pathway and the site of action of DHODH inhibitors.
Caption: A generalized workflow for off-target kinase inhibition profiling.
References
Validating the Anti-proliferative Effects of Dhodh-IN-13: A Comparative Guide to DHODH Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-proliferative effects of dihydroorotate dehydrogenase (DHODH) inhibitors. While the focus of this guide is to validate the anti-proliferative effects of Dhodh-IN-13, a comprehensive search of publicly available scientific literature and databases did not yield specific data on its anti-proliferative activity in cancer cell lines.
Therefore, this guide presents a detailed comparison of well-characterized DHODH inhibitors—Brequinar, Leflunomide, and Teriflunomide—to provide a valuable benchmark for the evaluation of novel compounds like this compound. The information presented herein is based on available preclinical data for these alternative compounds.
Mechanism of Action: Targeting Pyrimidine Synthesis
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2][3] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to sustain their growth.[4][5] DHODH inhibitors block this pathway, leading to cell cycle arrest and a reduction in tumor cell proliferation.[3][6][7]
Comparative Anti-proliferative Activity of DHODH Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of Brequinar, Leflunomide, and Teriflunomide in various cancer cell lines. This data provides a quantitative comparison of their anti-proliferative potency. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Brequinar | HeLa | Cervical Cancer | 0.338 (48h), 0.156 (72h)[8] |
| CaSki | Cervical Cancer | 0.747 (48h), 0.228 (72h)[8] | |
| Neuroblastoma Cell Lines | Neuroblastoma | Low nanomolar range[2] | |
| Leflunomide | T24 | Bladder Cancer | 39.0 (48h)[9] |
| 5637 | Bladder Cancer | 84.4 (48h)[9] | |
| Daudi | Burkitt's Lymphoma | 13[4] | |
| Ramos | Burkitt's Lymphoma | 18[4] | |
| 697 | B-cell Leukemia | 29[4] | |
| Raji | Burkitt's Lymphoma | 39[4] | |
| WaC3CD5 | B-cell Lymphoma | 89[4] | |
| KYSE510 | Esophageal Squamous Cell Carcinoma | 108.2[1] | |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 124.8[1] | |
| SW620 | Colorectal Cancer | 173.9[1] | |
| Teriflunomide | RPMI 8226 | Multiple Myeloma | 99.87 |
Experimental Protocols
Detailed methodologies for two common assays used to determine the anti-proliferative effects of chemical compounds are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After compound incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates multiple times with water to remove TCA and excess medium.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to the control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DHODH inhibition pathway and a general experimental workflow for assessing anti-proliferative effects.
Caption: DHODH Inhibition Pathway
Caption: Anti-proliferative Assay Workflow
Conclusion
While direct experimental data on the anti-proliferative effects of this compound in cancer cell lines is currently unavailable, this guide provides a robust framework for its evaluation. By utilizing the comparative data of established DHODH inhibitors like Brequinar, Leflunomide, and Teriflunomide, and employing standardized experimental protocols, researchers can effectively characterize the anti-cancer potential of this compound and other novel compounds targeting the de novo pyrimidine synthesis pathway. Future studies are warranted to elucidate the specific anti-proliferative profile of this compound across a panel of cancer cell lines to fully understand its therapeutic potential.
References
- 1. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway [mdpi.com]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DHODH Inhibition in Diverse Cancer Types: A Focus on Brequinar
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a compelling therapeutic target in oncology.[1][2] As a critical component of the de novo pyrimidine biosynthesis pathway, its inhibition addresses the metabolic dependencies of rapidly proliferating cancer cells.[3] While a variety of DHODH inhibitors are under investigation, this guide provides a comparative analysis of the potent and well-characterized inhibitor, Brequinar, across different cancer types. This document will summarize its performance against alternative therapies, present supporting experimental data, and provide detailed methodologies for key experiments.
It is important to note that the initially requested analysis of "Dhodh-IN-13" could not be completed as publicly available data on its use in cancer models is nonexistent. This compound is documented as a DHODH inhibitor with an IC50 of 4.3 μM for rat liver DHODH, with potential applications in rheumatoid arthritis. In lieu of this, we have pivoted to a comprehensive analysis of Brequinar, a compound with extensive preclinical data in various malignancies.
The Rationale for DHODH Inhibition in Oncology
Cancer cells exhibit a heightened demand for nucleotides to sustain their rapid growth and division.[3] The de novo pyrimidine synthesis pathway is a key metabolic route for the production of these essential building blocks for DNA and RNA. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[2] By inhibiting DHODH, compounds like Brequinar induce a state of pyrimidine starvation in cancer cells, leading to cell cycle arrest, apoptosis, and cellular differentiation.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of DHODH in pyrimidine synthesis and a generalized workflow for evaluating DHODH inhibitors.
Comparative Efficacy of Brequinar in Different Cancer Types
Brequinar has demonstrated significant preclinical activity in various hematological malignancies and solid tumors. The following sections provide a comparative overview of its efficacy.
Table 1: In Vitro Cytotoxicity of Brequinar in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Assay Type | Reference |
| Acute Myeloid Leukemia (AML) | THP-1 | 2.87 μM (ASLAN003: 5.22 μM) | Cell Viability | [4] |
| MOLM-14 | 2.87 μM (ASLAN003: 5.22 μM) | Cell Viability | [4] | |
| KG-1 | 2.87 μM (ASLAN003: 5.22 μM) | Cell Viability | [4] | |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Multiple Cell Lines | Nanomolar range | CellTiter-Glo | [5][6] |
| Neuroblastoma | SK-N-BE(2)C | Low nanomolar range | Tumor Cell Growth Suppression | [7] |
| SK-N-AS | Low nanomolar range | Tumor Cell Growth Suppression | [7] | |
| Lung Carcinoma | A549 | 4.1 μM | MTT Assay | [3] |
| Melanoma | A-375 | 0.59 μM | MTT Assay | [3] |
| Colon Cancer | HCT 116 | 0.480 ± 0.14 μM | MTT Assay | [8] |
| Pancreatic Cancer | MIA PaCa-2 | 0.680 ± 0.25 μM | MTT Assay | [8] |
Table 2: In Vivo Efficacy of Brequinar in Preclinical Models
| Cancer Type | Model | Treatment Regimen | Key Findings | Reference |
| Neuroblastoma | SK-N-BE(2)C Xenograft | Not Specified | Dramatically suppressed tumor growth. | [7] |
| TH-MYCN Transgenic Mice | 120 days | Strikingly prolonged survival. | [7] | |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Syngeneic Retroviral Transduction Model | Not Specified | Curative in the majority of mice when combined with temozolomide. | [6] |
| Colon Cancer | Colon 26 Murine Model | Combination with 5-Fluorouracil | More than additive anti-tumor effect. | [9] |
Comparison with Standard-of-Care Therapies
A crucial aspect of evaluating a novel therapeutic agent is its performance relative to existing treatment paradigms.
Acute Myeloid Leukemia (AML)
Standard of Care: The backbone of AML treatment is combination chemotherapy, typically a "7 + 3" regimen of cytarabine and an anthracycline.[10] For patients with specific mutations, targeted therapies like FLT3 inhibitors (e.g., midostaurin, quizartinib) or IDH1/2 inhibitors (e.g., ivosidenib, enasidenib) are incorporated.[11][12] Stem cell transplantation is also a key modality for eligible patients.[11][13]
Brequinar's Position: Brequinar offers a distinct mechanism of action by targeting metabolic vulnerability.[2] Preclinical studies show it induces differentiation of AML blasts, a highly desirable therapeutic outcome.[2] Its potential lies in combination therapies, possibly overcoming resistance to standard cytotoxic agents.[14]
Neuroblastoma
Standard of Care: Treatment for neuroblastoma is risk-stratified and multi-modal, involving surgery, chemotherapy, and radiation therapy.[1][15][16][17][18] For high-risk disease, treatment includes high-dose chemotherapy with autologous stem cell rescue and immunotherapy with anti-GD2 monoclonal antibodies (e.g., dinutuximab).[15][16]
Brequinar's Position: Brequinar has shown significant efficacy in preclinical neuroblastoma models, particularly those driven by MYCN amplification.[7] Its ability to dramatically reduce tumor growth and extend survival in these models suggests its potential as a novel therapeutic strategy, especially in high-risk neuroblastoma.[7]
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Standard of Care: The standard treatment for T-ALL involves multi-agent chemotherapy administered in phases (induction, consolidation, and maintenance) over 2 to 3 years.[19][20][21][22] Cranial radiation may be used for central nervous system involvement.[19] For relapsed or refractory cases, drugs like nelarabine are used, and allogeneic stem cell transplantation is an important option.[19][23]
Brequinar's Position: T-ALL cell lines have demonstrated exquisite sensitivity to Brequinar, with IC50 values in the nanomolar range.[5][6] In vivo studies have shown that DHODH inhibition is a potent therapeutic strategy in preclinical T-ALL models.[6] This suggests Brequinar could be a valuable addition to the treatment landscape for T-ALL, a disease with a need for improved therapies, especially in the relapsed setting.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Brequinar (or other compounds) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.[24]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Brequinar (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry). For survival studies, monitor mice until they meet euthanasia criteria.
Conclusion
Brequinar, as a potent inhibitor of DHODH, demonstrates significant preclinical efficacy across a range of cancer types, particularly in hematological malignancies like AML and T-ALL, and in solid tumors such as neuroblastoma. Its mechanism of targeting a key metabolic vulnerability in cancer cells provides a strong rationale for its further development, especially in combination with existing standard-of-care therapies. The data presented in this guide underscore the potential of DHODH inhibition as a promising therapeutic strategy in oncology. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.
References
- 1. Neuroblastoma Treatment (PDQ®) - NCI [cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]
- 5. ashpublications.org [ashpublications.org]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 8. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo studies on the combination of Brequinar sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 11. Acute Myeloid Leukemia Treatment - NCI [cancer.gov]
- 12. AML Treatment Landing Page | American Cancer Society [cancer.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. Neuroblastoma Treatment - NCI [cancer.gov]
- 18. Neuroblastoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 19. Your Guide to T-Cell Acute Lymphoblastic Leukemia [healthline.com]
- 20. T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Typical Treatment of Acute Lymphocytic Leukemia | American Cancer Society [cancer.org]
- 22. T-cell acute lymphoblastic leukaemia (T-cell ALL) - Leukaemia Care [leukaemiacare.org.uk]
- 23. ashpublications.org [ashpublications.org]
- 24. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]
Synergistic Potential of Dhodh-IN-13 and Other Metabolic Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising strategy in cancer therapy. Dhodh-IN-13, a potent DHODH inhibitor, disrupts the synthesis of pyrimidines, essential building blocks for DNA and RNA, thereby impeding the proliferation of rapidly dividing cancer cells. While DHODH inhibitors have shown preclinical efficacy as monotherapies, their true potential may lie in combination with other metabolic inhibitors to create synergistic anti-cancer effects. This guide provides a comparative overview of the synergistic interactions between DHODH inhibitors, with a focus on the principles applicable to this compound, and other metabolic and anticancer agents, supported by experimental data.
Disclaimer: Limited direct experimental data exists for the synergistic effects of this compound in combination therapies. The following data is based on studies using other well-characterized DHODH inhibitors such as Brequinar (BQ), MEDS433, and Teriflunomide. These findings provide a strong rationale for investigating similar combinations with this compound.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from key studies demonstrating the synergistic or additive effects of DHODH inhibitors with other agents in various cancer models.
Table 1: Synergy of DHODH Inhibitors with Pyrimidine Salvage Pathway Blockers in Acute Myeloid Leukemia (AML)
| Cell Line | DHODH Inhibitor (Concentration) | Dipyridamole (Concentration) | Apoptotic Rate (Combination) | Apoptotic Rate (Single Agents) | Synergy Finding | Reference |
| THP-1 | MEDS433 (0.1 µM) | > 0.1 µM | Dramatically Increased | No significant effect alone | Synergistic | [1] |
| MV4-11 | MEDS433 (0.1 µM) | > 0.1 µM | Dramatically Increased | No significant effect alone | Synergistic | [2] |
| OCI-AML3 | MEDS433 (0.1 µM) | > 0.1 µM | Dramatically Increased | No significant effect alone | Synergistic | [2] |
| AML Primary Cells | MEDS433 or Teriflunomide | Dipyridamole | Strong Increase | No significant effect alone | Synergistic | [1][2] |
Table 2: Synergy of DHODH Inhibitors with DNA Damaging Agents
| Cancer Type | Cell Line/Model | DHODH Inhibitor | Second Agent | Key Finding | Synergy Finding | Reference |
| Cervical Cancer | HeLa Xenograft | Brequinar | Cisplatin | Significantly reduced tumor volume compared to single agents. | Synergistic | [3] |
| Neuroblastoma | Transgenic TH-MYCN mice | Brequinar | Temozolomide | Curative in the majority of mice. | Highly Synergistic | |
| Endometrial Cancer | HEC-1B, AN3CA | Teriflunomide | Olaparib (PARP inhibitor) | Significantly increased DNA double-strand breaks and decreased cell survival. | Synergistic | [4] |
Table 3: Synergy of DHODH Inhibitors with Immunotherapy and Other Chemotherapeutic Agents
| Cancer Type/Model | DHODH Inhibitor | Second Agent | Key Finding | Synergy Finding | Reference |
| Melanoma (B16F10 model) | Brequinar (BQ) | Anti-CTLA-4 + Anti-PD-1 | Significantly prolonged mouse survival compared to either therapy alone.[5] | Synergistic | [5] |
| Acute Myeloid Leukemia (AML) | Novel DHODH inhibitor (cmpd 41) | Anti-CD38 mAb | Complete tumor regression in a subcutaneous MM xenograft model.[6] | Synergistic | [6] |
| Myelodysplastic Syndromes (MDS) | PTC299 | Decitabine | Enhanced cytotoxic effect on MDSL and SKM-1 cells.[7] | Additive to Synergistic | [7] |
| Acute Myeloid Leukemia (AML) | FF1215T (DHODH inhibitor) | Ara-C | Synergistically inhibited growth of Ara-C-resistant THP1 cells. | Synergistic |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols employed in the cited studies.
Cell Viability and Synergy Analysis (Combination Index Method)
-
Objective: To determine if the combination of a DHODH inhibitor and another drug results in a synergistic, additive, or antagonistic effect on cell proliferation.
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the DHODH inhibitor, the second drug, and their combination in a fixed ratio. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the fraction of affected cells for each treatment. Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Protocol:
-
Cell Treatment: Treat cells with the DHODH inhibitor, the second agent, or the combination for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Ferroptosis Assay
-
Objective: To measure markers of ferroptosis, a form of iron-dependent programmed cell death.
-
Protocol:
-
Lipid ROS Measurement: Treat cells and then stain with a lipid-peroxidation-sensitive fluorescent dye such as C11-BODIPY 581/591. Analyze by flow cytometry.
-
Malondialdehyde (MDA) Assay: Measure MDA, a product of lipid peroxidation, using a commercial kit.
-
Mitochondrial Membrane Potential (JC-1 Staining): Use the JC-1 dye to assess mitochondrial membrane potential, which is often disrupted during ferroptosis. Analyze by flow cytometry.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the synergistic anti-tumor efficacy of the drug combination in a living organism.
-
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, DHODH inhibitor alone, second agent alone, combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study (or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
Assessing the Specificity of Dhodh-IN-13: A Comparative Guide Using CRISPR-Based Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-13, utilizing cutting-edge CRISPR-based technologies. By objectively comparing its performance with established DHODH inhibitors—Brequinar, Leflunomide, and Teriflunomide—this document offers a detailed roadmap for researchers seeking to characterize the on- and off-target effects of novel therapeutics. The protocols and data presented herein serve as a valuable resource for drug development professionals aiming to de-risk candidates and build a robust preclinical data package.
Introduction to DHODH and its Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[2] Consequently, DHODH is a critical enzyme for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making it an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.[1][3]
This compound is a small molecule inhibitor of DHODH.[4] A critical aspect of its preclinical evaluation is the assessment of its specificity. An ideal inhibitor will potently inhibit its intended target, DHODH, with minimal engagement of other cellular targets, thereby reducing the potential for off-target toxicity. This guide outlines a CRISPR-based approach to rigorously evaluate and compare the specificity of this compound against other known DHODH inhibitors.
Comparative Analysis of DHODH Inhibitors
A primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The table below summarizes the reported IC50 values of this compound and its alternatives against DHODH.
| Inhibitor | Target | IC50 Value | Organism |
| This compound | DHODH | 4.3 µM[4] | Rat (liver) |
| hDHODH | 173.4 nM[5] | Human | |
| Brequinar | hDHODH | 5.2 nM[6], 12 nM[7], ~20 nM[8][9][10] | Human |
| Leflunomide (active metabolite A77 1726) | DHODH | Kᵢ of 2.7 µM[11] | Human |
| Teriflunomide | hDHODH | 773 nM[12] | Human |
| hDHODH | 407.8 nM[1] | Human | |
| DHODH | Kᵢ of 179 nM |
Note: IC50 and Kᵢ values can vary depending on the assay conditions and the source of the enzyme.
Assessing Specificity with CRISPR: Experimental Protocols
CRISPR-Cas9 technology offers powerful tools to assess drug specificity through targeted gene knockout or transcriptional repression (CRISPR interference - CRISPRi).[13][14] These methods allow researchers to determine whether the phenotypic effects of a drug are solely due to its interaction with the intended target.
On-Target Validation using CRISPR Knockout
This experiment aims to confirm that the cytotoxic or anti-proliferative effects of this compound are dependent on the presence of its target, DHODH.
a. Cell Line Selection: Choose a cell line that is sensitive to DHODH inhibition and suitable for CRISPR editing (e.g., a rapidly proliferating cancer cell line like HL-60 or Jurkat cells).
b. sgRNA Design and Cloning: Design and validate at least two distinct single-guide RNAs (sgRNAs) targeting the DHODH gene to minimize off-target effects of the CRISPR machinery itself. A non-targeting sgRNA should be used as a negative control. Clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
c. Lentivirus Production and Transduction: Produce lentiviral particles for each sgRNA construct. Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI < 0.5) to ensure single integration events.
d. Selection and Clonal Isolation: Select for transduced cells using the appropriate antibiotic (e.g., puromycin). Isolate single-cell clones and expand them.
e. Knockout Validation: Validate DHODH knockout in the generated clones at the genomic level (Sanger sequencing of the target locus) and at the protein level (Western blot analysis).
f. Drug Sensitivity Assay: Treat the validated DHODH knockout clones and the parental (wild-type) cell line with a dose-response of this compound and the comparator DHODH inhibitors. Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
Expected Outcome: Parental cells should show a dose-dependent decrease in viability upon treatment with the DHODH inhibitors. In contrast, the DHODH knockout cells should exhibit significant resistance to the inhibitors, as the drug target is absent. This result would confirm that the primary mechanism of action of this compound is through the inhibition of DHODH.
Caption: Workflow for On-Target Validation using CRISPR Knockout.
Genome-Wide Off-Target Analysis using CRISPRi Screen
This experiment aims to identify potential off-target genes of this compound by screening for genes whose repression sensitizes cells to the drug at a sub-lethal concentration.
a. Cell Line and Library Selection: Use a stable cell line expressing a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB). Utilize a genome-wide or focused CRISPRi sgRNA library.
b. Library Transduction: Transduce the dCas9-KRAB expressing cells with the sgRNA library at a low MOI to ensure each cell receives a single sgRNA.
c. Drug Treatment: Treat the transduced cell population with a sub-lethal concentration of this compound (e.g., EC20, the concentration that inhibits cell growth by 20%). A parallel screen with a vehicle control (DMSO) is essential.
d. Sample Collection and Sequencing: Collect cell samples at an early time point (baseline) and after a period of drug treatment that allows for significant changes in cell population dynamics. Isolate genomic DNA and amplify the sgRNA cassette. Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in the different conditions.
e. Data Analysis: Analyze the sequencing data to identify sgRNAs that are depleted in the this compound treated population compared to the vehicle control. Genes targeted by these depleted sgRNAs are potential off-targets, as their repression in combination with the drug leads to a synthetic lethal effect.
f. Hit Validation: Validate the top candidate off-target genes by generating individual knockdowns using specific sgRNAs and confirming their sensitization to this compound.
Expected Outcome: This screen will generate a list of potential off-target genes for this compound. A highly specific inhibitor would ideally show no or very few off-target hits. Comparing the off-target profiles of this compound with Brequinar, Leflunomide, and Teriflunomide will provide a quantitative measure of their relative specificities.
Caption: Workflow for Genome-Wide Off-Target Analysis using CRISPRi.
DHODH Signaling Pathway
DHODH is an integral part of the de novo pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis. The pathway begins with bicarbonate and ammonia and culminates in the production of uridine monophosphate (UMP), a precursor for all other pyrimidines. DHODH catalyzes the conversion of dihydroorotate to orotate.
Caption: The De Novo Pyrimidine Biosynthesis Pathway and the site of action for DHODH inhibitors.
Conclusion
The judicious application of CRISPR-based methodologies provides a powerful and unbiased approach to thoroughly characterize the specificity of this compound. By directly comparing its on-target efficacy and off-target profile with established DHODH inhibitors, researchers can generate critical data to inform the continued development of this promising therapeutic candidate. The experimental frameworks provided in this guide offer a robust strategy to build a comprehensive understanding of the molecular interactions of this compound, ultimately contributing to the development of safer and more effective medicines.
References
- 1. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dihydroorotate Dehydrogenase Inhibitor, Brequinar - CAS 96201-88-6 - Calbiochem | 508321 [merckmillipore.com]
- 8. Brequinar sodium | DHODH Inhibitors: R&D Systems [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Brequinar sodium | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 11. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bitesizebio.com [bitesizebio.com]
Reproducibility of Dhodh-IN-13 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to DHODH and its Inhibition
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[1] By catalyzing the conversion of dihydroorotate to orotate, DHODH plays a vital role in cell proliferation.[2][3] This makes it an attractive therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][4] DHODH inhibitors disrupt this pathway, thereby impeding the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells.[1][3]
Dhodh-IN-13 is identified as a hydroxyfurazan analog of A771726 and acts as a DHODH inhibitor.[5][6] It has been studied for its potential application in rheumatoid arthritis research.[5][6]
Comparative Analysis of DHODH Inhibitors
The efficacy of DHODH inhibitors is often compared based on their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The table below presents the IC50 values for this compound and a selection of other DHODH inhibitors.
| Inhibitor | Target | IC50 | Reference |
| This compound | Rat Liver DHODH | 4.3 μM | [5][6] |
| Leflunomide | DHODH | 2.5 μM | [7] |
| Teriflunomide | DHODH | - | [7] |
| Brequinar | Human DHODH | 5.2 nM | [7] |
| BAY-2402234 | DHODH | 1.2 nM | [7] |
| hDHODH-IN-5 | Human DHODH | 0.91 μM | [7] |
| hDHODH-IN-7 | Human DHODH | 0.91 μM | [6] |
| DHODH-IN-8 | Human DHODH | 0.13 μM | [7] |
| Plasmodium falciparum DHODH | 47.4 μM | [7] | |
| DHODH-IN-14 | Rat Liver DHODH | 0.49 μM | [7] |
Experimental Protocols: DHODH Enzymatic Assay
A common method to evaluate the potency of DHODH inhibitors is through an enzymatic assay. The following is a general protocol based on the 2,6-dichloroindophenol (DCIP) method.[8]
Objective: To determine the enzymatic activity of DHODH in the presence and absence of an inhibitor.
Materials:
-
Recombinant DHODH enzyme
-
Reaction buffer (e.g., 50 mM Tris, pH 8.0)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q0 (CoQ0)
-
Triton X-100
-
Dihydroorotate (DHO)
-
Test inhibitor (e.g., this compound)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DCIP, and CoQ0.
-
Add the DHODH enzyme to the mixture and incubate for a set period (e.g., 10 minutes) at room temperature.
-
To test the inhibitor, add varying concentrations of the compound to the enzyme mixture and incubate.
-
Initiate the enzymatic reaction by adding DHO.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.[8]
-
The enzyme activity is calculated based on the rate of DCIP reduction. The IC50 value of the inhibitor can be determined by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathway and Mechanism of Action
This compound and other inhibitors target the DHODH enzyme, which is a key component of the de novo pyrimidine synthesis pathway located in the inner mitochondrial membrane.[9][10] Inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells.[3]
Figure 1. The de novo pyrimidine synthesis pathway and the inhibitory action of this compound.
Conclusion
This compound is a known inhibitor of dihydroorotate dehydrogenase with a reported IC50 of 4.3 μM for the rat liver enzyme.[5][6] While there is a lack of specific published data on the reproducibility of its experimental results, its mechanism of action is well-understood within the context of DHODH inhibition. For researchers considering the use of this compound, it is recommended to perform in-house validation and compare its performance against other established DHODH inhibitors under their specific experimental conditions. The provided data and general protocols can serve as a foundational guide for such comparative studies.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. glpbio.com [glpbio.com]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 7. abmole.com [abmole.com]
- 8. haematologica.org [haematologica.org]
- 9. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Dhodh-IN-13 Against Novel DHODH Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dhodh-IN-13 with other novel inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine biosynthesis and a promising target in oncology and autoimmune diseases. This document summarizes key performance data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for research and development purposes.
Executive Summary
The inhibition of dihydroorotate dehydrogenase (DHODH) presents a compelling therapeutic strategy for cancers that are highly dependent on the de novo pyrimidine synthesis pathway. This guide benchmarks the performance of this compound against two other novel and potent DHODH inhibitors: ASLAN003 (Farudodstat) and BAY 2402234. While all three compounds demonstrate potent inhibition of the DHODH enzyme, their efficacy varies across different assays and models. This guide aims to provide a clear, data-driven comparison to inform further research and development decisions.
Data Presentation
The following tables summarize the available quantitative data for this compound, ASLAN003, and BAY 2402234, focusing on their in vitro potency and cellular activity.
Table 1: In Vitro DHODH Inhibition
| Compound | Target | IC50 (nM) |
| hthis compound | Human DHODH | 173.4[1] |
| This compound | Rat Liver DHODH | 4300[2] |
| ASLAN003 | Human DHODH | 35[3] |
| BAY 2402234 | Human DHODH | Sub-nanomolar to low-nanomolar range[4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line(s) | IC50/EC50 (nM) |
| ASLAN003 | THP-1 (AML) | 152[3] |
| MOLM-14 (AML) | 582[3] | |
| KG-1 (AML) | 382[3] | |
| BAY 2402234 | Various AML cell lines | Sub-nanomolar to low-nanomolar range[4] |
| This compound | Data not available | - |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Key Outcomes |
| ASLAN003 | MOLM-14 (AML) Xenograft | 50 mg/kg, oral gavage, once daily | Substantially reduced tumor number and size; significantly prolonged survival[3] |
| BAY 2402234 | Subcutaneous and disseminated AML xenografts | Not specified | Strong anti-tumor efficacy as monotherapy[4] |
| This compound | Data not available | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DHODH Enzyme Inhibition Assay (Colorimetric DCIP Assay)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
DHODH assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
L-dihydroorotic acid (DHO), substrate
-
Decylubiquinone (CoQd), electron acceptor
-
2,6-dichloroindophenol (DCIP)
-
Test inhibitors (this compound, ASLAN003, BAY 2402234)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the recombinant human DHODH enzyme to the assay buffer.
-
Add the diluted test inhibitors to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of DHO, CoQd, and DCIP to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., THP-1, MOLM-14, KG-1 for AML)
-
Complete cell culture medium
-
Test inhibitors
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed the cells in opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitors or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50/EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of DHODH inhibitors in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., MOLM-14)
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy. Survival curves can also be generated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by DHODH inhibition and a typical experimental workflow for inhibitor evaluation.
Discussion
The available data indicate that ASLAN003 and BAY 2402234 are highly potent inhibitors of human DHODH, with activity in the low to sub-nanomolar range in both enzymatic and cellular assays. hthis compound also demonstrates potent inhibition of human DHODH, albeit with a higher IC50 value compared to the other two compounds.
A critical aspect of DHODH inhibitor action is the on-target effect of pyrimidine depletion. For both ASLAN003 and BAY 2402234, the anti-proliferative effects can be rescued by the addition of exogenous uridine, confirming that their primary mechanism of action is through the inhibition of the de novo pyrimidine synthesis pathway.
The downstream consequences of DHODH inhibition include the activation of the p53 tumor suppressor pathway and the downregulation of the MYC oncogene. Depletion of the pyrimidine pool leads to cellular stress, which can trigger p53-mediated cell cycle arrest and apoptosis. The downregulation of MYC, a key driver of cell proliferation, further contributes to the anti-cancer effects of these inhibitors.
In vivo studies have demonstrated the anti-tumor efficacy of both ASLAN003 and BAY 2402234 in AML xenograft models, leading to reduced tumor burden and prolonged survival. Currently, there is a lack of publicly available in vivo data for this compound, which is a significant gap in its comparative evaluation.
Conclusion
ASLAN003 and BAY 2402234 have emerged as highly potent, next-generation DHODH inhibitors with promising preclinical data in AML models. This compound is also a potent inhibitor of human DHODH. However, a more comprehensive dataset, including in vitro proliferation in a panel of cell lines, pharmacokinetic profiles, and in vivo efficacy studies, is required for a complete head-to-head comparison. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and for further elucidating the mechanisms of action of these novel DHODH inhibitors. Researchers are encouraged to utilize these methodologies to generate robust, comparable data to accelerate the development of effective DHODH-targeted therapies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
